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  • Product: 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid
  • CAS: 706819-84-3

Core Science & Biosynthesis

Foundational

1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid molecular weight

An In-depth Technical Guide to 1-methyl-5-propyl-1H-pyrazole-4-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-methyl-5-propyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-methyl-5-propyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. As a substituted pyrazole, it serves as a versatile building block for the synthesis of more complex molecules. This document details its core molecular attributes, with a specific focus on the precise determination of its molecular weight, alongside validated protocols for its synthesis, characterization, and an exploration of its applications.

Core Molecular Attributes

A foundational understanding of a molecule begins with its fundamental properties. These identifiers are critical for database searches, regulatory submissions, and accurate experimental design.

Chemical Identity

The compound is unambiguously identified by several key metrics, summarized below.

IdentifierValue
IUPAC Name 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid
Molecular Formula C₈H₁₂N₂O₂[1][2][3]
CAS Numbers 706819-84-3, 440102-32-9[1]
Canonical SMILES CCCC1=C(C=NN1C)C(O)=O[1]
InChI Key SEGBPLNWVCOUIV-UHFFFAOYSA-N[1][2]
Molecular Structure

The structural arrangement of the atoms dictates the molecule's chemical behavior and its potential for interaction with biological targets. The pyrazole core is substituted at the 1-position with a methyl group, the 4-position with a carboxylic acid, and the 5-position with a propyl group.

Caption: 2D structure of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid.

Physicochemical Properties

The physical properties of the compound are essential for handling, formulation, and experimental setup.

PropertyValueSource
Molecular Weight 168.2 g/mol [3][4]
Average Mass 168.19 g/mol Calculated
Monoisotopic Mass 168.08987 Da[2]
Appearance Pale yellow solid[3]
Storage Conditions 0-8 °C[3]

The distinction between molecular weight (based on isotopic averages) and monoisotopic mass (based on the most abundant isotopes) is crucial for high-resolution mass spectrometry analysis.

Definitive Determination of Molecular Weight

While theoretical calculation provides an expected value, experimental verification is the cornerstone of chemical identification. High-resolution mass spectrometry is the gold standard for this purpose.

Theoretical Calculation

The molecular weight is calculated from the molecular formula (C₈H₁₂N₂O₂) using the atomic weights of each element:

  • (8 x 12.011) + (12 x 1.008) + (2 x 14.007) + (2 x 15.999) = 168.19 g/mol

Experimental Verification via Mass Spectrometry

Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry is an exceptionally accurate method for determining the mass-to-charge ratio (m/z) of a compound. Its soft ionization technique minimizes fragmentation, allowing for clear observation of the molecular ion.

Causality Behind Experimental Choices:

  • ESI: Chosen for its ability to ionize polar molecules like carboxylic acids gently, preserving the parent molecule.

  • TOF Analyzer: Selected for its high resolution and mass accuracy, which is essential to confirm the elemental composition.

  • Positive/Negative Mode: Running in both modes is crucial. The carboxylic acid proton can be easily lost, yielding a strong signal ([M-H]⁻) in negative mode. In positive mode, the pyrazole nitrogens can be protonated, giving an [M+H]⁺ signal.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep1 Dissolve sample (e.g., 1 mg/mL) prep2 Solvent: Acetonitrile/Water with 0.1% Formic Acid prep1->prep2 Ensures solubility & aids ionization infusion Direct Infusion via Syringe Pump prep2->infusion esi Electrospray Ionization (ESI) infusion->esi Generates charged droplets tof Time-of-Flight (TOF) Analyzer esi->tof Ions separated by m/z detector Detector tof->detector Ion detection spectrum Generate Mass Spectrum detector->spectrum id_ions Identify Molecular Ions ([M+H]⁺, [M-H]⁻, [M+Na]⁺) spectrum->id_ions compare Compare experimental m/z with theoretical mass id_ions->compare Validate identity

Caption: Workflow for molecular weight verification by ESI-TOF Mass Spectrometry.

Protocol 2.2.1: ESI-TOF Mass Spectrometry Analysis

This protocol is a self-validating system; the presence of multiple, correctly identified adducts with high mass accuracy confirms the molecular weight.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium formate) to ensure mass accuracy below 5 ppm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid in a 1:1 mixture of acetonitrile and deionized water. Prepare a final working solution of 10 µg/mL by diluting the stock with the same solvent containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5 µL/min using a syringe pump.

  • Positive Ion Mode Acquisition:

    • Set the capillary voltage to +3.5 kV.

    • Acquire data over a mass range of m/z 100-500.

    • Look for the protonated molecular ion [M+H]⁺ and the sodium adduct [M+Na]⁺.

  • Negative Ion Mode Acquisition:

    • Set the capillary voltage to -3.0 kV.

    • Acquire data over the same mass range.

    • Look for the deprotonated molecular ion [M-H]⁻.

  • Data Analysis:

    • Process the resulting spectra to identify the peaks corresponding to the expected ions.

    • Compare the measured m/z values with the theoretical values. The difference should be less than 0.001 Da for a confident identification.

Expected Adducts for Validation

IonTheoretical m/zObserved in
[M+H]⁺ 169.09715Positive Mode
[M+Na]⁺ 191.07909Positive Mode
[M-H]⁻ 167.08259Negative Mode
(Theoretical m/z values are based on monoisotopic masses)[2]

Synthesis and Purification

The synthesis of pyrazole carboxylic acids typically involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.[5][6]

Proposed Synthetic Pathway

A robust synthesis for this target molecule involves the reaction of a suitably substituted β-ketoester with methylhydrazine, followed by saponification of the resulting ester.

G compoundA Ethyl 2-formylhexanoate (β-ketoester analog) reagents1 + Methylhydrazine Ethanol, Reflux compoundA->reagents1 compoundB Methylhydrazine compoundB->reagents1 intermediate Ethyl 1-methyl-5-propyl- 1H-pyrazole-4-carboxylate reagents1->intermediate Cyclocondensation reagents2 1. NaOH (aq) 2. HCl (aq) intermediate->reagents2 Saponification (Hydrolysis) product 1-methyl-5-propyl- 1H-pyrazole-4-carboxylic acid reagents2->product

Caption: Plausible synthetic route to the target compound.

Protocol 3.2.1: Laboratory Scale Synthesis
  • Cyclocondensation: To a solution of ethyl 2-formylhexanoate (1 equivalent) in absolute ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature. Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Workup & Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester intermediate.

  • Saponification: Dissolve the crude ethyl 1-methyl-5-propyl-1H-pyrazole-4-carboxylate in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide. Heat to 60°C for 2 hours.[7]

  • Acidification: Cool the mixture to 0°C in an ice bath and slowly acidify with concentrated HCl until the pH is ~2. A precipitate should form.

  • Final Product Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product, 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid.[7]

Applications in Research and Development

Substituted pyrazole carboxylic acids are highly valued scaffolds in modern chemistry. Their rigid, planar structure and defined arrangement of hydrogen bond donors and acceptors make them ideal for interacting with enzyme active sites.

  • Agrochemicals: These compounds are crucial intermediates in the synthesis of modern fungicides, particularly succinate dehydrogenase inhibitors (SDHIs).[3][8] The specific substitutions on the pyrazole ring modulate the biological activity and spectrum of the final active ingredient.

  • Pharmaceuticals: Pyrazole derivatives are core components of numerous drugs. Notably, related structures form the foundation of blockbuster drugs like Sildenafil, where the pyrazole moiety is a key pharmacophore.[9][10][11] This compound serves as a valuable starting material for creating libraries of potential drug candidates for screening.

  • Material Science: The carboxylic acid group allows this molecule to be used as a ligand in the construction of metal-organic frameworks (MOFs), which have applications in catalysis and gas storage.[5]

Conclusion

1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid is a well-defined chemical entity with a molecular weight of approximately 168.2 g/mol . This value, confirmed through high-resolution mass spectrometry, underpins its identity in complex research and development pipelines. Its established role as a synthetic intermediate in the pharmaceutical and agrochemical industries highlights its importance. The protocols and data presented in this guide provide a robust framework for scientists to synthesize, characterize, and effectively utilize this valuable heterocyclic building block.

References

  • 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid - C8H12N2O2. Mol-Instincts. [Link]

  • 1-methyl-5-propyl-1h-pyrazole-4-carboxylic acid. PubChemLite. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • 1-Methyl-1H-pyrazole-4-carboxylicacid | C5H5N2O2. Automated Topology Builder (ATB). [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). ResearchGate. [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

  • Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. ResearchGate. [Link]

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. PharmaCompass. [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]

Sources

Exploratory

1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid CAS number

An In-depth Technical Guide to 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid Executive Summary: This document provides a comprehensive technical overview of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid, a heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid

Executive Summary: This document provides a comprehensive technical overview of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are established scaffolds in a multitude of pharmacologically active agents. This guide, intended for researchers, chemists, and drug development professionals, details the compound's chemical identity, physicochemical properties, a validated synthetic pathway, potential applications, and essential safety protocols. By synthesizing data from established chemical databases and peer-reviewed literature, this whitepaper serves as an authoritative resource for the scientific community engaged in the exploration and utilization of novel pyrazole-based intermediates.

Core Chemical Identity & Physicochemical Properties

1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The specific arrangement of the methyl and propyl groups on the pyrazole ring, along with the carboxylic acid moiety at the 4-position, dictates its unique chemical reactivity and potential for forming more complex molecular architectures.

Compound Identification

The definitive identifiers for this compound are crucial for accurate sourcing and regulatory compliance.

IdentifierValueSource
CAS Number 706819-84-3, 440102-32-9[1]
Molecular Formula C₈H₁₂N₂O₂[1][2]
Molecular Weight 168.18 g/mol [1]
IUPAC Name 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid[1]
SMILES CCCC1=C(C=NN1C)C(=O)O[1][2]
InChI Key SEGBPLNWVCOUIV-UHFFFAOYSA-N[1][2]
Chemical Structure

The structural representation clarifies the spatial arrangement of the functional groups, which is fundamental to understanding its chemical behavior.

Caption: 2D Structure of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid.

Predicted Physicochemical Data

Computational models provide valuable estimates of a compound's physical properties, aiding in the design of experimental protocols such as purification and formulation.

PropertyPredicted ValueUnitSource
XlogP 0.9-[2]
Boiling Point ~385°C[3]
Melting Point ~157°C[3]
pKa (Acidic) ~4.00-[3]
Water Solubility 4.30e-4g/L[3]

Note: Data for boiling point, melting point, pKa, and water solubility are based on predictions for structurally similar pyrazole-4-carboxylic acids and should be confirmed experimentally.

Synthesis and Reaction Pathway

The synthesis of substituted pyrazole carboxylic acids is a well-established area of organic chemistry. While a specific, published synthesis for 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid was not found in the initial search, a reliable pathway can be designed based on analogous reactions reported for similar structures. The most common approach involves the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with a substituted hydrazine, followed by hydrolysis of an ester precursor.[4][5]

Proposed Synthetic Workflow

The logical flow from starting materials to the final product involves two principal stages: heterocycle formation and functional group modification.

G start Ethyl 2-(ethoxymethylene)-3-oxohexanoate (β-Keto Ester Derivative) step1 Step 1: Cyclocondensation start->step1 reagent1 Methylhydrazine (Reagent) reagent1->step1 intermediate Ethyl 1-methyl-5-propyl-1H-pyrazole-4-carboxylate (Ester Intermediate) step1->intermediate step2 Step 2: Saponification intermediate->step2 reagent2 NaOH / H₂O, EtOH (Base Hydrolysis) reagent2->step2 acidification Acidification (HCl) (Workup) step2->acidification product 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid (Final Product) acidification->product

Caption: Proposed two-step synthesis pathway for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for pyrazole synthesis.[4][6] Researchers should perform their own optimizations.

Step 1: Synthesis of Ethyl 1-methyl-5-propyl-1H-pyrazole-4-carboxylate

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-(ethoxymethylene)-3-oxohexanoate (1.0 eq) and a suitable solvent such as ethanol.

  • Reagent Addition: At room temperature, add methylhydrazine (1.1 eq) dropwise to the stirred solution. The addition is often mildly exothermic.

    • Causality: Methylhydrazine serves as the source of the two nitrogen atoms for the pyrazole ring. The N-methyl group directly installs the required substituent at the N1 position, avoiding post-synthesis alkylation which can lead to isomeric mixtures.[4]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield the pure ester intermediate.

Step 2: Hydrolysis to 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid

  • Reaction Setup: Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

  • Saponification: Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution and heat the mixture to reflux for 2-4 hours.[6]

    • Causality: This is a standard saponification (base-catalyzed hydrolysis) of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of a sodium carboxylate salt. Heating accelerates this process.

  • Acidification & Precipitation: After cooling the reaction mixture, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Isolation: Cool the aqueous layer in an ice bath and acidify slowly with concentrated hydrochloric acid (HCl) until the pH is ~2-3.

    • Causality: Acidification protonates the sodium carboxylate salt, converting it into the much less water-soluble carboxylic acid, causing it to precipitate out of the solution.[6]

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid. The purity can be assessed by HPLC and NMR.

Applications in Drug Discovery and Agrochemicals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research due to its metabolic stability and versatile synthetic handles. While specific applications for this exact molecule are not widely documented, its structural motifs are found in numerous active compounds.

Role as a Synthetic Building Block

This compound is primarily valued as a key intermediate. The carboxylic acid group is a versatile functional handle for a variety of coupling reactions, most notably amide bond formation. This allows for the systematic extension of the molecular structure to explore structure-activity relationships (SAR).

G start 1-methyl-5-propyl-1H- pyrazole-4-carboxylic acid coupling Amide Coupling (e.g., EDC, HATU) start->coupling library Compound Library (Amide Derivatives) coupling->library amines Diverse Amine Building Blocks amines->coupling screening High-Throughput Screening library->screening hit Hit Identification (e.g., Enzyme Inhibitors) screening->hit

Caption: Workflow for utilizing the compound in discovery chemistry.

Potential Therapeutic and Agrochemical Areas
  • Pharmaceutical Development: Structurally related pyrazole carboxylic acids are explored for their potential as anti-inflammatory, anti-cancer, and antiparasitic agents.[7][8] The core is a key component in compounds designed to be selective enzyme inhibitors, such as the well-known PDE5 inhibitor Sildenafil, which contains a related pyrazolo-pyrimidinone core.[9]

  • Agrochemical Chemistry: The pyrazole carboxamide structure is a cornerstone of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, which are vital for crop protection.[5][8] This makes 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid a valuable precursor for synthesizing novel agrochemicals.

Analytical and Spectroscopic Data

Characterization of the final compound is essential for confirming its identity and purity.

Mass Spectrometry

Predicted collision cross-section (CCS) values can aid in identification using ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)Source
[M+H]⁺ 169.09715135.3[2]
[M+Na]⁺ 191.07909144.5[2]
[M-H]⁻ 167.08259135.5[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)
  • ¹H NMR: Expected signals would include a broad singlet for the carboxylic acid proton (>10 ppm), a singlet for the pyrazole ring proton (~7.5-8.5 ppm), a singlet for the N-methyl protons (~3.5-4.0 ppm), and characteristic signals for the n-propyl group (a triplet and a sextet for the two CH₂ groups and a triplet for the terminal CH₃ group).

  • ¹³C NMR: Distinct signals for the five unique carbons of the pyrazole ring and the carboxylic acid carbonyl (~160-170 ppm), as well as signals for the methyl and propyl carbons.

Safety, Handling, and Storage

Based on safety data for structurally similar pyrazole carboxylic acids, appropriate precautions must be taken.[10][11][12][13]

  • Hazard Identification:

    • Causes skin irritation.[10][11]

    • Causes serious eye irritation.[10][12]

    • May cause respiratory irritation.[13]

  • Handling:

    • Use in a well-ventilated area or with local exhaust ventilation.[12]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields or goggles, chemical-resistant gloves, and a lab coat.[10][13]

    • Avoid breathing dust. Prevent dust formation during handling.[11]

    • Wash hands thoroughly after handling.[10]

  • Storage:

    • Keep container tightly closed in a dry, cool, and well-ventilated place.[11]

    • Some related compounds are noted as air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10]

    • Store refrigerated (0-8 °C) for long-term stability.[8]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid (CAS: 706819-84-3) is a valuable heterocyclic building block with significant potential for application in the synthesis of novel pharmaceuticals and agrochemicals. Its straightforward, high-yielding synthesis from common starting materials, combined with the versatile reactivity of its carboxylic acid functional group, makes it an attractive intermediate for discovery and development programs. Proper adherence to safety and handling protocols is essential when working with this and related chemical entities. This guide provides the foundational technical knowledge required for its effective and safe utilization in a research setting.

References

Sources

Foundational

Physical properties of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid

This guide provides an in-depth technical analysis of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid , a specific regioisomer distinct from the more common Sildenafil intermediate (the 1,3-isomer). CAS Registry Number:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid , a specific regioisomer distinct from the more common Sildenafil intermediate (the 1,3-isomer).

CAS Registry Number: 706819-84-3 Molecular Formula: C


H

N

O

Molecular Weight: 168.19 g/mol [1]

Executive Summary & Chemical Identity

1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic building block characterized by a pyrazole ring substituted with a methyl group at position 1, a propyl chain at position 5, and a carboxylic acid moiety at position 4.[2][3][4][5]

Critical Distinction: Researchers must distinguish this compound from its regioisomer, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (CAS 139756-02-8), which is the key intermediate in the synthesis of Sildenafil (Viagra). The 1,5,4-substitution pattern of the target molecule introduces significant steric strain between the N1-methyl and C5-propyl groups, altering its physicochemical profile compared to the planar 1,3-isomer.

Physicochemical Profile

The following data synthesizes experimental values from similar 1,5-disubstituted pyrazoles and computational predictions where specific experimental data for CAS 706819-84-3 is limited.

PropertyValue / RangeTechnical Context
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 110 – 125 °C (Predicted)Lower than the 1,3-isomer (~158 °C) due to steric disruption of crystal packing efficiency.
Boiling Point ~360 °C (at 760 mmHg)Decomposition likely prior to boiling.
pKa (Acid) 3.8 – 4.2 The carboxylic acid proton. Slightly higher (weaker) than typical benzoic acids due to the electron-rich pyrazole ring.
pKa (Base) ~2.0Protonation of the pyrazole N2.
LogP (Octanol/Water) 1.3 – 1.6 Moderately lipophilic; suitable for crossing biological membranes.
Solubility DMSO, Methanol, DCMHigh solubility in polar organic solvents.
Water Solubility Low (< 1 mg/mL at pH 2)Increases significantly at pH > 5 (formation of carboxylate salt).
Structural Analysis: The "Ortho-Like" Steric Clash

In the 1,5-isomer , the N1-methyl group and the C5-propyl chain are adjacent. This creates a steric clash that forces the propyl group to twist out of the plane of the pyrazole ring.

  • Consequence 1: Reduced crystal lattice energy, leading to a lower melting point compared to the 1,3-isomer.

  • Consequence 2: Altered NMR shifts. The N-Me signal in

    
    H NMR typically appears upfield (~3.8 ppm) compared to the 1,3-isomer due to shielding effects from the twisted propyl group.
    

Synthesis & Regiochemistry

The synthesis of the 1,5-isomer requires specific control to avoid the formation of the thermodynamically more stable 1,3-isomer. The Enaminone Route is the industry standard for achieving high 1,5-regioselectivity.

Protocol: Regioselective Cyclocondensation

Reaction Pathway:

  • Precursor Formation: Reaction of ethyl 3-oxohexanoate with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) to form the 
    
    
    
    -enaminoketoester.
  • Cyclization: Reaction with methylhydrazine. The terminal hydrazine nitrogen (-NH

    
    ) attacks the activated enamine carbon, directing the methyl group to the nitrogen adjacent to the propyl chain (Position 1).
    

Step-by-Step Methodology:

  • Enamine Formation:

    • Charge Ethyl 3-oxohexanoate (1.0 eq) and DMF-DMA (1.2 eq) into toluene.

    • Reflux for 4–6 hours. Monitor by TLC for disappearance of starting ketoester.

    • Concentrate in vacuo to yield Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate as a red/orange oil. Use immediately.

  • Cyclization (Critical Step):

    • Dissolve the intermediate in Ethanol (0.5 M).

    • Cool to 0–5 °C.

    • Add Methylhydrazine (1.05 eq) dropwise. Caution: Exothermic.

    • Allow to warm to room temperature and stir for 2 hours.

    • Result: Formation of Ethyl 1-methyl-5-propyl-1H-pyrazole-4-carboxylate .

  • Hydrolysis:

    • Add NaOH (2.0 eq, 1M aqueous solution) directly to the reaction mixture.

    • Heat to 60 °C for 3 hours.

    • Cool and acidify with HCl to pH 3.

    • Filter the precipitate, wash with cold water, and dry.

Visualizing the Regiochemistry

The following diagram illustrates the mechanistic pathway ensuring the 1,5-substitution pattern.

Synthesis Start Ethyl 3-oxohexanoate (C8H14O3) Inter Enaminone Intermediate (Activated Electrophile) Start->Inter Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter ProductEster Ethyl 1-methyl-5-propyl- pyrazole-4-carboxylate Inter->ProductEster Cyclization Reagent2 Methylhydrazine (NH2-NHMe) Reagent2->ProductEster Mechanism Regioselective Attack: NH2 -> Enamine Carbon Mechanism->ProductEster Final 1-Methyl-5-propyl- pyrazole-4-carboxylic acid ProductEster->Final Hydrolysis (NaOH/HCl)

Figure 1: Synthetic workflow prioritizing the 1,5-regioisomer via the enaminone intermediate.

Analytical Characterization

To validate the identity of the synthesized compound, use the following spectral fingerprints.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.2 (s, 1H, -COOH)
      
    • 
       7.80 (s, 1H, Pyrazole H-3)
      
    • 
       3.85 (s, 3H, N-CH
      
      
      
      )
    • 
       2.85 (t, 2H, Propyl 
      
      
      
      -CH
      
      
      )
    • 
       1.55 (m, 2H, Propyl 
      
      
      
      -CH
      
      
      )
    • 
       0.92 (t, 3H, Propyl 
      
      
      
      -CH
      
      
      )
    • Note: The H-3 singlet is characteristic. In the 1,3-isomer, the proton would be at H-5, often shifting slightly downfield.

  • Mass Spectrometry (ESI):

    • [M+H]

      
       = 169.2 m/z.
      
    • [M-H]

      
       = 167.2 m/z.
      

Handling & Stability

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable, but the pyrazole ring can be sensitive to strong oxidizers.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9898937, 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid. (Note: Isomer comparison). Retrieved from .

  • ChemicalBook. (2024). 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid Product Description & CAS 706819-84-3. Retrieved from .

  • Menozzi, G., et al. (1987). Synthesis and pharmacological activity of some 1,5-disubstituted pyrazole-4-carboxylic acids. Journal of Heterocyclic Chemistry, 24(6), 1669-1675.
  • Dunn, P. J., et al. (2000). The Chemical Development of the Commercial Route to Sildenafil. Organic Process Research & Development, 4(1), 20-22. (Context for the 1,3-isomer distinction). Retrieved from .

  • BLD Pharm. (2024).[1] Certificate of Analysis: 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid. Retrieved from .

Sources

Exploratory

Biological Activity of Pyrazole-4-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary The pyrazole scaffold, specifically functionalized at the 4-position, represents a privileged structure in medicinal chemistry.[1][2] Pyrazole-4-carboxylic acid derivatives (including esters, amides, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold, specifically functionalized at the 4-position, represents a privileged structure in medicinal chemistry.[1][2] Pyrazole-4-carboxylic acid derivatives (including esters, amides, and hydrazides) exhibit a remarkable spectrum of biological activities, ranging from potent kinase inhibition in oncology to selective COX-2 inhibition in inflammatory cascades. This guide dissects the structure-activity relationships (SAR), synthetic accessibility, and mechanistic pharmacodynamics of these compounds, providing a roadmap for their optimization in drug discovery pipelines.

Structural Activity Relationship (SAR) Landscape

The biological efficacy of pyrazole-4-carboxylic acid derivatives is governed by the electronic and steric environment of the pyrazole core. The 4-position serves as a critical vector for engaging deep hydrophobic pockets in enzymes (e.g., kinases) or establishing hydrogen bond networks in receptors.

Core SAR Principles
  • N1-Position: Substitution here (e.g., aryl, heteroaryl) controls pharmacokinetic properties (solubility, metabolic stability) and dictates the orientation of the molecule within the binding site. Bulky aryl groups often enhance hydrophobic interactions.

  • C3 & C5 Positions: These positions are essential for "clamping" the molecule in the active site. Electron-withdrawing groups (EWGs) like -CF3 or halogens at C3 often increase potency by modulating the acidity of the pyrazole protons (if NH is free) or altering the dipole moment.

  • C4-Carboxylic Moiety: This is the pharmacophoric anchor.

    • Free Acid: Often poor cell permeability but high affinity for polar pockets.

    • Amides (Carboxamides): The most bioactive class. The amide nitrogen can act as a hydrogen bond donor, crucial for ATP-mimetic activity in kinase inhibitors.

    • Esters: Generally act as prodrugs or lipophilic precursors.

Visualizing the SAR Logic

SAR_Logic Core Pyrazole-4-Carboxylic Scaffold N1 N1-Substitution (PK & Solubility) Core->N1 C3_C5 C3/C5 Substituents (Steric Clamping) Core->C3_C5 C4 C4-Carboxylic Moiety (H-Bonding/Target Anchor) Core->C4 Activity Biological Outcome (Kinase/COX Inhibition) N1->Activity C3_C5->Activity C4->Activity

Figure 1: Structural Activity Relationship (SAR) logic flow for pyrazole-4-carboxylic acid derivatives.

Therapeutic Applications & Mechanisms[3][4][5]

Anticancer Activity: Kinase Targeting

Pyrazole-4-carboxamides are potent ATP-competitive inhibitors. They function by occupying the ATP-binding pocket of protein kinases, preventing phosphorylation cascades essential for tumor proliferation.

  • Aurora A Kinase: Derivatives bearing N,1,3-triphenyl motifs have shown nanomolar IC50 values. The 4-carboxamide group forms hydrogen bonds with the hinge region of the kinase.

  • EGFR & VEGFR-2: 5-alkylated selanyl-1H-pyrazole derivatives function as dual inhibitors, disrupting angiogenesis and cell signaling simultaneously.

  • Tubulin Polymerization: Certain 3,4-diaryl pyrazole derivatives inhibit tubulin polymerization, arresting cells in the G2/M phase, similar to Combretastatin A-4.

Anti-Inflammatory Activity: COX-2 Selectivity

The gastrointestinal toxicity of NSAIDs is linked to COX-1 inhibition. Pyrazole-4-carboxylic acid derivatives, particularly those with benzenesulfonamide moieties, exhibit high selectivity for COX-2.[3]

  • Mechanism: The rigid pyrazole ring orients the C4-substituent into the COX-2 secondary pocket (which is absent in COX-1), achieving high selectivity indices.

Antimicrobial & Antifungal

Derivatives synthesized via Vilsmeier-Haack cyclization have demonstrated broad-spectrum activity against S. aureus (MRSA), E. coli, and C. albicans.

  • Target: DNA Gyrase (topoisomerase II) is a primary target in bacteria, where the pyrazole moiety intercalates or blocks the ATP binding site of the GyrB subunit.

Data Summary: Potency Comparison
Therapeutic AreaTargetDerivative ClassKey Potency MetricRef
Anticancer Aurora A KinaseN,1,3-triphenyl-4-carboxamideIC50: ~0.02 - 0.5 µM[2]
Anticancer MCF-7 (Breast)Pyrazole-PI3K InhibitorIC50: 0.25 µM[3]
Anti-inflammatory COX-2Benzothiophen-pyrazole acidIC50: 0.01 µM (SI > 300)[3]
Antimicrobial S. aureusPyrazole-4-carboxamide (6a)MIC: 0.02 mg/mL[1]

Synthetic Strategies

Accessing the 4-carboxylic acid moiety typically involves introducing a carbon electrophile at the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is the industry standard for this transformation, yielding an aldehyde that is easily oxidized to the acid or converted to nitriles/amides.

Primary Workflow: Vilsmeier-Haack Approach[1][6][7][8]
  • Hydrazone Formation: Condensation of a ketone with a hydrazine derivative.[4]

  • Vilsmeier Cyclization: Treatment with POCl3/DMF generates the pyrazole ring and installs a formyl group at C4 simultaneously (or formylates an existing pyrazole).

  • Oxidation/Amidation: The C4-aldehyde is oxidized to carboxylic acid (using KMnO4 or NaClO2) or converted directly to amides via oxidative amidation.

Visualizing the Synthetic Pathway

Synthesis_Workflow Start Hydrazone / Acetyl Pyrazole Intermediate 4-Formyl-Pyrazole (Aldehyde) Start->Intermediate Cyclization/Formylation Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Oxidation Oxidation (KMnO4 / NaClO2) Intermediate->Oxidation Amidation Reductive/Oxidative Amidation Intermediate->Amidation Acid Pyrazole-4-Carboxylic Acid Oxidation->Acid Amide Pyrazole-4-Carboxamide (Bioactive Core) Amidation->Amide

Figure 2: Synthetic workflow for accessing Pyrazole-4-Carboxylic Acid derivatives via Vilsmeier-Haack chemistry.

Experimental Protocols

Synthesis of Pyrazole-4-Carboxylic Acid (Representative Protocol)

Based on Vilsmeier-Haack methodology [1, 4].[1][5]

Reagents: Acetophenone hydrazone derivative, POCl3, DMF, Na2CO3. Safety: POCl3 is corrosive and reacts violently with water. Perform in a fume hood.

  • Vilsmeier Reagent Prep: Cool anhydrous DMF (10 mL) to 0°C. Add POCl3 (30 mmol) dropwise with stirring. Stir for 30 min to form the chloroiminium salt (white/yellowish solid may form).

  • Cyclization: Add the hydrazone substrate (10 mmol) dissolved in minimal DMF to the Vilsmeier reagent.

  • Heating: Warm the mixture to 60–80°C and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Hydrolysis: Pour the reaction mixture onto crushed ice. Neutralize with saturated Na2CO3 solution to pH 7–8.

  • Isolation: The 4-formyl pyrazole precipitate is filtered, washed with water, and recrystallized from ethanol.

  • Oxidation to Acid: Dissolve the aldehyde (5 mmol) in acetone/water. Add KMnO4 (1.5 eq) and stir at RT for 2 hours. Filter MnO2, acidify filtrate with HCl to precipitate the Pyrazole-4-Carboxylic Acid.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Standard validation for anticancer claims [3, 5].

Objective: Determine IC50 against cancer cell lines (e.g., MCF-7).

  • Seeding: Seed MCF-7 cells (5 × 10^3 cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve pyrazole derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%). Include Doxorubicin as a positive control and DMSO-only as a negative control.

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curves to determine IC50.

Future Outlook: PROTACs and Hybrids

The future of this scaffold lies in Proteolysis Targeting Chimeras (PROTACs) . The pyrazole-4-carboxylic acid moiety is an ideal "warhead" to bind target proteins (like kinases), which can be linked to an E3 ligase ligand. This shifts the paradigm from inhibition to protein degradation, potentially overcoming resistance mechanisms seen in standard kinase inhibitors.

References

  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit / Vertex AI Search Results. [Link]

  • QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Taylor & Francis Online. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI Biomedicines. [Link]

  • Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives. Journal of Applied Pharmaceutical Science. [Link]

Sources

Foundational

Therapeutic Targets of Pyrazole Compounds: A Technical Guide for Drug Discovery

Executive Summary The pyrazole ring (

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic properties, planar rigidity, and capacity to function as both a hydrogen bond donor (at N1) and acceptor (at N2).[1][2] This guide analyzes the therapeutic utility of pyrazole derivatives, moving beyond simple lists to explore the mechanistic causality of their binding interactions. We focus on three critical domains: kinase inhibition in oncology, cyclooxygenase modulation in inflammation, and DNA gyrase targeting in antimicrobial resistance.

Part 1: The Pyrazole Pharmacophore & Chemical Logic

Why Pyrazole?

The efficacy of pyrazole stems from its bioisosteric relationship with imidazole and pyridine, yet it offers distinct advantages in drug design:

  • Tautomeric Versatility: Unsubstituted pyrazoles exist in annular tautomerism (

    
    - and 
    
    
    
    -pyrazole), allowing dynamic adaptation to binding pockets.
  • Dipole Alignment: The adjacent nitrogen atoms create a strong dipole moment, facilitating orientation within polar active sites (e.g., the ATP-binding pocket of kinases).

  • Metabolic Stability: Unlike furan or thiophene rings, the pyrazole core is relatively resistant to oxidative metabolism, prolonging the half-life of the pharmacophore.

Part 2: Primary Therapeutic Targets

Oncology: The Kinase Landscape

Pyrazole derivatives are preeminent in targeting the ATP-binding cleft of protein kinases. The scaffold typically mimics the adenine ring of ATP, forming crucial hydrogen bonds with the "hinge region" of the kinase.

  • EGFR (Epidermal Growth Factor Receptor): Pyrazoles often occupy the hydrophobic pocket behind the gatekeeper residue (e.g., T790M).

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition here blocks angiogenesis.[3] The pyrazole nitrogen often H-bonds with Cys919 in the hinge region.

  • CDKs (Cyclin-Dependent Kinases): Specifically CDK2/Cyclin E, where pyrazoles arrest the cell cycle at the G1/S transition.

Inflammation: The COX-2 Paradigm

The development of Celecoxib validated the pyrazole scaffold for selective Cyclooxygenase-2 (COX-2) inhibition.[4][5]

  • Mechanism: The rigid pyrazole core projects a sulfonamide or sulfonyl group into the distinct "side pocket" of COX-2 (formed by the substitution of Ile523 in COX-1 with the smaller Val523 in COX-2). This steric fit ensures selectivity, sparing the gastroprotective COX-1 isoform.

Infectious Diseases: Bacterial DNA Gyrase

With the rise of fluoroquinolone resistance, pyrazoles targeting the GyrB subunit of DNA gyrase have emerged.

  • Mechanism: Unlike quinolones (which target the DNA cleavage complex), pyrazoles inhibit the ATPase activity of GyrB, preventing the energy transduction required for DNA supercoiling.

Part 3: Comparative Data Summary

Table 1: Key Pyrazole-Based Therapeutics and their Kinetic Profiles

CompoundPrimary TargetIndicationPotency Metric (IC50/Ki)Mechanistic Note
Celecoxib COX-2InflammationIC50: ~40 nM (COX-2)>300-fold selectivity over COX-1 via side-pocket binding [1].
Ruxolitinib JAK1/JAK2MyelofibrosisIC50: 3.3 nM (JAK1)ATP-competitive inhibitor; stabilizes kinase in inactive conformation [2].
Crizotinib ALK / ROS1NSCLCIC50: ~20 nM (ALK)Pyrazole ring acts as a scaffold to orient the 2-aminopyridine hinge binder [3].
Pazopanib VEGFR-1/2/3Renal Cell CarcinomaIC50: 30 nM (VEGFR-2)Multi-kinase inhibitor; blocks angiogenesis signaling cascade [4].
Compound 3k DNA GyraseS. aureusIC50: 0.15 µg/mLTargets GyrB ATPase domain; effective against MRSA strains [5].

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the critical signaling node (Ras/Raf/MEK/ERK) often targeted by pyrazole-based kinase inhibitors (e.g., BRAF inhibitors like Encorafenib).

KinasePathway GrowthFactor Growth Factor (EGF/VEGF) RTK RTK (EGFR/VEGFR) GrowthFactor->RTK Binding RAS RAS (GTPase) RTK->RAS Activation RAF RAF (Ser/Thr Kinase) RAS->RAF Recruitment MEK MEK (Dual Specificity) RAF->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Pyrazoles Pyrazole Inhibitors (e.g., Crizotinib, Pazopanib) Pyrazoles->RTK Inhibition Pyrazoles->RAF Inhibition

Figure 1: The MAPK/ERK signaling cascade showing intervention points for pyrazole-based kinase inhibitors.

Part 5: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Rationale: The biological activity of pyrazoles is strictly dependent on the substitution pattern. This protocol uses a Claisen-Schmidt condensation followed by cyclization, a robust method to ensure regiocontrol [6].

Reagents:

  • Acetophenone derivative (1.0 eq)

  • Aryl aldehyde (1.0 eq)

  • Phenylhydrazine hydrochloride (1.2 eq)

  • NaOH (40% aq), Ethanol (Abs), Glacial Acetic Acid.

Workflow:

  • Chalcone Formation (Claisen-Schmidt):

    • Dissolve acetophenone and aryl aldehyde in ethanol (5 mL/mmol).

    • Add 40% NaOH dropwise at 0°C. Stir at RT for 12 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 8:2) for disappearance of aldehyde.

    • Pour into ice water, acidify with HCl (pH 2), filter the precipitate (Chalcone).

  • Cyclization:

    • Suspend Chalcone (1 mmol) in glacial acetic acid (10 mL).

    • Add Phenylhydrazine (1.2 mmol).

    • Reflux at 110°C for 6–8 hours.

    • Validation: The color typically shifts from yellow (chalcone) to pale/colorless (pyrazole).

  • Purification:

    • Pour mixture into crushed ice. Neutralize with ammonia if necessary.

    • Recrystallize from ethanol to obtain the 1,3,5-trisubstituted pyrazole.

SynthesisWorkflow Start Start: Aldehyde + Ketone Step1 Claisen-Schmidt (NaOH/EtOH, RT) Start->Step1 Inter Intermediate: Chalcone Step1->Inter Step2 Cyclization (Hydrazine/AcOH, Reflux) Inter->Step2 End Product: 1,3,5-Pyrazole Step2->End

Figure 2: Step-wise synthesis workflow for pyrazole derivatives via the chalcone intermediate.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Rationale: To determine the IC50 of synthesized pyrazoles against EGFR or VEGFR. This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high sensitivity and low background [7].

Materials:

  • Recombinant Kinase (e.g., EGFR kinase domain).

  • Fluorescein-labeled poly-GT substrate.

  • ATP (at Km concentration).

  • Test Compound (Pyrazole derivative dissolved in DMSO).

  • Detection Reagent (Tb-labeled antibody).

Step-by-Step Procedure:

  • Preparation: Prepare a 3-fold serial dilution of the pyrazole compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Reaction:

    • Add 2.5 µL of compound solution to a 384-well low-volume plate.

    • Add 2.5 µL of Enzyme/Substrate mix.

    • Incubate for 15 mins at RT (allows compound to bind active site).

    • Initiate reaction by adding 2.5 µL of ATP.

    • Incubate for 60 mins at RT.

  • Detection:

    • Add 7.5 µL of EDTA/Tb-Antibody detection mix (stops reaction and binds phosphorylated substrate).

    • Incubate for 60 mins.

  • Readout: Measure fluorescence ratio (Emission at 520 nm / 495 nm) on a multimode plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve (variable slope) to calculate IC50.

Part 6: Future Perspectives

The next generation of pyrazole therapeutics is moving beyond simple inhibition:

  • PROTACs (Proteolysis Targeting Chimeras): Pyrazoles are being used as the "warhead" ligand to recruit E3 ligases (like Cereblon) to degrade oncogenic kinases rather than merely inhibiting them.

  • Dual-Target Hybrids: Fusing pyrazoles with other pharmacophores (e.g., quinazolines) to overcome resistance mechanisms, such as the T790M mutation in EGFR.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. Link

  • Verstovsek, S., et al. (2010). Safety and efficacy of INCB018424, a JAK1 and JAK2 inhibitor, in myelofibrosis. New England Journal of Medicine, 363(12), 1117-1127. Link

  • Cui, J. J., et al. (2011). Discovery of 3-[(3R)-4-isopropyl-3-methylpiperazin-1-yl]-5-(3-{[2-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]oxy}phenyl)-1H-pyrazole-5-carboxamide (PF-02341066), a potent and selective c-Met/ALK inhibitor for the treatment of advanced non-small cell lung cancer. Journal of Medicinal Chemistry, 54(18), 6342-6363. Link

  • Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632-4640. Link

  • Zhang, Y., et al. (2024). Synthesis and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors.[6] Organic & Biomolecular Chemistry. Link

  • Faria, J. V., et al. (2017). Recent Advances in the Synthesis of Pyrazoles. Current Organic Synthesis, 14(6). Link

  • Thermo Fisher Scientific. (2025). LanthaScreen™ Eu Kinase Binding Assay Protocol. Link

Sources

Exploratory

Thermal Stability Profiling of Substituted Pyrazole Carboxylic Acids: Mechanistic Insights and Characterization Protocols

Topic: Thermal Stability of Substituted Pyrazole Carboxylic Acids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Thermal Bottleneck In medi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability of Substituted Pyrazole Carboxylic Acids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Thermal Bottleneck

In medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in blockbuster drugs like Celecoxib and Rimonabant. However, pyrazole carboxylic acids—critical intermediates and pharmacophores—present a specific "thermal bottleneck." Their stability is not merely a function of melting point but is governed by a kinetic competition between sublimation, decarboxylation, and ring fragmentation.

This guide moves beyond basic characterization, offering a mechanistic understanding of why these molecules degrade and providing a self-validating experimental framework to predict their behavior under processing and storage conditions.

Mechanistic Deep Dive: The Decarboxylation Pathway

The primary thermal instability mode for pyrazole carboxylic acids is protodecarboxylation . Unlike simple benzene carboxylic acids, the presence of the adjacent nitrogen in the pyrazole ring facilitates specific low-energy decomposition pathways.

The Hammick-Like Transition State (3-COOH Isomers)

For pyrazole-3-carboxylic acids, the proximity of the pyridinic nitrogen (N2) to the carboxylic acid group allows for a mechanism analogous to the Hammick mechanism observed in picolinic acids.

  • Proton Transfer: An intramolecular proton transfer occurs from the carboxyl group to the N2 nitrogen, forming a zwitterionic intermediate.

  • Cyclic Transition State: This zwitterion stabilizes a cyclic transition state.

  • CO2 Extrusion: The C-C bond breaks, releasing CO2 and generating a pyrazolium ylide, which rapidly tautomerizes to the neutral pyrazole.

The 4-COOH Pathway

Pyrazole-4-carboxylic acids lack the adjacent nitrogen necessary for the intramolecular proton transfer. Consequently, they generally exhibit higher thermal stability (


) than their 3-isomers. Their decomposition often requires higher temperatures and proceeds via a radical fragmentation or intermolecular proton-catalyzed pathway.
Visualization of Decomposition Pathways

DecarboxylationMechanism Substrate Pyrazole-3-COOH (Neutral) Zwitterion Zwitterionic Intermediate Substrate->Zwitterion Intramolecular H-shift (Fast) TS Cyclic Transition State (Hammick-like) Zwitterion->TS Activation Products Decarboxylated Pyrazole + CO2 TS->Products Irreversible Step Substrate4 Pyrazole-4-COOH Radical Radical/Intermolecular Pathway Substrate4->Radical High T Required Radical->Products Fragmentation

Figure 1: Comparative mechanistic pathways for the thermal decarboxylation of 3- and 4-pyrazole carboxylic acids.

Structure-Property Relationships (SPR)

Thermal stability is tunable. The electronic nature and steric bulk of substituents at positions 1, 3, and 5 drastically alter the decomposition temperature (


).
Electronic Effects
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    on the ring generally stabilize the C-C bond of the carboxylate by decreasing the electron density available for the zwitterionic transition state. However, ortho-nitro groups can introduce steric strain that lowers stability.
  • Electron-Donating Groups (EDGs): Groups like

    
     or 
    
    
    
    can destabilize the acid by increasing the basicity of the ring nitrogen, facilitating the proton transfer step in 3-COOH isomers.
Regioisomer Stability Matrix

The following table summarizes the thermal decomposition trends derived from calorimetric data.

Compound ClassSubstituent PatternApprox.[1][2][3][4][5][6]

(°C)
Stability Driver
Pyrazole-4-COOH Unsubstituted260 - 280Lack of adjacent N for H-bonding.
Pyrazole-3-COOH Unsubstituted210 - 230Hammick-like decarboxylation mechanism.
N-Methyl-3,5-DNP 3,5-Dinitro, 1-Methyl> 290Strong EWG stabilization; no acidic proton.
N-Methyl-3,4-DNP 3,4-Dinitro, 1-Methyl~ 275Steric crowding reduces stability vs 3,5-isomer.
N-Allyl Derivatives Various185 - 200Weak N-Allyl bond; competing degradation pathways.

Expert Insight: When designing a synthetic route, avoid exposing Pyrazole-3-carboxylic acids to temperatures >150°C in acidic media, as this catalyzes the proton-transfer step.

Experimental Framework: Self-Validating Protocols

To rigorously assess thermal stability, a multi-tiered approach using TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) is required.

Protocol A: The Thermal Screen (TGA/DSC)

Objective: Determine the onset of decomposition (


) and distinguish between melting and degradation.
  • Sample Prep: Weigh 2–5 mg of dried sample into an alumina pan (TGA) or crimped aluminum pan with a pinhole (DSC).

  • Atmosphere: Purge with

    
     at 50 mL/min to prevent oxidative degradation, isolating thermal events.
    
  • Ramp: Heat from 30°C to 400°C at 10°C/min.

  • Data Analysis:

    • DSC: Identify endotherms (melting) and exotherms (decomposition).[5]

    • TGA: Correlate mass loss steps. A sharp mass loss corresponding to 44 Da (molecular weight of CO2) confirms decarboxylation.

Protocol B: Isothermal Kinetics (The Prediction Model)

Objective: Predict shelf-life and process stability at lower temperatures using the Arrhenius equation.

  • Selection: Choose 3–4 temperatures below the

    
     determined in Protocol A (e.g., if 
    
    
    
    , test at 180, 190, 200, 210°C).
  • Execution: Rapidly heat TGA to the target temperature and hold for 60–120 minutes.

  • Calculation:

    • Plot

      
       vs 
      
      
      
      (where
      
      
      is the rate constant of mass loss).
    • Derive Activation Energy (

      
      ) and Pre-exponential factor (
      
      
      
      ).
    • Use

      
       to predict stability at storage temperature (25°C).
      
Experimental Workflow Diagram

StabilityWorkflow Sample Synthesized Pyrazole Carboxylic Acid Screening Protocol A: Dynamic TGA/DSC (10°C/min, 30-400°C) Sample->Screening Decision Is T_onset < Process Temp? Screening->Decision Kinetics Protocol B: Isothermal TGA (4 Temps < T_onset) Decision->Kinetics No (Stable) Redesign Structural Modification (Salt formation / Esterification) Decision->Redesign Yes (Unstable) Arrhenius Arrhenius Plot (ln(k) vs 1/T) Kinetics->Arrhenius Prediction Shelf-Life / Process Safety Limit Arrhenius->Prediction

Figure 2: Step-by-step workflow for characterizing and predicting the thermal stability of pyrazole derivatives.

Mitigation Strategies

If a derivative proves thermally unstable for the intended application, the following strategies are chemically validated:

  • Salt Formation: Converting the acid to a sodium or potassium salt often raises the decarboxylation temperature by removing the acidic proton required for the zwitterionic mechanism.

  • Esterification: If the acid functionality is a handle for a later step, masking it as an ethyl or t-butyl ester significantly increases thermal robustness.

  • Cocrystallization: Co-crystals with neutral conformers (e.g., isonicotinamide) can alter the crystal lattice energy, potentially stabilizing the molecule against thermal stress.

References

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Source: National Institutes of Health (NIH) / PMC [Link] Relevance: Provides comparative decomposition data for dinitropyrazole isomers.

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Source: ResearchGate / Canadian Journal of Chemistry [Link] Relevance: Establishes the Hammick mechanism relevant to 3-pyrazole carboxylic acids.

  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Source: MDPI / Materials [Link] Relevance: Demonstrates TG-MS analysis and thermal behavior of pyrazole esters and complexes.

  • Benchmark properties of pyrazole derivatives as a potential liquid organic hydrogen carrier. Source: IAEA / Journal of Chemical Thermodynamics [Link] Relevance: Provides thermodynamic data and enthalpies of formation for alkyl-pyrazoles.

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.

Sources

Foundational

An In-Depth Technical Guide to the Pyrazole Core in Medicinal Chemistry

Abstract The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties have rend...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties have rendered it a "privileged scaffold," a core molecular framework consistently found in successful therapeutic agents across a multitude of disease areas.[4][5][6] This guide provides an in-depth exploration of the pyrazole core for researchers, scientists, and drug development professionals. We will dissect its fundamental physicochemical attributes, delve into seminal and contemporary synthetic methodologies, and survey its extensive pharmacological applications, supported by clinical examples and mechanistic insights.

The Pyrazole Core: A Profile of a Privileged Scaffold

First described by Ludwig Knorr in 1883, pyrazole (C₃H₄N₂) is a simple aromatic heterocycle, yet its utility in drug design is profound.[1][2][3] The molecule's power lies in a unique combination of features:

  • Aromatic Stability: The pyrazole ring possesses a six π-electron system, conferring significant aromatic character and metabolic stability—a desirable trait for any drug candidate.[6]

  • Hydrogen Bonding Capabilities: The N-1 nitrogen acts as a hydrogen bond donor (similar to pyrrole), while the N-2 nitrogen serves as a hydrogen bond acceptor (akin to pyridine). This dual capacity allows for versatile and strong interactions with biological targets like proteins and enzymes.[7]

  • Tunable Physicochemical Properties: The pyrazole ring can be readily functionalized at multiple positions, allowing medicinal chemists to meticulously control properties such as lipophilicity, solubility, and electronic distribution to optimize drug-like characteristics.[7][8]

  • Bioisosteric Versatility: Pyrazole can act as a bioisostere for other aromatic rings, such as phenyl or imidazole groups. This substitution can lead to improved potency, selectivity, and pharmacokinetic profiles.[7]

These intrinsic properties make the pyrazole nucleus a highly adaptable and valuable pharmacophore for designing molecules that can effectively interact with a wide array of biological targets.[1]

Synthetic Strategies for Assembling the Pyrazole Core

The construction of the pyrazole ring is a well-established field, with both classical and modern methods offering chemists a robust toolkit. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

The Knorr Pyrazole Synthesis: A Foundational Method

The most traditional and widely used method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8] This reaction proceeds via a cyclocondensation mechanism, offering a straightforward route to a variety of substituted pyrazoles.

Causality in Experimental Choice: The Knorr synthesis is often the first choice due to the commercial availability of a vast library of hydrazines and 1,3-dicarbonyl compounds. The reaction conditions are typically mild, and the regioselectivity can often be controlled by the nature of the substituents on the dicarbonyl starting material.

Detailed Experimental Protocol: Synthesis of 1,3,5-substituted pyrazole [9]

  • Reaction Setup: To a solution of a substituted phenylhydrazine (1.0 eq) in ethanol, add the corresponding 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq).

  • Catalysis: Add a catalytic amount of a suitable acid (e.g., glacial acetic acid) to the mixture. For improved efficiency and greener conditions, a catalyst like nano-ZnO can be employed.[9]

  • Reaction Execution: Stir the reaction mixture at room temperature or under gentle reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product, wash with cold ethanol, and dry under vacuum. If no solid forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Modern Synthetic Innovations

While the Knorr synthesis remains a workhorse, modern organic chemistry has introduced more advanced and efficient methods:

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields by using microwave irradiation to rapidly heat the reaction mixture.[8][10]

  • Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the pyrazole product, offering high efficiency and atom economy.[8]

  • Cycloaddition Reactions: The [3+2] cycloaddition of diazo compounds with alkynes is another powerful method for constructing the pyrazole ring with high regioselectivity.

Below is a workflow diagram illustrating the decision-making process for selecting a synthetic route.

G cluster_start Synthetic Goal cluster_decision Method Selection cluster_methods Synthetic Protocols start Desired Pyrazole Substitution Pattern d1 Are 1,3-dicarbonyl & hydrazine precursors readily available? start->d1 d2 Is rapid synthesis & high throughput needed? d1->d2 No p1 Knorr Synthesis (Classical Condensation) d1->p1 Yes d3 Is high atom economy & step efficiency critical? d2->d3 No p2 Microwave-Assisted Synthesis d2->p2 Yes d3->p1 No p3 Multi-Component Reaction (MCR) d3->p3 Yes

Caption: Decision workflow for pyrazole synthesis.

The Pharmacological Spectrum of Pyrazole Derivatives

The structural versatility of the pyrazole core has led to its incorporation into drugs targeting a vast range of diseases.[1][2][11]

Anti-inflammatory Agents

Perhaps the most famous application of the pyrazole scaffold is in non-steroidal anti-inflammatory drugs (NSAIDs).[11]

  • Celecoxib (Celebrex): A selective COX-2 inhibitor that prominently features a pyrazole ring.[2][12] Its design leverages the pyrazole core to achieve selectivity for the COX-2 enzyme over COX-1, thereby reducing the gastrointestinal side effects associated with older NSAIDs.[13]

  • Mechanism of Action: COX enzymes catalyze the production of prostaglandins, which are key mediators of inflammation and pain. Celecoxib's pyrazole-based structure allows it to fit selectively into the active site of the COX-2 isoform.

The diagram below illustrates the role of COX-2 in the inflammatory pathway and its inhibition by pyrazole-based drugs.

G cluster_pathway Inflammatory Pathway cluster_intervention Pharmacological Intervention AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins COX2->PGs Synthesis Inflammation Inflammation & Pain PGs->Inflammation Celecoxib Celecoxib (Pyrazole Core) Celecoxib->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole drugs.

Anticancer Therapeutics

The pyrazole scaffold is a key component in numerous modern targeted cancer therapies, particularly protein kinase inhibitors.[5][14]

  • Crizotinib & Ruxolitinib: These are prominent examples of pyrazole-containing drugs used to treat different types of cancer.[14][15] They function by inhibiting specific kinases that are overactive in cancer cells, thereby blocking tumor growth and proliferation.[5][14]

  • Design Rationale: The pyrazole ring often serves as a rigid scaffold to correctly orient other functional groups for optimal binding within the ATP-binding pocket of the target kinase.

Table 1: Prominent Pyrazole-Containing Kinase Inhibitors in Oncology

Drug NameTarget Kinase(s)FDA-Approved Indication(s)
Crizotinib ALK, ROS1, METNon-Small Cell Lung Cancer (NSCLC)
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera
Encorafenib BRAF V600EMelanoma, Colorectal Cancer
Avapritinib KIT, PDGFRAGastrointestinal Stromal Tumor (GIST)
Other Therapeutic Areas

The applications of pyrazoles extend far beyond inflammation and cancer.[1]

  • Erectile Dysfunction: Sildenafil (Viagra) contains a fused pyrazole ring system (a pyrazolo[4,3-d]pyrimidine) and functions as a potent inhibitor of phosphodiesterase type 5 (PDE5).[15][16]

  • Antimicrobial Agents: Numerous pyrazole derivatives have been investigated and have shown significant activity against various bacterial and fungal strains, including multi-drug resistant ones.[2][4]

  • Antiviral Agents: Pyrazole derivatives have demonstrated potential as antiviral agents, with activity reported against viruses such as HIV-1 and influenza.[13]

  • Central Nervous System (CNS) Disorders: The pyrazole core is found in agents developed for conditions like obesity (Rimonabant, although withdrawn) and depression, highlighting its ability to cross the blood-brain barrier and interact with CNS targets.[9][17]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the pyrazole scaffold is a cornerstone of lead optimization in drug discovery. The goal is to enhance potency, improve selectivity, and optimize pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).

Key SAR Insights:

  • N1-Substitution: The substituent on the N1 position of the pyrazole ring is crucial. It can be used to modulate solubility, metabolic stability, and target engagement. For example, in many kinase inhibitors, a bulky group at N1 can provide additional hydrophobic interactions within the binding pocket.

  • C3 and C5-Substitutions: These positions are key for directing interactions with the target protein. Aryl groups are commonly placed here to engage in π-π stacking or hydrophobic interactions.

  • C4-Substitution: While often unsubstituted, functionalization at the C4 position can be used to fine-tune electronic properties or block metabolic pathways. Electrophilic substitution reactions typically occur preferentially at this position.[9][17]

Future Perspectives

The pyrazole scaffold continues to be a fertile ground for drug discovery.[15] Emerging trends include its use in the development of:

  • PROTACs (Proteolysis-Targeting Chimeras): Using the pyrazole core as a ligand to bind to a target protein and link it to an E3 ligase for degradation.

  • Multi-Target-Directed Ligands: Designing single molecules with pyrazole cores that can modulate multiple biological targets simultaneously, offering a potential advantage for complex diseases like Alzheimer's or cancer.[18]

  • Advanced Agrochemicals: The biological activity of pyrazoles also extends to agriculture, where they are used in the development of novel herbicides and fungicides.[8]

The enduring legacy and continued evolution of the pyrazole core solidify its status as a truly privileged and indispensable scaffold in the art and science of medicinal chemistry.

References

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). Google Scholar.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023, November 7). Future Science.
  • Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Google Scholar.
  • Pyrazole, Synthesis and Biological Activity. Google Scholar.
  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022, October 26). International Journal of Pharmaceutical Sciences and Research.
  • Current status of pyrazole and its biological activities. PMC.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC.
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024, July 19). Biointerface Research in Applied Chemistry.
  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024, May 17). MDPI.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). MDPI.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Google Scholar.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2022). EPJ Web of Conferences.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). IJNRD.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-Methyl-5-Propyl-1H-Pyrazole-4-Carboxylic Acid

Part 1: Strategic Overview & Rationale Introduction The synthesis of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid represents a classic challenge in heterocyclic chemistry: regiocontrol . When synthesizing N-methyl pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Rationale

Introduction

The synthesis of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid represents a classic challenge in heterocyclic chemistry: regiocontrol . When synthesizing N-methyl pyrazoles from acyclic precursors, two isomers are thermodynamically possible: the 1,3-disubstituted and the 1,5-disubstituted forms.

For drug development professionals, this specific isomer (1-methyl-5-propyl) is structurally distinct from the well-known "Sildenafil-type" core (which is typically 1-methyl-3-propyl). Achieving the 1,5-substitution pattern requires a specific electrophilic trigger—an enaminone or ethoxymethylene intermediate—rather than a standard 1,3-diketone condensation, which often yields mixtures or favors the 1,3-isomer.

The Regioselectivity Challenge

The reaction of methylhydrazine (


) with a 1,3-electrophile is governed by the nucleophilicity of the hydrazine nitrogens:
  • 
     (Terminal):  More nucleophilic due to lower steric hindrance.
    
  • 
     (Internal):  Less nucleophilic due to steric bulk, despite the inductive effect of the methyl group.
    

To synthesize the 1-methyl-5-propyl isomer, we must force the terminal


 to attack the carbon atom that will eventually become C3 (the unsubstituted side), while the 

attacks the ketone bearing the propyl group (becoming C5).

Selected Route: The Enaminone Method (Reaction of ethyl 2-((dimethylamino)methylene)-3-oxohexanoate with methylhydrazine).

  • Mechanism: The hard nucleophile (

    
    ) attacks the hard electrophile (the 
    
    
    
    -carbon of the enaminone).
  • Outcome: High regioselectivity for the 1-methyl-5-propyl isomer (>95:5 ratio).

Part 2: Detailed Experimental Protocols

Workflow Visualization

The following diagram outlines the critical decision points and reaction flow for this synthesis.

G Start Start: Ethyl 3-oxohexanoate Step1 Step 1: Enaminone Formation (DMF-DMA, 80°C) Start->Step1 Check1 QC: 1H NMR (Vinyl proton ~7.6 ppm?) Step1->Check1 Step2 Step 2: Cyclization (MeNHNH2, -10°C to RT) Check1->Step2 Yes Mech Mechanism: NH2 attacks vinyl carbon Step2->Mech Step3 Step 3: Hydrolysis (NaOH, EtOH/H2O) Step2->Step3 Final Target: 1-Methyl-5-propyl-1H-pyrazole-4-COOH Step3->Final

Caption: Figure 1. Strategic workflow for the regioselective synthesis of the target pyrazole acid.

Protocol 1: Synthesis of Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate

Objective: Create the "push-pull" alkene intermediate that directs the incoming hydrazine.

Reagents:

  • Ethyl 3-oxohexanoate (Ethyl butyrylacetate): 10.0 g (63.2 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 9.0 g (75.8 mmol, 1.2 eq)

  • Solvent: Toluene (optional, can be run neat)

Procedure:

  • Charge Ethyl 3-oxohexanoate into a dry round-bottom flask equipped with a magnetic stir bar.

  • Add DMF-DMA dropwise at room temperature under nitrogen.

  • Heat the reaction mixture to 80°C for 4 hours.

    • Note: Methanol is a byproduct. Using an open system with a reflux condenser (not sealed) allows MeOH to escape, driving equilibrium.

  • Monitoring: TLC (50% EtOAc/Hexane). The starting material (keto-ester) stains dark purple with

    
    ; the product is UV active but does not stain with 
    
    
    
    (enol is capped).
  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess DMF-DMA and toluene.

  • Yield: The resulting orange oil is typically used directly in the next step (Quantitative yield assumed, ~13.5 g).

Key Causality: We use DMF-DMA instead of Triethyl Orthoformate/Acetic Anhydride because the dimethylamino group is a better leaving group in the subsequent step and provides higher regioselectivity than the ethoxy analog.

Protocol 2: Regioselective Cyclization with Methylhydrazine

Objective: Form the pyrazole ring with the methyl group at N1 and propyl at C5.

Safety Critical: Methylhydrazine is volatile, toxic, and a suspected carcinogen. All operations must be performed in a functioning fume hood. Double-glove (Nitrile/Laminate) is recommended.

Reagents:

  • Crude Intermediate from Protocol 1: ~13.5 g

  • Methylhydrazine: 3.2 g (69.5 mmol, 1.1 eq)

  • Solvent: Absolute Ethanol (100 mL)

Procedure:

  • Dissolve the crude enaminone in Absolute Ethanol (80 mL) and cool to -10°C (ice/salt bath).

  • Dilute Methylhydrazine in Ethanol (20 mL) in a separate dropping funnel.

  • Critical Step: Add the methylhydrazine solution dropwise over 30 minutes, maintaining the internal temperature below 0°C.

    • Why? Low temperature favors the kinetic addition of the more nucleophilic

      
       to the vinyl carbon (the position 
      
      
      
      to the ketone). If the temperature is too high, the
      
      
      may compete, or transamination may occur, leading to the 1,3-isomer.
  • After addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Heat to Reflux (78°C) for 2 hours to ensure complete cyclization and dehydration.

  • Workup: Evaporate the solvent. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and Brine (50 mL).

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 1,5-isomer usually elutes after the 1,3-isomer (if any is formed) due to higher polarity.

Data for Validation (Ethyl Ester):

  • 1H NMR (CDCl3):

    
     7.85 (s, 1H, H-3), 4.28 (q, 2H, OCH2), 3.82 (s, 3H, N-Me), 2.85 (t, 2H, Propyl 
    
    
    
    -CH2), 1.60 (m, 2H), 1.35 (t, 3H), 1.01 (t, 3H).
  • Diagnostic Signal: The N-Me singlet at ~3.82 ppm and the H-3 singlet at ~7.85 ppm are characteristic.

Protocol 3: Hydrolysis to the Carboxylic Acid

Objective: Saponify the ester without decarboxylation.

Reagents:

  • Pyrazolic Ester (from Step 2): 10.0 g

  • Sodium Hydroxide (2M aqueous): 40 mL

  • Ethanol: 40 mL

Procedure:

  • Dissolve the ester in Ethanol.

  • Add 2M NaOH solution.

  • Stir at 60°C for 3 hours. (Avoid vigorous reflux to prevent thermal decarboxylation, although position 4 is relatively stable).

  • Workup: Cool to room temperature. Concentrate to remove ethanol.

  • Acidify the aqueous residue with 1M HCl to pH 3-4. The product will precipitate as a white solid.

  • Filter, wash with cold water, and dry in a vacuum oven at 45°C.

Part 3: Quality Control & Troubleshooting

Distinguishing Isomers (The "Trustworthiness" Check)

The primary risk is forming the 1-methyl-3-propyl isomer. You must validate the structure using NOESY (Nuclear Overhauser Effect Spectroscopy).

FeatureTarget: 1-Methyl-5-Propyl Byproduct: 1-Methyl-3-Propyl
Structure N(Me) is adjacent to Propyl group.N(Me) is adjacent to H-5.
1H NMR (N-Me) Singlet ~ 3.80 ppmSinglet ~ 3.90 ppm
NOESY Signal Strong Cross-peak between N-Me and Propyl

-CH2.
Strong Cross-peak between N-Me and Pyrazole H-5 proton.
13C NMR (C-Propyl) Shifted upfield due to steric crowding.Standard shift.
Troubleshooting Table
ProblemProbable CauseSolution
Low Yield in Step 1 Incomplete reaction or hydrolysis of DMF-DMA.Ensure reagents are dry. Increase temp to 90°C. Use fresh DMF-DMA.
Mixture of Isomers (1,3 vs 1,5) Addition of hydrazine was too fast or too hot.Repeat Step 2 with strict temperature control (-10°C). Ensure dropwise addition.
Product is an Oil (Step 3) Incomplete acidification or impurities.Check pH (must be <4). Recrystallize from EtOAc/Hexane.

Part 4: References

  • Martins, M. A. P., et al. (2008).[1] "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones." Synlett, 2008(11), 1673-1678.

  • Fustero, S., et al. (2005). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 73(9), 3523–3529.

  • Thermo Fisher Scientific. (2021). "Methylhydrazine Safety Data Sheet."

  • Groshev, V., et al. (2022). "Regioselective Synthesis of 1,5-Disubstituted Pyrazoles." Molecules, 27(3), 892.

Disclaimer: This Application Note is for research purposes only. The synthesis involves hazardous materials (Methylhydrazine) and should only be performed by qualified personnel in appropriate containment facilities.

Sources

Application

One-pot synthesis protocol for pyrazole-4-carboxylic acids

Application Note & Protocol A Streamlined One-Pot, Multicomponent Synthesis of Pyrazole-4-Carboxylic Acids for Accelerated Drug Discovery Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, form...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Streamlined One-Pot, Multicomponent Synthesis of Pyrazole-4-Carboxylic Acids for Accelerated Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs and agrochemicals.[1][2] Pyrazole-4-carboxylic acids, in particular, are pivotal intermediates for creating highly functionalized and biologically active molecules.[3] Traditional multi-step syntheses of these compounds are often hampered by long reaction times, costly purification steps, and significant chemical waste. This guide details a highly efficient, one-pot, three-component protocol for the synthesis of pyrazole-4-carboxylic acid ethyl esters, which can be readily hydrolyzed to the target carboxylic acids. By leveraging a multicomponent reaction (MCR) strategy, this method offers substantial improvements in operational simplicity, yield, and environmental footprint, making it an ideal approach for researchers in drug development and synthetic chemistry.

Introduction: The Strategic Importance of Pyrazoles & One-Pot Synthesis

The pyrazole scaffold is a "privileged structure" in pharmacology, renowned for its ability to bind to a wide array of biological targets. Its presence in drugs like the anti-inflammatory agent Celecoxib and the insecticide Fipronil underscores its therapeutic and commercial significance.[4][5] The synthesis of pyrazoles has traditionally been dominated by two primary strategies: the Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines, and 1,3-dipolar cycloaddition reactions.[6][7][8]

While effective, these classical methods often require the pre-synthesis and isolation of intermediates, leading to multi-step procedures that are both time-consuming and resource-intensive.[9] One-pot synthesis, particularly through multicomponent reactions (MCRs), provides a powerful solution. MCRs combine three or more reactants in a single reaction vessel to form a product that incorporates substantial portions of all starting materials.[10] This approach aligns with the principles of green chemistry by minimizing solvent usage, reducing purification steps, and improving overall atom economy.[1] This application note focuses on a robust three-component reaction for synthesizing pyrazole-4-carboxylate esters, valuable precursors to pyrazole-4-carboxylic acids.

The Synthetic Strategy: A Three-Component Approach

The featured protocol involves the reaction of an aldehyde , a β-ketoester (specifically, ethyl acetoacetate), and a hydrazine derivative . This combination allows for the rapid assembly of a polysubstituted pyrazole ring in a single synthetic operation. Recent advancements have demonstrated that this transformation can be efficiently catalyzed by a recyclable magnetic ionic liquid, [bmim][FeCl₄], with atmospheric oxygen serving as a green oxidant for the final aromatization step.[1]

Unpacking the Mechanism

The efficiency of this one-pot reaction stems from a well-orchestrated cascade of classical organic reactions. While the exact sequence can be influenced by catalysts and reaction conditions, a plausible mechanistic pathway involves the following key stages:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between the aldehyde and the active methylene group of ethyl acetoacetate. This forms an electron-deficient alkene intermediate.

  • Michael Addition: The hydrazine derivative then acts as a nucleophile, attacking the β-carbon of the newly formed alkene in a conjugate (Michael) addition.

  • Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the second nitrogen of the hydrazine attacks the ketone carbonyl. This is followed by the elimination of a water molecule to form a dihydropyrazole (pyrazoline) intermediate.

  • Oxidative Aromatization: The final step involves the oxidation of the pyrazoline ring to the stable aromatic pyrazole system. In the referenced green protocol, this is achieved using molecular oxygen, which avoids the need for harsher chemical oxidants.[1]

Below is a diagram illustrating this mechanistic cascade.

Reaction_Mechanism Figure 1: Plausible Reaction Mechanism R1CHO Aldehyde (R1-CHO) Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Ketoester) R1CHO->Knoevenagel EAA Ethyl Acetoacetate EAA->Knoevenagel Hydrazine Hydrazine (R2-NHNH2) Michael Michael Adduct Knoevenagel->Michael + Hydrazine Pyrazoline Dihydropyrazole (Pyrazoline) Michael->Pyrazoline Intramolecular Cyclization (-H2O) Product Pyrazole-4-Carboxylate Ester Pyrazoline->Product Oxidative Aromatization (-2H) Catalyst Catalyst (e.g., [bmim][FeCl4])

Caption: Figure 1: Plausible reaction mechanism for the three-component synthesis.

Detailed Experimental Protocol

This protocol is adapted from a validated, environmentally friendly procedure.[1] It describes the synthesis of the ethyl ester precursor, followed by a standard procedure for saponification to the final carboxylic acid.

Part A: One-Pot Synthesis of Ethyl Pyrazole-4-Carboxylates

Materials and Reagents:

  • Substituted Aldehyde (e.g., Benzaldehyde, 10 mmol, 1.0 eq)

  • Ethyl Acetoacetate (10 mmol, 1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine, 10 mmol, 1.0 eq)

  • Catalyst: 1-Butyl-3-methylimidazolium tetrachloroferrate ([bmim][FeCl₄], 1.5 mmol, 0.15 eq) or another suitable catalyst.

  • Oxygen source (e.g., balloon, or simply exposure to air via a pierced septum)

  • Solvent: Ethyl Acetate for work-up

  • Recrystallization Solvent: Isopropanol

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Step-by-Step Procedure:

  • Catalyst Preparation: The magnetic ionic liquid catalyst, [bmim][FeCl₄], can be prepared according to literature procedures or purchased.[1]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), the hydrazine derivative (10 mmol), and the [bmim][FeCl₄] catalyst (1.5 mmol).

  • Reaction Conditions: If conducting a solvent-free reaction, gently heat the mixture to 60-80 °C. Attach a balloon of oxygen or allow the reaction to proceed open to the air (in a fume hood).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Catalyst Separation: After cooling the reaction to room temperature, add ethyl acetate (20 mL) to dissolve the product. If using the magnetic [bmim][FeCl₄] catalyst, it can be separated from the solution using a strong external magnet. The catalyst can be washed with ethyl acetate, dried under vacuum, and reused.[1]

  • Work-up: Transfer the product solution to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by recrystallization from isopropanol to afford the pure ethyl pyrazole-4-carboxylate derivative.

Part B: Saponification to Pyrazole-4-Carboxylic Acid

Materials and Reagents:

  • Ethyl Pyrazole-4-Carboxylate (from Part A)

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 2 M aqueous solution)

  • Hydrochloric Acid (HCl) (e.g., 2 M aqueous solution)

  • Deionized Water

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the ethyl pyrazole-4-carboxylate (1.0 eq) in ethanol (approx. 5-10 mL per gram of ester) in a round-bottom flask. Add an excess of aqueous NaOH solution (e.g., 2-3 equivalents).

  • Heating: Heat the mixture to reflux and stir for 1-4 hours. Monitor the disappearance of the starting ester by TLC.

  • Cooling and Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the mixture by adding aqueous HCl solution dropwise until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified pyrazole-4-carboxylic acid product in a vacuum oven.

Data Summary and Expected Results

The three-component synthesis is versatile and accommodates a range of substituents on both the aldehyde and hydrazine starting materials. The yields are generally good to excellent.

Table 1: Representative Yields for Ethyl Pyrazole-4-Carboxylate Synthesis [1]

EntryAldehyde (R¹)Hydrazine (R²)Product Yield (%)
1PhenylPhenyl92%
24-ChlorophenylPhenyl90%
34-NitrophenylPhenyl85%
44-MethylphenylPhenyl88%
5PhenylMethyl78%
6PhenylHydrazine (H)75%

Yields are for the isolated, recrystallized ethyl ester product.

The subsequent saponification step typically proceeds in near-quantitative yield. The final products should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS) to confirm their structure and purity.

General Experimental Workflow

The entire process, from starting materials to the final acid, can be visualized as a streamlined workflow.

Experimental_Workflow Figure 2: Overall Experimental Workflow Start 1. Combine Aldehyde, Ethyl Acetoacetate, Hydrazine, & Catalyst React 2. Heat & Stir under O2/Air (Monitor by TLC) Start->React IsolateEster 3. Cool, Add Solvent, Separate Catalyst React->IsolateEster PurifyEster 4. Work-up & Recrystallize (Isolate Pyrazole Ester) IsolateEster->PurifyEster Saponify 5. Dissolve Ester in EtOH, Add aq. NaOH, Reflux PurifyEster->Saponify IsolateAcid 6. Cool & Acidify with HCl to Precipitate Product Saponify->IsolateAcid FinalProduct 7. Filter, Wash with Water, & Dry (Pure Pyrazole-4-Carboxylic Acid) IsolateAcid->FinalProduct

Caption: Figure 2: Streamlined workflow from reactants to final product.

Conclusion

This application note presents a highly efficient and modern one-pot protocol for the synthesis of pyrazole-4-carboxylic acids. By employing a multicomponent reaction strategy, this method significantly reduces reaction steps, improves yields, and utilizes greener reaction conditions compared to many traditional synthetic routes. The operational simplicity and versatility of this protocol make it a valuable tool for chemists in academic and industrial settings, enabling the rapid generation of diverse pyrazole derivatives for screening in drug discovery and materials science programs.

References

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters.
  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrog
  • InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation.
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. Synfacts.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry.
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry.
  • Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Troubleshooting guide for the Vilsmeier-Haack formyl
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega.
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules.
  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evalu
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Pyrazoles: 'one-pot' syntheses from arenes and carboxylic acids. Request PDF.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.

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Method

Application Note: High-Resolution LC-MS/MS Profiling of 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic Acid

This Application Note is structured to guide researchers through the rigorous analysis of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid , a critical structural isomer often encountered in the development of pyrazole-ba...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous analysis of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid , a critical structural isomer often encountered in the development of pyrazole-based pharmaceuticals (e.g., sildenafil analogs) and agrochemicals.

Abstract

This guide details the method development, validation, and mass spectrometric characterization of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 706819-84-3) . As a regioisomer of key pharmaceutical intermediates (such as the sildenafil precursor 1-methyl-3-propyl-pyrazole-5-carboxylic acid), precise differentiation is required to ensure regulatory compliance and synthetic purity. This protocol utilizes Reversed-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (RPLC-MS/MS) to achieve high specificity and sensitivity.

Compound Characterization

Understanding the physicochemical properties is the first step in designing a robust MS method.

PropertyDataNotes
IUPAC Name 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acidRegioisomer specificity is critical.
CAS Number 706819-84-3Distinct from the 3-propyl isomer (CAS 247583-70-6).
Formula C₈H₁₂N₂O₂
Exact Mass 168.0899 DaMonoisotopic mass.
[M+H]⁺ 169.0972 m/zProtonated molecular ion (ESI+).
pKa (Calc) ~3.5 - 4.0Acidic moiety dictates negative mode capability, though positive mode is often more sensitive for pyrazoles.
LogP ~1.5Moderately lipophilic; suitable for C18 retention.

Method Development Logic (Expertise & Experience)

Ionization Source Selection

While carboxylic acids often perform well in Negative Electrospray Ionization (ESI-), the pyrazole ring contains basic nitrogen atoms (N2 position) that readily accept protons.

  • Decision: Positive Mode (ESI+) is selected as the primary mode.

  • Reasoning: The basicity of the pyrazole nitrogen combined with the acidic mobile phase (formic acid) drives the formation of the [M+H]⁺ species (m/z 169.1), typically yielding 5-10x higher sensitivity than the deprotonated [M-H]⁻ ion in this specific heterocyclic class.

Chromatographic Separation

The challenge lies in separating this compound from its regioisomers (e.g., 3-propyl-5-carboxylic acid).

  • Column: Biphenyl or PFP (Pentafluorophenyl) phases are superior to standard C18.

  • Reasoning: The pi-pi interactions offered by Biphenyl/PFP stationary phases provide enhanced selectivity for aromatic isomers that differ only in the position of substituents (1-methyl-5-propyl vs. 1-methyl-3-propyl), which standard alkyl-chain interactions (C18) may fail to resolve.

Fragmentation Mechanism

For MRM (Multiple Reaction Monitoring) development, we predict fragmentation based on structural stability:

  • Water Loss: The carboxylic acid group readily loses water (-18 Da) to form an acylium ion.

    • Transition: 169.1 → 151.1

  • Decarboxylation: Loss of CO₂ (-44 Da) is common in carboxylic acids.

    • Transition: 169.1 → 125.1

  • Ring Cleavage/Alkyl Loss: High energy collision can cleave the propyl chain (loss of C₃H₆ or C₂H₅).

Experimental Protocol

Reagents and Standards
  • Solvent A: LC-MS Grade Water + 0.1% Formic Acid.

  • Solvent B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Internal Standard: 1-methyl-pyrazole-4-carboxylic acid-d3 (if available) or a structural analog like 1-phenyl-pyrazole-4-carboxylic acid.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Matrix Sample: For plasma/tissue, perform protein precipitation with cold acetonitrile (1:3 ratio), vortex, centrifuge at 10,000 x g for 10 min. Inject supernatant.[1]

LC-MS/MS Parameters
LC Gradient Table
Time (min)Flow (mL/min)% Solvent BPhase
0.000.405Equilibration
1.000.405Load
6.000.4095Elution
7.500.4095Wash
7.600.405Re-equilibration
10.000.405End
MS Source Parameters (ESI+)
  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400 °C

  • Gas Flow: 800 L/hr

  • Cone Voltage: 30 V (Optimized for m/z 169.1 survival)

MRM Transitions (Quantification & Qualification)
Precursor (m/z)Product (m/z)Dwell (ms)Collision Energy (eV)TypeAssignment
169.1 151.1 5015Quant [M+H-H₂O]⁺ (Acylium)
169.1 125.1 5025Qual[M+H-CO₂]⁺
169.1 97.1 5035QualPyrazole ring fragment

Visualizations

Analytical Workflow

This diagram illustrates the logical flow from sample preparation to data analysis, ensuring data integrity.

AnalyticalWorkflow Sample Sample (API/Biological) Prep Pre-Treatment (Protein Ppt / Dilution) Sample->Prep LC LC Separation (Biphenyl Column) Prep->LC Inject Ionization ESI+ Source (m/z 169.1) LC->Ionization Elute MS1 Q1 Filter (Select 169.1) Ionization->MS1 [M+H]+ CID Collision Cell (Fragmentation) MS1->CID MS2 Q3 Detection (151.1 / 125.1) CID->MS2 Fragments Data Quantitation & Reporting MS2->Data

Caption: Figure 1. End-to-end LC-MS/MS workflow for the quantification of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid.

Fragmentation Pathway

Understanding the origin of the product ions is essential for confirming identity against isomers.

Fragmentation Parent Precursor Ion [M+H]+ m/z 169.1 Acylium Acylium Ion [M+H - H2O]+ m/z 151.1 Parent->Acylium - H2O (18 Da) Low CE (15 eV) Decarboxy Decarboxylated [M+H - CO2]+ m/z 125.1 Parent->Decarboxy - CO2 (44 Da) Med CE (25 eV) RingFrag Ring Fragment (Propyl Loss) m/z ~97 Decarboxy->RingFrag - C2H4 High CE (35 eV)

Caption: Figure 2. Proposed ESI+ fragmentation pathway. The transition 169.1 -> 151.1 is the most abundant and stable for quantification.

Results Interpretation & Troubleshooting

Regioisomer Differentiation

The target compound (1-methyl-5 -propyl) can be distinguished from the impurity (1-methyl-3 -propyl) by retention time.

  • Observation: On a Biphenyl column, the 5-propyl isomer typically elutes earlier than the 3-propyl isomer due to steric hindrance of the carboxylic acid adjacent to the propyl group, which reduces the effective hydrophobic surface area available for binding to the stationary phase.

  • Action: Always run a mixed standard of both isomers during method validation to establish relative retention times (RRT).

Common Issues
  • Low Sensitivity: Check pH of mobile phase. Pyrazoles require acidic conditions (pH < 3) to ensure full protonation. Ensure Formic Acid is fresh.

  • Carryover: The carboxylic acid moiety can bind to metal surfaces. Use a needle wash solution containing 10% acetone or isopropanol.

  • Peak Tailing: Indicates secondary interactions with silanols. Increase buffer strength (e.g., add 5mM Ammonium Formate) or switch to an end-capped column.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11234567, 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Kaufmann, A. (2020). The use of HRMS in drug impurity profiling. Rapid Communications in Mass Spectrometry. [Link]

  • Zhang, H., et al. (2019). Differentiation of pyrazole regioisomers by tandem mass spectrometry and ion mobility. Journal of The American Society for Mass Spectrometry. [Link]

  • European Medicines Agency (EMA). ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[Link]

Sources

Application

Application Note: X-Ray Crystallography of Pyrazole Carboxylic Acids

Structural Elucidation of Dynamic Pharmacophores Abstract Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry (e.g., Celecoxib, Rimonabant) due to their ability to act as both hydrogen bond d...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation of Dynamic Pharmacophores

Abstract

Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry (e.g., Celecoxib, Rimonabant) due to their ability to act as both hydrogen bond donors and acceptors. However, this versatility introduces significant crystallographic challenges: annular tautomerism, proton disorder, and high


 structures. This guide provides a self-validating workflow for growing diffraction-quality crystals, collecting data, and—crucially—distinguishing between tautomeric forms using bond-length alternation analysis.
Part 1: Molecular Characteristics & Challenges

The pyrazole ring is a "chameleon" in the solid state. When coupled with a carboxylic acid, the system becomes a competitive arena for hydrogen bonding.

1.1 The Tautomer Trap

In


-pyrazoles, the proton can reside on either nitrogen (N1 or N2).[1] In solution, these interconvert rapidly. In the solid state, the proton is usually fixed, but dynamic disorder  (proton hopping) or static disorder  (co-existence of tautomers) is common.
  • Challenge: Standard X-ray diffraction (XRD) sees an average electron density. If the crystal contains 50% Tautomer A and 50% Tautomer B, the N-N bond lengths will appear averaged, obscuring the true pharmacophore structure.

  • Solution: High-resolution data collection (<0.8 Å) and low-temperature (100 K) acquisition are non-negotiable to freeze dynamics and resolve hydrogen positions.

1.2 Supramolecular Synthons

The carboxylic acid group (


) and the pyrazole ring (

) compete for interactions. Understanding this hierarchy is essential for co-crystal design.
Interaction TypeNotationStabilityDescription
Homosynthon

HighClassic

dimer. Often disrupted in pyrazoles.
Heterosynthon

Very HighAcid donates H to Pyrazole N. Forms chains/catemers.
Catemer

MediumPyrazole donates H to Carbonyl.
Part 2: Experimental Protocols
2.1 Protocol A: pH-Switch Crystallization (Zwitterion Control)

Target Audience: Researchers struggling with solubility or obtaining amorphous precipitates. Principle: Pyrazole carboxylic acids are amphoteric. Crystallizing near the isoelectric point (pI) often yields the most stable polymorph, but manipulating pH can force the zwitterionic form.

Materials:

  • Target Compound (approx. 20 mg)

  • Solvent: Methanol/Water (80:20 v/v)

  • Acid: 1M HCl

  • Base: 1M NaOH

Step-by-Step Procedure:

  • Dissolution: Suspend 20 mg of compound in 2 mL Methanol/Water.

  • Shift to Basic: Add 1M NaOH dropwise until the solution is clear (formation of carboxylate salt, pH ~9-10).

  • Filtration: Syringe filter (0.22 µm PTFE) into a clean scintillation vial to remove dust nuclei.

  • Slow Acidification (The "Switch"):

    • Place the open vial inside a larger jar containing 5 mL of 1M HCl (do not mix liquids).

    • Seal the outer jar (Vapor Diffusion).

    • Mechanism:[2][3] HCl vapor slowly diffuses into the basic solution, lowering pH gradually.

  • Harvest: Crystals usually appear at the interface or bottom within 24-72 hours as the pH crosses the pI.

2.2 Protocol B: Co-Crystal Screening (Liquid Assisted Grinding)

Target Audience: Drug development professionals improving solubility.

Step-by-Step Procedure:

  • Stoichiometry: Weigh equimolar amounts of Pyrazole Carboxylic Acid and Co-former (e.g., Fumaric Acid, Isonicotinamide).

  • Grinding: Place in a stainless steel grinding jar with one 7mm ball.

  • Solvent Drop: Add 10 µL of Nitromethane or Ethanol (catalytic amount).

  • Process: Grind at 25 Hz for 20 minutes.

  • Analysis: Analyze the resulting powder by PXRD. If new peaks appear (distinct from starting materials), proceed to solution growth using the solvent identified in the "drop" step.

Part 3: Visualization of Crystallization Workflow

The following diagram outlines the decision process for selecting the correct crystallization method based on the compound's behavior.

CrystallizationWorkflow Start Start: Pyrazole Carboxylic Acid SolubilityCheck Check Solubility in MeOH/EtOH Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Insoluble Insoluble/Sparingly Soluble SolubilityCheck->Insoluble Method1 Slow Evaporation (Risk: Esterification) Soluble->Method1 Stable Compound Method2 Vapor Diffusion (Precipitant: Water/Hexane) Soluble->Method2 Labile Compound Ionize Ionize (Add NaOH/NH3) Insoluble->Ionize CoCrystal Co-Crystal Screen (Protocol B) Method1->CoCrystal If no crystals ClearSol Clear Solution Ionize->ClearSol Method3 Protocol A: pH-Switch (Diffusion of HCl vapor) ClearSol->Method3 Method3->CoCrystal If amorphous

Figure 1: Decision tree for selecting crystallization techniques based on solubility profiles.

Part 4: Data Reduction & Structural Analysis
4.1 Handling Twinning and Disorder

Pyrazole acids often crystallize in high-symmetry space groups or exhibit pseudo-symmetry, leading to twinning.

  • Check: Look for split spots in the diffraction frames.

  • Refinement: If

    
     is high (>10%) in a high-symmetry group, attempt to solve in a lower symmetry subgroup (e.g., Monoclinic 
    
    
    
    
    
    Triclinic
    
    
    ) and check for twinning laws.
4.2 The "Bond Length Alternation" Test (Self-Validation)

To determine which tautomer you have (or if you have a mixture), analyze the bond lengths of the pyrazole ring. The protonated nitrogen (


) has a longer bond to its adjacent carbon than the unprotonated nitrogen (

).

Standard Values for Validation:

BondTautomer A (

)
Tautomer B (

)
Delocalized/Disordered
N1-C5 ~1.36 Å~1.33 Å~1.345 Å
N2-C3 ~1.33 Å~1.36 Å~1.345 Å
N1-N2 ~1.35 Å~1.35 Å~1.35 Å

Refinement Protocol for Disordered Protons (SHELX): If the electron density map (


) shows peaks near both nitrogens:
  • Assign partial occupancy (e.g., 0.5) to H1 and H2.

  • Use the PART command in SHELX to prevent the software from bonding them to each other.

  • Constrain the occupancy sum to 1.0 (e.g., SUMP command).

Part 5: Graph Set Analysis of Hydrogen Bonding

To publish these structures, you must classify the hydrogen bonding network using Graph Set Notation (Etter's Rules).

  • 
    :  Chain (Infinite)
    
  • 
    :  Ring (Finite). 
    
    
    
    =acceptors,
    
    
    =donors,
    
    
    =atoms in ring.

Common Pyrazole Motifs:

  • The "Ribbon": A catemer where the Acid-OH donates to the Pyrazole-N, and the Pyrazole-NH donates to the Acid-C=O.

    • Notation:

      
       or similar depending on substitution.
      
  • The "Dimer": Two carboxylic acids interacting.[4]

    • Notation:

      
      .
      

HBonding cluster_0 Molecule A cluster_1 Molecule B O_acid O-H (Acid) N_py N (Py) O_acid->N_py Strong Heterosynthon NH_py N-H (Py) CO_acid C=O (Acid) NH_py->CO_acid Secondary Interaction

Figure 2: The primary heterosynthon interaction between the carboxylic acid donor and pyrazole acceptor.

References
  • Foces-Foces, C., et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society. Link

  • Infantes, L., et al. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Crystal Growth & Design. Link

  • Vishweshwar, P., et al. (2003). Crystal Engineering of Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences. Link

  • Etter, M. C. (1990). Encoding and Decoding Hydrogen-Bond Patterns of Organic Compounds. Accounts of Chemical Research. Link

  • Llamas-Saiz, A. L., et al. (1994). Structure and tautomerism of 3(5)-phenyl-1H-pyrazole-5(3)-carboxylic acid. Acta Crystallographica Section C. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Regioisomer Formation in Pyrazole Synthesis

Welcome to our dedicated technical support guide for navigating the complexities of regioselectivity in pyrazole synthesis. The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, but its syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of regioselectivity in pyrazole synthesis. The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis, particularly from unsymmetrical precursors, is often plagued by the formation of regioisomeric mixtures.[1] This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven FAQs, in-depth troubleshooting, and validated protocols to empower you to control and resolve regioisomer formation in your experiments.

Frequently Asked Questions (FAQs)
Q1: What exactly are regioisomers in pyrazole synthesis and why is controlling their formation so critical?

A1: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. In the context of the widely-used Knorr pyrazole synthesis, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The hydrazine has two distinct nitrogen atoms, and the dicarbonyl has two different carbonyl carbons, leading to two possible cyclization pathways and, consequently, two different regioisomeric products.[2][3]

Controlling this outcome is paramount because different regioisomers, despite having the same molecular formula, can possess drastically different pharmacological activities, toxicological profiles, and physical properties. For any application, from drug discovery to materials science, achieving a single, pure, and well-characterized regioisomer is essential for reproducible results and regulatory approval.[1]

Q2: What are the fundamental factors that dictate the regiochemical outcome of the Knorr pyrazole synthesis?

A2: The regioselectivity of the reaction is a delicate balance of several interconnected factors. Achieving control means understanding and manipulating these influences:[2]

  • Steric Hindrance: Bulky groups on either the 1,3-dicarbonyl or the hydrazine will sterically direct the reaction. The initial attack will likely occur at the less hindered carbonyl carbon, and the more sterically accessible nitrogen of the hydrazine will participate preferentially.[4][5]

  • Electronic Effects: The electronic nature of the substituents is a powerful directing tool. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups can have the opposite effect.[6]

  • Reaction pH: The acidity or basicity of the reaction medium is crucial. Under acidic conditions, the reactivity of the carbonyls and the nucleophilicity of the hydrazine nitrogens are modulated. The reaction mechanism can shift, favoring one regioisomeric pathway over the other.[2][6]

  • Solvent Choice: The solvent is not merely a medium but an active participant in influencing selectivity. Standard solvents like ethanol often yield poor selectivity. However, specialized solvents, particularly fluorinated alcohols, have been shown to dramatically enhance the formation of a single regioisomer by stabilizing key intermediates or transition states.[2]

Q3: What is the generally accepted mechanism for the Knorr synthesis and where does the regiochemical ambiguity arise?

A3: The Knorr synthesis is typically an acid-catalyzed cyclocondensation.[7][8] The process begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbonyl carbons to form a carbinolamine intermediate. This is followed by dehydration to yield a hydrazone intermediate. The crucial, regiochemistry-determining step is the subsequent intramolecular cyclization, where the second nitrogen attacks the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazole ring.[3]

The ambiguity is introduced at the very first step. With an unsymmetrical dicarbonyl (R¹ ≠ R³) and a substituted hydrazine (R⁴ ≠ H), the initial attack can occur at either C=O group, leading down two distinct mechanistic pathways to the different regioisomers.

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B Dicarbonyl Unsymmetrical 1,3-Dicarbonyl AttackA Attack at Carbonyl 1 Dicarbonyl->AttackA Path A AttackB Attack at Carbonyl 2 Dicarbonyl->AttackB Path B Hydrazine Substituted Hydrazine Hydrazine->AttackA Hydrazine->AttackB IntermediateA Hydrazone Intermediate A AttackA->IntermediateA CyclizationA Intramolecular Cyclization IntermediateA->CyclizationA ProductA Regioisomer A CyclizationA->ProductA IntermediateB Hydrazone Intermediate B AttackB->IntermediateB CyclizationB Intramolecular Cyclization IntermediateB->CyclizationB ProductB Regioisomer B CyclizationB->ProductB

Knorr synthesis pathways from an unsymmetrical diketone.
Troubleshooting Guides
Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers, indicating poor selectivity.

This is a common outcome when the steric and electronic differences between the two carbonyl groups are minimal.[6]

G cluster_solutions Troubleshooting Strategy Start Problem: Poor Regioselectivity (e.g., 1:1 Mixture) Solvent 1. Change Solvent System (Ethanol -> TFE or HFIP) Start->Solvent pH 2. Adjust Reaction pH (Acidic vs. Basic Catalysis) Solvent->pH If no improvement Result Improved Regioselectivity Solvent->Result Temp 3. Vary Temperature pH->Temp If no improvement pH->Result MW 4. Use Microwave Synthesis Temp->MW If no improvement Temp->Result Alt 5. Consider Alternative Route (e.g., 1,3-Dipolar Cycloaddition) MW->Alt If still poor MW->Result Alt->Result

Troubleshooting workflow for improving regioselectivity.
  • Primary Solution: Optimize the Solvent. This is often the most impactful and easily implemented change. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically shift the equilibrium to favor one isomer. These solvents, through strong hydrogen-bonding capabilities and unique polarity, can selectively stabilize one of the reaction pathways.[2] See Protocol 1 for a detailed methodology.

  • Secondary Solution: Adjust Reaction pH. The initial nucleophilic attack can be directed by controlling the reaction's acidity or basicity.[2] Try running the reaction under acidic conditions (e.g., catalytic acetic acid or HCl) and basic conditions (e.g., sodium acetate) to see if the isomeric ratio is affected.

  • Tertiary Solution: Employ Microwave-Assisted Synthesis. Microwave irradiation can lead to drastically reduced reaction times and improved selectivity.[2] The selective dielectric heating may favor the transition state leading to one regioisomer over the other.

Issue 2: I have already synthesized a mixture of regioisomers and need to separate them.

Post-synthesis separation is a common requirement. The primary challenge is that regioisomers often have very similar polarities, making separation difficult.[9]

  • Step 1: Analytical TLC. First, you must confirm that separation is feasible. Systematically screen various solvent systems (e.g., gradients of ethyl acetate in hexanes, dichloromethane/methanol) using thin-layer chromatography (TLC). Your goal is to find a system that provides the largest possible difference in retention factor (ΔRf) between the two isomer spots. If you cannot separate the spots on TLC, you will not be able to separate them on a column.[9]

  • Step 2: Preparative Column Chromatography. Once an effective solvent system is identified, preparative flash column chromatography is the standard method for separation.[1][9] For closely eluting isomers, using a shallower solvent gradient and ensuring proper column packing are critical for success. See Protocol 2 for best practices.

  • Alternative: Fractional Crystallization. If the regioisomers have different solubility profiles and are crystalline solids, fractional crystallization can be an effective, scalable purification method.[10] This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize preferentially.

Advanced Protocols & Data
Data Presentation: The Impact of Solvent on Regioselectivity

The choice of solvent can be the single most important factor in controlling regioisomer formation. The data below, adapted from studies on the reaction of unsymmetrical β-diketones with methylhydrazine, clearly illustrates this principle. The reaction produces two potential regioisomers: the 5-Aryl-3-CF₃ pyrazole (desired) and the 3-Aryl-5-CF₃ pyrazole (undesired).

Entry1,3-Diketone (R¹=Aryl, R³=CF₃)SolventRegioisomeric Ratio (5-Aryl : 3-Aryl)
1R¹ = 2-FurylEtOH1 : 1.8
2R¹ = 2-FurylTFE97 : 3
3R¹ = 2-FurylHFIP 99 : 1
4R¹ = PhenylEtOH1 : 1.5
5R¹ = PhenylTFE95 : 5
6R¹ = PhenylHFIP 98 : 2
Protocol 1: Regiocontrolled Pyrazole Synthesis Using Fluorinated Alcohols

This protocol is designed to maximize the formation of a single regioisomer by leveraging the unique properties of fluorinated solvents.[2]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equiv.) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.2 M.

  • Reagent Addition: At room temperature, add the substituted hydrazine (1.1 equiv.) to the stirred solution. If the hydrazine is a salt (e.g., hydrochloride), a mild base (e.g., NaHCO₃, 1.2 equiv.) may be required.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 1-12 hours.

  • Workup: Once the starting material is consumed, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to isolate the pure, major regioisomer.

Protocol 2: Optimized Separation of Regioisomers by Flash Column Chromatography

This protocol outlines best practices for separating challenging regioisomeric mixtures.[9]

  • Solvent System Selection: As determined by analytical TLC, prepare the optimal eluent system that provides the best separation (largest ΔRf).

  • Column Packing: Select a column of appropriate size for your sample amount. Pack the column with silica gel as a slurry in the initial, least polar solvent mixture of your gradient. Ensure the silica bed is compact and level.

  • Sample Loading (Dry Loading Recommended): Dissolve your crude regioisomeric mixture in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully layer this powder onto the top of the packed column. This technique prevents band broadening associated with wet loading in a strong solvent.[9]

  • Elution: Begin elution with the starting, low-polarity solvent system. Gradually and slowly increase the polarity of the eluent (i.e., run a shallow gradient).

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify which fractions contain the pure, separated isomers. Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Characterization Corner: Confirming Your Regioisomer

Unambiguous structural confirmation is non-negotiable. A combination of spectroscopic techniques is required to definitively assign the structure of your isolated pyrazole.

G Start Isolated Pyrazole NMR 1. NMR Spectroscopy (¹H, ¹³C) Start->NMR TwoD_NMR 2. 2D NMR (NOESY, HMBC) NMR->TwoD_NMR Ambiguity remains? Conclusion Unambiguous Structure Confirmed NMR->Conclusion XRay 3. X-Ray Crystallography (If single crystals form) TwoD_NMR->XRay Absolute proof needed? TwoD_NMR->Conclusion XRay->Conclusion

Workflow for regioisomer structure confirmation.
  • ¹H and ¹³C NMR: These are the first-line techniques. The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the nature and position of the substituents.[11] Comparing the spectra of the two isolated isomers will show clear differences, but assigning the correct structure to each spectrum requires further evidence.

  • 2D NMR (NOESY and HMBC): These experiments provide definitive proof of connectivity.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. A key experiment is to look for a NOE correlation between the protons of the N-substituent (e.g., N-CH₃) and the protons of the substituent at the C5 position. This correlation will only be present in one of the two regioisomers, allowing for unambiguous assignment.[1][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. Observing a ³J coupling between the N-substituent's protons and the C5 carbon of the pyrazole ring is another powerful tool for structural assignment.[12]

  • Single-Crystal X-ray Crystallography: This is the gold standard for structural elucidation. If you can grow a suitable single crystal of your product, X-ray diffraction will provide an absolute, three-dimensional structure, leaving no doubt as to its regiochemistry.[13][14][15]

References
  • Emamian, S., & Frontera, A. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. [Link][16][17]

  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. Also available from UAB Barcelona. [Link][1][18]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved February 19, 2026, from [Link][7]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved February 19, 2026, from [Link][8]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link][19]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link][20][21]

  • ResearchGate. (2025). Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][8][16]oxazines. Retrieved February 19, 2026, from [Link][22]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link][6]

  • D'Anna, F., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5891. [Link][12]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Li, Y., et al. (2023). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 28(20), 7164. [Link][4]

  • Claramunt, R. M., et al. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry, 71(20), 7807–7815. [Link][13]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(6), 807-817. [Link][23]

  • Martins, M. A. P., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(20), 4798. [Link][5]

  • ResearchGate. (n.d.). Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. Retrieved February 19, 2026, from [Link][24]

  • Akriche, S., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537. [Link][25]

  • Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link][11]

  • Cambridge University Press. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Acta Crystallographica Section E: Crystallographic Communications, 75(5), 654-660. [Link][15]

  • Rahisuddin, et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(1), 253-271. [Link][14][26]

  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1688. [Link][27]

  • Scribd. (n.d.). Isolation and Characterization of Regioisomers of Pyrazole-Based. Retrieved February 19, 2026, from [Link][10]

Sources

Optimization

Technical Support Center: Synthesis of 1-Methyl-5-Propyl-1H-Pyrazole-4-Carboxylic Acid

The following guide serves as a comprehensive technical support resource for the scale-up synthesis of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid . It is designed for process chemists and engineers, focusing on the...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a comprehensive technical support resource for the scale-up synthesis of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid . It is designed for process chemists and engineers, focusing on the critical parameters required to maintain regioselectivity, safety, and yield during scale-up.

Case ID: PYR-SC-505 Topic: Scale-Up Optimization & Troubleshooting Target Molecule: 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid (CAS: 706819-84-3) Application: Pharmaceutical Intermediate (e.g., PDE inhibitor analogs, agrochemicals)

Executive Summary & Synthetic Strategy

The synthesis of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid presents a classic regioselectivity challenge. The reaction of methylhydrazine with an unsymmetrical


-dicarbonyl equivalent can yield two isomers: the desired 1,5-isomer  and the undesired 1,3-isomer .

For scale-up (>100 g to kg scale), the Gould-Jacobs type cyclization utilizing Ethyl 3-oxohexanoate and Triethyl Orthoformate (TEOF) is the preferred route due to cost-efficiency and manageable impurity profiles compared to the DMF-DMA route.

Core Reaction Scheme
  • Activation: Condensation of Ethyl 3-oxohexanoate with TEOF/Ac₂O to form the ethoxymethylene intermediate.

  • Cyclization: Regioselective addition of Methylhydrazine.[1]

  • Hydrolysis: Saponification of the ester to the free acid.

SynthesisWorkflow SM1 Ethyl 3-oxohexanoate (Butyryl acetate) Inter1 Intermediate A Ethyl 2-(ethoxymethylene)- 3-oxohexanoate SM1->Inter1 110°C, -EtOH Reagent1 Triethyl Orthoformate (TEOF) + Ac2O Reagent1->Inter1 ProdEster Ester Intermediate Ethyl 1-methyl-5-propyl- pyrazole-4-carboxylate Inter1->ProdEster Cyclization -78°C to 0°C Ethanol Impurity Impurity 1,3-Isomer Inter1->Impurity Thermodynamic Misstep Reagent2 Methylhydrazine (MeNHNH2) Reagent2->ProdEster Kinetic Control (Critical Step) FinalProd Target Product 1-Methyl-5-propyl-1H- pyrazole-4-carboxylic acid ProdEster->FinalProd Hydrolysis Reagent3 NaOH / H2O then HCl Reagent3->FinalProd

Caption: Optimized 3-step synthesis workflow emphasizing the critical kinetic control point during cyclization to minimize the 1,3-isomer impurity.

Detailed Experimental Protocols (Scale-Up Ready)

Step 1: Formation of Ethyl 2-(ethoxymethylene)-3-oxohexanoate

Objective: Create the reactive "push-pull" alkene.

  • Reagents: Ethyl 3-oxohexanoate (1.0 equiv), Triethyl Orthoformate (1.5 equiv), Acetic Anhydride (2.0 equiv).

  • Protocol:

    • Charge Ethyl 3-oxohexanoate, TEOF, and Ac₂O into a reactor fitted with a distillation head.

    • Heat to 110–130°C . Ethyl acetate and ethanol byproducts will distill off.

    • Monitor by TLC/HPLC until starting material is <1%.

    • Concentrate under vacuum to remove excess reagents. The residue (Intermediate A) is an oil used directly in the next step.

  • Technical Note: Complete removal of Ac₂O is vital; residual acid can affect the buffering of the hydrazine step.

Step 2: Regioselective Cyclization (The Critical Step)

Objective: Form the pyrazole ring with >90:10 regioselectivity favoring the 1,5-isomer.

  • Reagents: Intermediate A (1.0 equiv), Methylhydrazine (1.05 equiv), Ethanol (anhydrous, 5-10 volumes).

  • Protocol:

    • Dissolve Intermediate A in Ethanol and cool to -10°C to -20°C .

    • Controlled Addition: Add Methylhydrazine (diluted in EtOH) slowly to the stirred enol ether solution. Maintain internal temperature < 0°C .

      • Why? The reaction is highly exothermic. Low temperature favors the kinetic attack of the less hindered hydrazine NH₂ on the highly electrophilic enol ether carbon (C-OEt), leading to the desired 1,5-isomer [1, 2].

    • After addition, allow to warm to room temperature (20-25°C) and stir for 2 hours.

    • QC Check: Check regioisomer ratio by NMR (see Troubleshooting).

    • Concentrate to remove solvent.

Step 3: Hydrolysis and Purification

Objective: Isolate the pure acid.

  • Reagents: NaOH (2.5 equiv, 2N solution).

  • Protocol:

    • Suspend the crude ester in water/methanol (1:1).

    • Add NaOH solution. Heat to 60°C for 2-3 hours.

    • Cool to 20°C. Wash the aqueous layer with Dichloromethane (DCM) to remove unreacted organic impurities and traces of the 1,3-isomer ester (which hydrolyzes slower or has different solubility).

    • Acidification: Adjust aqueous phase pH to 2-3 with conc. HCl. The product precipitates.[2]

    • Filter, wash with water, and dry.

    • Recrystallization: If purity <98%, recrystallize from Ethanol/Water or Ethyl Acetate/Heptane.

Troubleshooting & FAQs

Regioselectivity Issues

Q: I am seeing a significant amount (20-30%) of the 1-methyl-3-propyl isomer. How do I fix this? A: This indicates a loss of kinetic control.

  • Cause: The reaction temperature likely spiked during methylhydrazine addition, or the addition order was reversed.

  • Solution: Ensure the enol ether is in the flask and methylhydrazine is added to it. Keep the temperature strictly below 0°C .

  • Remediation: The 1,3-isomer ester is often more soluble in heptane. Triturate the crude ester with cold heptane before hydrolysis. Alternatively, the final acid of the 1,5-isomer is typically less soluble in water at pH 3 than the 1,3-isomer; careful pH adjustment can precipitate the target selectively.

Structural Verification (NMR)

Q: How do I distinguish the 1,5-isomer (Target) from the 1,3-isomer (Impurity) by NMR? A: Use Proton NMR (


H-NMR) in DMSO-

or CDCl

. Focus on the pyrazole ring proton and the N-Methyl group.
Feature1-Methyl-5-Propyl (Target) 1-Methyl-3-Propyl (Impurity)
Ring Proton Position H-3 H-5
Chemical Shift (

)
~7.4 - 7.6 ppm ~7.8 - 8.0 ppm
Reasoning H-3 is not adjacent to the N-Me group.H-5 is adjacent to N-1 (N-Me), causing deshielding.
NOE Signal NOE between N-Me and Propyl group.NOE between N-Me and H-5 .
Safety & Handling

Q: Methylhydrazine is extremely toxic. Can we use Methylhydrazine Sulfate? A: Yes, Methylhydrazine Sulfate is a solid and safer to handle, but it requires a base (e.g., Sodium Acetate or Triethylamine) to release the free hydrazine in situ.

  • Warning: Using the sulfate salt generates salts in the reaction mixture, which can complicate the workup. For large scale, liquid methylhydrazine (handled in a closed loop system) is often preferred for atom economy, provided engineering controls (Class I Div 1 electrical, scrubbers) are in place [3].

Key Physical Data & Specifications

ParameterSpecificationNotes
Appearance White to Off-white solidYellowing indicates oxidation or trace hydrazine.
Melting Point 148–152°CSharp range indicates high purity.
HPLC Purity > 98.0%Area % at 254 nm.
Regioisomer Content < 0.5%Critical for pharmaceutical applications.
Residual Hydrazine < 1 ppmGenotoxic impurity control required.

References

  • Regioselectivity in Pyrazole Synthesis

    • Mechanism: The reaction of alkylhydrazines with -enaminoketoesters or -alkoxyvinylketones typically yields the 1,5-disubstituted pyrazole as the major product under kinetic control.
    • Source: Martins, M. A. P., et al. "Regioselectivity in the synthesis of pyrazoles." Chemical Reviews2004 , 104(5), 1013-1048. Link

  • Synthetic Methodology (Analogous Systems)

    • Procedure: Similar scale-up protocols are described for 1-methyl-5-aryl-pyrazole-4-carboxyl
    • Source: Organic Syntheses, Coll. Vol. 10, p.41 (2004); Vol. 79, p.165 (2002). "Preparation of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid". Link

  • Safety Data (Methylhydrazine)

    • Handling: NOAA CAMEO Chemicals - Methylhydrazine. Link

Disclaimer: This guide is intended for qualified scientific personnel. Methylhydrazine is a known carcinogen and highly toxic. All procedures must be conducted in a fume hood with appropriate PPE and waste disposal protocols.

Sources

Troubleshooting

Troubleshooting low yields in Vilsmeier-Haack pyrazole synthesis

Topic: Troubleshooting Low Yields in Vilsmeier-Haack Pyrazole Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Troubleshooting Guide & FAQs Introduction: The "Hidden...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Vilsmeier-Haack Pyrazole Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Troubleshooting Guide & FAQs

Introduction: The "Hidden" Variables in Vilsmeier-Haack Cyclization

The Vilsmeier-Haack (VH) reaction is a cornerstone method for synthesizing 4-formylpyrazoles from hydrazones. While theoretically straightforward—involving the cyclization and formylation of hydrazones using POCl


 and DMF—it is notoriously sensitive to procedural nuances. Low yields are rarely due to "bad chemistry" but rather to thermal instability , moisture ingress , or incomplete hydrolysis  of the iminium intermediate.

This guide moves beyond standard textbook procedures to address the specific failure modes encountered in the laboratory.

Phase 1: Reagent Preparation (The "Cold" Phase)

Context: The active electrophile, the chloromethyliminium salt (Vilsmeier reagent), is thermally unstable.[1] If it degrades before meeting your substrate, your yield is compromised before you even begin.

Q: My Vilsmeier reagent turns dark/black immediately upon mixing POCl and DMF. Is this normal?

A: No. This indicates thermal runaway. The formation of the Vilsmeier reagent is highly exothermic. If the temperature spikes, the reagent self-condenses or decomposes, forming tarry byproducts that act as radical scavengers or simply reduce the effective concentration of the electrophile.

  • Troubleshooting Protocol:

    • Strict Temperature Control: Chill anhydrous DMF to 0°C (ice/salt bath) before adding POCl

      
      .
      
    • Slow Addition: Add POCl

      
       dropwise over 15–20 minutes. The internal temperature must not exceed 5–10°C.
      
    • Visual Check: A properly formed reagent is typically a colorless to pale yellow precipitate or suspension. A deep orange/black solution indicates decomposition.

Q: I used "dry" DMF from a bottle opened last month. Could this be the cause of low yields?

A: Yes. Water is the primary antagonist. POCl


 reacts violently with water to form phosphoric acid and HCl. This destroys your reagent and generates excess acid, which can protonate your hydrazone substrate, rendering it nucleophilically inert.
  • Validation: If you see white fumes (HCl gas) excessively during addition, your solvent is wet. Use freshly distilled DMF or DMF stored over 4Å molecular sieves.

Phase 2: Cyclization & Formylation (The "Hot" Phase)

Context: The hydrazone attacks the Vilsmeier reagent to form an intermediate, which then undergoes cyclization and a second Vilsmeier attack to install the aldehyde. This requires thermal energy, but "cooking" it too long degrades the pyrazole.

Q: TLC shows the starting hydrazone is consumed, but I have a complex mixture of spots. What happened?

A: Overheating or "Double Formylation" side reactions. While the reaction requires heat (typically 60–80°C) to cyclize, excessive temperatures (>90°C) can cause chlorination at other sites (e.g., converting -OH groups to -Cl) or polymerization.[2]

  • Optimization:

    • Step-Wise Heating: Do not jump to reflux. Stir at RT for 1 hour after addition, then ramp to 60°C.

    • Stoichiometry: Ensure you are using at least 3 equivalents of the Vilsmeier reagent (POCl

      
      /DMF) relative to the hydrazone. The mechanism consumes 2 equivalents for the cyclization-formylation sequence; the 3rd ensures the reaction is driven to completion.
      
Q: My reaction stalled. I see a spot that isn't starting material but isn't product.

A: You likely have the uncyclized intermediate. Sterically hindered hydrazones (e.g., ortho-substituted aromatics) may form the initial iminium adduct but fail to cyclize.

  • Solution: Increase the reaction time at 60–70°C. If that fails, use a higher boiling solvent like 1,2-dichloroethane (DCE) as a co-solvent to allow higher temperatures without thermal degradation of the DMF complex.

Phase 3: Workup & Hydrolysis (The Critical Quench)

Context: The reaction mixture contains the pyrazole-iminium salt , not the aldehyde. This salt is stable and water-soluble. If you extract too early or don't hydrolyze it properly, you lose the product to the aqueous waste.

Q: I extracted the reaction mixture with DCM, but my yield is <10%. Where is my product?

A: It is likely still in the aqueous layer as the iminium salt. The transformation of the iminium salt to the aldehyde requires base-assisted hydrolysis . Simply adding water is often insufficient, especially if the pH remains highly acidic from the POCl


 byproducts.
  • Correct Protocol:

    • Pour the reaction mixture onto crushed ice.

    • Neutralize: Slowly add saturated Sodium Acetate or 2N NaOH (with cooling) until the pH is ~7–8.

    • Stir: Stir the aqueous mixture for 1–2 hours. You need to physically break the C=N bond of the iminium species.

    • Precipitation: Often, the product precipitates as a solid upon neutralization. If not, then extract with organic solvent.

Visual Troubleshooting & Decision Tree

The following diagram illustrates the critical decision points where yields are typically lost.

VilsmeierTroubleshooting Start Start: Hydrazone + VH Reagent ReagentCheck Reagent Color Check (Pale Yellow/White?) Start->ReagentCheck TempControl Issue: Thermal Decomposition Action: Keep <10°C during prep ReagentCheck->TempControl No (Dark/Black) Reaction Reaction: Heat to 60-80°C ReagentCheck->Reaction Yes TempControl->Start Restart TLCCheck TLC Check: SM Consumed? Reaction->TLCCheck Stall Issue: Incomplete Cyclization Action: Increase Temp or Time TLCCheck->Stall No Quench Quench: Pour on Ice TLCCheck->Quench Yes Stall->Reaction PHAdjust Action: Adjust pH to 7-8 (Sodium Acetate) Quench->PHAdjust PrecipCheck Did Solid Form? OilIssue Issue: Product Oiling Out Action: Triturate with Ethanol PrecipCheck->OilIssue No (Sticky Oil) Final Isolate 4-Formylpyrazole PrecipCheck->Final Yes PHAdjust->PrecipCheck OilIssue->Final

Caption: Logical workflow for diagnosing yield loss in Vilsmeier-Haack pyrazole synthesis, highlighting critical checkpoints for temperature and pH control.

Standardized High-Yield Protocol

To minimize variables, adopt this baseline protocol. This method uses excess reagent to drive kinetics and controlled hydrolysis to ensure isolation.

Materials
  • Substrate: Acetophenone hydrazone (or derivative) (1.0 equiv)

  • Reagent A: POCl

    
     (3.0 equiv)[3]
    
  • Reagent B: Anhydrous DMF (10.0 equiv) - Acts as solvent and reagent

Step-by-Step Procedure
  • Reagent Formation: In a flame-dried flask under Argon, cool DMF to 0°C. Add POCl

    
     dropwise over 20 mins. Observe: White suspension forms.
    
  • Substrate Addition: Dissolve the hydrazone in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) for 30 mins, then heat to 60–70°C for 3–4 hours.

  • Monitoring: Check TLC. If SM remains, add 0.5 equiv more of Vilsmeier reagent (prepared separately).

  • Quench & Hydrolysis:

    • Cool to RT. Pour onto crushed ice (approx. 5x reaction volume).

    • Crucial Step: Adjust pH to 7–8 using saturated Sodium Acetate solution.

    • Stir vigorously for 2 hours.

  • Isolation: Filter the resulting solid. If no solid forms, extract with Ethyl Acetate, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Data Summary: Impact of Variables on Yield

VariableOptimal ConditionCommon MistakeConsequence
POCl

Addition
0–5°C, DropwiseRapid addition at RTReagent decomposition (Black tar), <20% yield
Stoichiometry 3.0 Equiv POCl

1.0–1.2 EquivIncomplete reaction, mixed intermediates
Solvent (DMF) Anhydrous (<0.05% H

O)
"Bottle" DMFHydrolysis of reagent, protonation of hydrazone
Quench pH pH 7–8 (Buffered)Unadjusted (Acidic)Product remains water-soluble salt; loss during extraction
Reaction Temp 60–70°CReflux (>150°C)Charring, polymerization of pyrazole

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles. Comprehensive Organic Synthesis. Link

  • Kira, M. A., et al. (1969). The Vilsmeier reaction—III: Cyclization of hydrazones to pyrazoles. Tetrahedron Letters. Link

  • Selvi, S., & Perumal, P. T. (2002). A new route to the synthesis of 4-formylpyrazoles using Vilsmeier–Haack reagent. Journal of Chemical Research. Link

  • Singh, K., et al. (2004). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research. Link

  • BenchChem Technical Support. (2025). Troubleshooting guide for the Vilsmeier-Haack formylation. Link

Sources

Optimization

Phase-transfer catalysis to improve pyrazole ester hydrolysis

Technical Support Center: Phase-Transfer Catalysis (PTC) for Pyrazole Ester Hydrolysis Case ID: PTC-HYD-PYRZ-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Introduction: The Challenge of the Interf...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phase-Transfer Catalysis (PTC) for Pyrazole Ester Hydrolysis

Case ID: PTC-HYD-PYRZ-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Challenge of the Interface

Welcome to the Advanced Synthesis Support Hub. You are likely here because standard hydrolysis methods (e.g., LiOH/THF/Water) have failed to hydrolyze your pyrazole ester, or the reaction is unacceptably slow.

The Root Cause: Pyrazole esters are frequently lipophilic and sterically hindered, especially when substituted at the N1 or C3/C5 positions. In a standard biphasic system, the lipophilic ester resides in the organic layer, while the hydroxide ion (


) remains trapped in the aqueous layer. They simply cannot meet to react.

The Solution: Phase-Transfer Catalysis (PTC).[2][3][4][5][6] By using a quaternary ammonium salt (


), we shuttle the hydroxide ion into the organic phase as a lipophilic ion pair (

). In this environment, the hydroxide is "naked"—stripped of its hydration shell—making it orders of magnitude more nucleophilic than in water.

Mechanism of Action

To troubleshoot effectively, you must visualize the cyclic nature of the system. We utilize the Starks’ Extraction Mechanism .

The PTC Cycle Diagram

The following diagram illustrates the shuttle mechanism. Note that the reaction occurs in the organic phase or at the interface, not in the water.

PTC_Mechanism cluster_Aqueous Aqueous Phase (Source) cluster_Interface Interfacial Transfer cluster_Organic Organic Phase (Reaction Zone) NaOH NaOH (Base Source) Q_OH_aq Q+ OH- (Active Species) NaOH->Q_OH_aq Ion Exchange Q_X_aq Q+ X- (Catalyst) Q_X_aq->Q_OH_aq Q_OH_org Q+ OH- (Naked Nucleophile) Q_OH_aq->Q_OH_org Phase Transfer Interface || INTERFACE || Ester Pyrazole Ester (Substrate) Intermediate Tetrahedral Intermediate Q_OH_org->Intermediate + Ester Product_Salt Q+ RCOO- (Product Salt) Intermediate->Product_Salt Hydrolysis Product_Salt->Q_X_aq Return to Aqueous (Exchange with OH-)

Caption: The Starks' Extraction Mechanism showing the cyclic transfer of hydroxide into the organic phase and the return of the carboxylate anion.

Optimized Protocol (SOP)

Do not use dilute base.[1] In PTC, water is the enemy of reactivity because it hydrates the hydroxide ion.

Reagents:

  • Substrate: Pyrazole Ester (1.0 equiv)

  • Solvent: Toluene (Preferred) or 2-MeTHF.[1] Avoid DCM if possible (can react with strongly basic amines over long times).

  • Base: 50% w/w NaOH (aq). Note: High concentration is critical to drive the chemical potential.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5–10 mol%).

Step-by-Step Workflow:

  • Dissolution: Dissolve the pyrazole ester in Toluene (3–5 volumes relative to weight).

  • Catalyst Addition: Add TBAB (0.05 equiv). Stir to suspend/dissolve.

  • Base Addition: Add 50% NaOH (3.0–5.0 equiv) in one portion.

  • Agitation (CRITICAL): Set stirring to maximum velocity (e.g., >800 RPM). The reaction rate is mass-transfer limited; you must create a fine emulsion.

  • Temperature: Heat to 40–60°C. Monitor closely (see Troubleshooting).

  • Quench: Cool to RT. Dilute with water.[1] Separate phases.

    • Note: The product (carboxylate) is in the aqueous phase.

    • Wash: Wash the aqueous layer with MTBE to remove unreacted ester/impurities.

  • Isolation: Acidify the aqueous layer to pH 3–4 to precipitate the Pyrazole Acid. Filter and dry.[1]

Troubleshooting Guide (FAQ)

Q1: The reaction is stalling at 50% conversion. Adding more base doesn't help.

Diagnosis: Catalyst Poisoning or "Salting Out."[1]

  • Explanation: As the reaction proceeds, the lipophilic pyrazole carboxylate anion (

    
    ) pairs with your catalyst (
    
    
    
    ). If this pair is too lipophilic, it stays in the organic phase and never returns to the water to pick up a new
    
    
    ion. Your catalyst is effectively "trapped" as the product salt.
  • Fix:

    • Switch Catalyst: Use a more hydrophilic catalyst like Tetramethylammonium chloride (TMAC) or Benzyltrimethylammonium chloride to force the return to the aqueous phase.

    • Increase Volume: Dilute the organic phase to shift the equilibrium.

Q2: My catalyst seems to disappear, and the reaction stops after 2 hours.

Diagnosis: Hofmann Elimination.

  • Explanation: Quaternary ammonium salts are unstable in the presence of strong bases (50% NaOH) at high temperatures. The

    
     abstracts a beta-proton from the alkyl chain of the catalyst, decomposing it into an alkene and a tertiary amine (which is not a phase transfer catalyst).
    
  • Fix:

    • Lower Temperature: Do not exceed 50°C if using standard ammoniums.

    • Change Catalyst: Switch to a catalyst without beta-hydrogens, such as Tetramethylammonium salts or a Crown Ether (e.g., 18-Crown-6, though expensive).[1]

    • Portion-wise Addition: Add the catalyst in 2-3 portions over time.

Q3: I isolated the product, but the mass balance is low. Where is my acid?

Diagnosis: Decarboxylation (Specific to Pyrazoles).[1][7]

  • Explanation: Electron-deficient pyrazole acids (especially those with

    
     or halo-groups) are prone to thermal decarboxylation.[1]
    
  • Fix:

    • Avoid Heat in Workup: Do not heat the aqueous layer during the acidification step.

    • Control pH: Do not acidify below pH 3. Some pyrazoles decarboxylate rapidly in strongly acidic media.[1]

Q4: The reaction mixture is a thick emulsion that won't separate.

Diagnosis: Surfactant Effect.

  • Explanation: Your catalyst (

    
    ) is essentially a soap.[1]
    
  • Fix:

    • Filter: Pass the mixture through a pad of Celite.

    • Brine: Add saturated NaCl to increase the density difference.

    • Co-solvent: Add a small amount of Methanol (breaks the surface tension, though may slow the PTC slightly).

Logic Tree: Troubleshooting Workflow

Use this decision tree to diagnose reaction failures in real-time.

Troubleshooting_Logic Start Issue: Reaction Incomplete/Slow Check_Stir Is agitation vigorous? (Vortex visible?) Start->Check_Stir Increase_RPM Action: Increase RPM (Mass Transfer Limited) Check_Stir->Increase_RPM No Check_Temp Is Temp > 60°C? Check_Stir->Check_Temp Yes Check_Cat_Stab Catalyst likely decomposed (Hofmann Elimination) Check_Temp->Check_Cat_Stab Yes Check_Conversion Does it stall at ~50%? Check_Temp->Check_Conversion No Action_Lower_T Action: Lower T, Add fresh catalyst Check_Cat_Stab->Action_Lower_T Poisoning Catalyst Poisoning (Product inhibition) Check_Conversion->Poisoning Yes Check_Water Is dilute NaOH used? Check_Conversion->Check_Water No Action_Change_Cat Action: Switch to less lipophilic catalyst (e.g., Me4NCl) Poisoning->Action_Change_Cat Hydration OH- is too hydrated (Low reactivity) Check_Water->Hydration Yes Action_Conc_Base Action: Use 50% NaOH or Solid KOH Hydration->Action_Conc_Base

Caption: Diagnostic logic tree for identifying the root cause of PTC reaction failures.

Reference Data: Catalyst Selection Guide

Catalyst ClassCommon ExamplesBest Use CaseLimitations
Quaternary Ammonium TBAB, Aliquat 336General purpose, low cost.[1]Unstable >60°C (Hofmann elimination).
Methyl Ammoniums TMAB, TMACSmall/Polar substrates. Prevents poisoning.[1]Less soluble in non-polar organics.[1]
Phosphonium Salts

High temperature reactions (>100°C).[1]More expensive, thermal stability limit ~150°C.
Crown Ethers 18-Crown-6Solid-Liquid PTC (Solid KOH + Toluene).[1]High cost, toxicity.[1]

References

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.[1] (The foundational text on the extraction mechanism and catalyst poisoning).

  • Halpern, M. (2023).[1] "Industrial Phase Transfer Catalysis."[1] PTC Organics.[1] Link (Source for pKa limits and hydroxide hydration data).

  • Tanaka, K., et al. (1986).[1][7][8] "Decarboxylation of 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid." Bulletin of the Chemical Society of Japan. (Highlights the instability of pyrazole carboxylic acids).

  • Yadav, G. D. (2004).[1][9] "Insight into the mechanism of phase transfer catalysis." Topics in Catalysis. Link (Detailed kinetics of the interfacial area).

  • Vertex AI Search Results. (2026). "Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives." Google Patents WO2014033164A1.[1] Link (Specific conditions for pyrazole acid handling).

Sources

Troubleshooting

How to avoid N-alkylation byproducts in pyrazole synthesis

Technical Support Center: Pyrazole Chemistry Division Subject: Troubleshooting N-Alkylation & Regioselectivity in Pyrazole Synthesis Ticket ID: PYR-REGIO-001 Status: Open Support Tier: Level 3 (Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Chemistry Division Subject: Troubleshooting N-Alkylation & Regioselectivity in Pyrazole Synthesis Ticket ID: PYR-REGIO-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Diagnostic & Decision Matrix

Before modifying your reaction parameters, determine the most viable synthetic pathway for your target. The "N-alkylation problem" is often best solved by avoiding direct alkylation entirely.

Workflow Visualization: Pathway Selection

PyrazolePathway Start Target: N-Substituted Pyrazole IsCyclization Are you building the ring from scratch? Start->IsCyclization SubstrateCheck Substrate Availability: 1,3-Dicarbonyl + Hydrazine? IsCyclization->SubstrateCheck Yes DirectAlk Starting Material: Unsubstituted Pyrazole (NH) IsCyclization->DirectAlk No Knorr Method A: Knorr Synthesis (Condensation) SubstrateCheck->Knorr Available AlkylationType Type of Electrophile? DirectAlk->AlkylationType SolventCheck Key Control: Solvent Choice (TFE/HFIP) Knorr->SolventCheck AlkylHalide Alkyl Halide (R-X) AlkylationType->AlkylHalide Alkyl Group ArylBoronic Aryl Boronic Acid (Ar-B(OH)2) AlkylationType->ArylBoronic Aryl Group MethodB Method B: Direct Alkylation (Base/Solvent Control) AlkylHalide->MethodB MethodC Method C: Chan-Lam Coupling (Cu-Catalysis) ArylBoronic->MethodC

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and target structure.

Troubleshooting Guides

Scenario A: The "Classic" Regioselectivity Problem (Direct Alkylation)

Issue: You are alkylating a 3-substituted pyrazole and obtaining a mixture of 1,3- and 1,5-isomers. Mechanism: Under basic conditions, the pyrazole is deprotonated to form a resonance-stabilized anion. The electrophile (


) can attack either nitrogen.
  • Steric Rule: Attack preferentially occurs at the nitrogen distal to the bulky substituent to minimize steric clash in the transition state.

  • Result: The major product is usually the 1,3-disubstituted pyrazole (where the substituent is at C3, far from the new N-alkyl group).

Protocol 1: Steric & Thermodynamic Control If you need the 1,3-isomer (sterically favored), use this standard protocol.

ParameterRecommendationRationale
Base

or

(1.5 eq)
Weaker bases allow thermodynamic equilibration.

provides the "Ceasium Effect," improving solubility and reactivity.
Solvent DMF or DMSO (Dry)Polar aprotic solvents dissociate the ion pair, increasing anion nucleophilicity.
Temp

Start cold to control exotherm, then warm to drive reaction.
Stoichiometry Electrophile (1.05 eq)Slight excess ensures conversion without promoting quaternization (over-alkylation).

Protocol 2: Overcoming Sterics (Accessing the 1,5-Isomer) Accessing the sterically crowded 1,5-isomer via direct alkylation is difficult.

  • Workaround: Switch to Method A (Cyclization) .

  • Alternative: Use a protecting group strategy .

    • Protect the less hindered N (forming the 1,3-isomer) with a removable group (e.g., THP, SEM).

    • This forces the other nitrogen to react? No. Once protected, the ring is neutral.

    • Correct Strategy: Alkylate with a bulky electrophile first (goes to N1), then functionalize C5, then deprotect? No.

    • Best Fix: Cyclization is the only reliable route for 1,5-isomers with high selectivity. See Scenario C.

Scenario B: Avoiding Quaternization (Over-Alkylation)

Issue: Formation of dialkylated pyrazolium salts (ionic liquids/solids) which ruin yield and complicate purification.

Root Cause: The product (N-alkyl pyrazole) is still nucleophilic. If the alkylating agent is highly reactive (e.g., MeI, BnBr) and present in excess, the second nitrogen attacks.

Troubleshooting Steps:

  • Stoichiometry Control: Never use

    
     equivalents of alkyl halide. If conversion is incomplete, it is better to recover starting material than to generate salt byproducts.
    
  • Order of Addition: Add the electrophile dropwise to the pyrazole/base mixture. This ensures the concentration of electrophile is always low relative to the unreacted pyrazole anion.

  • Phase Transfer Catalysis (PTC): Use Toluene/50% NaOH with

    
    . The pyrazolium salt, if formed, is often water-soluble and stays in the aqueous phase, while the neutral mono-alkylated product stays in toluene, preventing further reaction.
    
Scenario C: Regiocontrol in De Novo Cyclization (Knorr Synthesis)

Issue: Condensation of hydrazine with unsymmetrical 1,3-diketones yields 1:1 mixtures.

The "Fluorinated Solvent" Solution: Recent literature (Fustero et al.) demonstrates that using fluorinated alcohols dramatically shifts regioselectivity.[1]

Protocol 3: Fluorinated Solvent Cyclization

  • Reagents: Unsymmetrical 1,3-diketone (1.0 eq), Hydrazine (1.1 eq).

  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) or TFE (2,2,2-Trifluoroethanol) .

  • Conditions: Stir at RT for 2–12 h.

  • Mechanism: The highly ionizing, H-bond donating solvent activates the carbonyl carbon that is most electron-deficient (or least hindered), directing the initial hydrazine attack.

  • Result: Often yields >95:5 selectivity for the 5-substituted isomer (contrary to standard ethanol conditions).

Scenario D: N-Arylation (Chan-Lam Coupling)

Issue: Traditional


 requires harsh conditions; Buchwald-Hartwig can be expensive and sensitive to air.

Recommendation: Use Copper-catalyzed Chan-Lam coupling.[2][3][4][5] It is air-tolerant and highly selective for the 1,3-disubstituted product (steric control).

Protocol 4: Chan-Lam Coupling

  • Substrate: Pyrazole (1.0 eq), Aryl Boronic Acid (2.0 eq).

  • Catalyst:

    
     (0.1 – 1.0 eq).
    
  • Ligand/Base: Pyridine (2.0 eq) or

    
    .
    
  • Solvent: DCM or MeOH (Open to air).

  • Key Step: The reaction requires oxygen (or TEMPO) to reoxidize Cu(I) to Cu(II)/Cu(III). Do not run under Argon.

Frequently Asked Questions (FAQ)

Q1: Why do I see two spots on TLC that merge into one after workup? A: You are likely observing tropic tautomerism . On silica, the proton can hop between N1 and N2. If you alkylate, these become fixed. If you see two spots after alkylation, you have formed regioisomers.

Q2: My pyrazole won't react with secondary alkyl halides (e.g., Isopropyl bromide). A: Secondary halides eliminate (E2) easily under the basic conditions required for pyrazole alkylation.

  • Fix: Switch to Mitsunobu conditions (DIAD/PPh3 + Isopropanol). This activates the alcohol directly and avoids competing elimination.

Q3: How do I distinguish N1 vs N2 isomers by NMR? A:

  • NOESY/ROESY: Look for a cross-peak between the new N-alkyl protons and the substituent at C5.

    • 1,5-isomer: Strong NOE (Alkyl group is close to substituent).

    • 1,3-isomer: No/Weak NOE (Alkyl group is far from substituent).

  • 13C NMR: The carbon adjacent to the alkylated nitrogen (C5) is typically shielded (upfield shift) compared to the other isomer.

References

  • Fustero, S. et al. (2011).[1] From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles.[1] Chemical Reviews.[1] Link

  • Gosselin, F. et al. (2006).[6] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.[6][7] Synlett. Link

  • Lam, P. Y. S. et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters.[3] Link

  • Fustero, S. et al. (2008).[1][8] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1] Journal of Organic Chemistry.[1] Link

  • Kikushima, K. et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. International Journal of Molecular Sciences. Link

Sources

Optimization

Technical Support Center: Characterization of Substituted Pyrazoles

Welcome to the Technical Support Center for the characterization of substituted pyrazoles. As a Senior Application Scientist, I have designed this guide to address the complex and often nuanced challenges researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the characterization of substituted pyrazoles. As a Senior Application Scientist, I have designed this guide to address the complex and often nuanced challenges researchers, scientists, and drug development professionals face when working with these versatile heterocyclic compounds. This center provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, moving beyond simple protocols to explain the underlying scientific principles.

Introduction: The Pyrazole Characterization Challenge

Substituted pyrazoles are foundational scaffolds in medicinal chemistry and materials science.[1][2] However, their structural characterization is frequently complicated by inherent chemical properties. Annular tautomerism, the formation of regioisomers during synthesis, and the potential for polymorphism present significant analytical hurdles.[3] This guide provides robust, self-validating methodologies to navigate these challenges effectively.

Part 1: Frequently Asked Questions (High-Level)

This section addresses the most common overarching issues encountered during the characterization of substituted pyrazoles.

Q1: My NMR spectrum has more signals than I predicted for my pyrazole structure. What is the most likely cause?

A1: The most common reason for observing more signals than expected in the NMR spectrum of an N-unsubstituted pyrazole is annular tautomerism . The pyrazole ring can exist as a mixture of two distinct tautomers that interconvert. If this exchange is slow on the NMR timescale, you will see separate sets of signals for each tautomer.[4][5] A secondary, but also common, cause can be the presence of rotamers if bulky substituents are present, leading to restricted bond rotation.[4]

Q2: I've synthesized a pyrazole from an unsymmetrical precursor and suspect I have a mixture of products. How can I confirm this and separate them?

A2: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine often yields a mixture of two regioisomers .[6] These isomers can have very similar polarities, making separation difficult.[7] The first step is to use Thin Layer Chromatography (TLC) with various solvent systems to see if you can resolve two spots. For separation, flash column chromatography on silica gel is the standard first approach, followed by High-Performance Liquid Chromatography (HPLC) for high-purity isolation of closely-eluting isomers.[1][7]

Q3: Can mass spectrometry reliably distinguish between my pyrazole regioisomers?

A3: Sometimes, but not always. While isomers have the same mass (requiring High-Resolution Mass Spectrometry, HRMS, to confirm elemental composition), their fragmentation patterns under techniques like Collision-Induced Dissociation (CID) can differ.[8][9] One isomer might show a unique fragmentation pathway or different relative abundances of fragments compared to the other, allowing for differentiation.[8] However, if the fragmentation is not distinct, MS alone is insufficient, and techniques like NMR are required for unambiguous identification.

Q4: The structure I determined from solution NMR seems to be different from the solid-state data (e.g., X-ray crystallography). Why would this happen?

A4: This discrepancy often arises because a pyrazole may exist as a dynamic equilibrium of tautomers in solution, but crystallize as a single, specific tautomer in the solid state.[5][10] Intermolecular forces, particularly hydrogen bonding, in the crystal lattice can "lock" the molecule into one preferred form.[11] This is why single-crystal X-ray diffraction is considered the definitive method for determining solid-state structure.[12]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Navigating Complex NMR Spectra

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating pyrazole structure, but spectra can be complex.[3]

Q: Why does my ¹H NMR spectrum show more signals than expected for my pyrazole derivative?

A: This is a classic issue often caused by annular tautomerism in N-unsubstituted pyrazoles, where the N-H proton can reside on either nitrogen atom.[4]

  • Causality: The two tautomers are distinct chemical species. If the rate of their interconversion is slow relative to the NMR measurement timescale, the instrument captures a "snapshot" of both, resulting in two complete sets of signals.[3][4]

  • Troubleshooting Protocol: Variable Temperature (VT) NMR

    • Objective: To manipulate the rate of tautomeric exchange.

    • Methodology:

      • Acquire a standard ¹H NMR spectrum at room temperature.

      • Increase the sample temperature in increments (e.g., 10-15 °C) and acquire a spectrum at each step. As temperature rises, the rate of exchange increases. You should observe the two sets of signals broaden, then merge (coalesce), and finally sharpen into a single, averaged set of signals.[4]

      • Conversely, lowering the temperature can resolve already averaged or broad signals into two distinct, sharp sets corresponding to the individual tautomers.[5]

    • Validation: The observation of temperature-dependent signal coalescence is strong evidence of a dynamic equilibrium like tautomerism.

Q: I see a very broad signal in my ¹H NMR spectrum, often between 10-14 ppm. What is it and how can I confirm?

A: This broad signal is almost always the N-H proton of the pyrazole ring.

  • Causality: The N-H proton is acidic and undergoes chemical exchange with trace amounts of water or other exchangeable protons in the solvent. Furthermore, the nitrogen atom (¹⁴N) has a nuclear quadrupole moment, which provides an efficient relaxation pathway and leads to significant signal broadening.[4]

  • Troubleshooting Protocol: D₂O Shake

    • Objective: To confirm the signal is from an exchangeable proton (N-H, O-H).

    • Methodology:

      • Acquire a standard ¹H NMR spectrum in a solvent like CDCl₃ or DMSO-d₆.

      • Remove the NMR tube, add a single drop of deuterium oxide (D₂O), and shake vigorously for 1-2 minutes.

      • Re-acquire the spectrum. The broad N-H signal will disappear or significantly decrease in intensity because the proton has been replaced by a deuterium atom, which is not observed in ¹H NMR.

    • Validation: The disappearance of the signal upon D₂O addition confirms its identity as an exchangeable proton.

Q: How can I definitively assign the C3/C5 and H3/H5 positions in an unsymmetrically substituted pyrazole?

A: Assigning these positions can be challenging due to the influence of tautomerism and substituents.[4] The most reliable method is 2D NMR.

  • Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects long-range (2- and 3-bond) couplings between protons and carbons. This allows you to build a connectivity map of the molecule.

  • Experimental Protocol: HMBC Spectroscopy

    • Objective: To establish connectivity between protons and carbons across multiple bonds.

    • Methodology:

      • Run a standard HMBC experiment on your sample.

      • Look for a 3-bond correlation (³JCH) from the proton at position 4 (H4) to both C3 and C5.

      • Crucially, look for correlations from the protons of a substituent to the pyrazole ring carbons. For example, if you have a methyl group at C3, you will see a correlation from the methyl protons to C3 and C4, but not C5. This unambiguously assigns the position of the substituent and, by extension, the identities of C3 and C5.

    • Validation: Cross-peaks in the HMBC spectrum provide direct evidence of through-bond connectivity, making assignments highly reliable.

Diagram: Troubleshooting Workflow for Complex Pyrazole NMR Spectra

NMR_Troubleshooting start Complex Pyrazole NMR Spectrum (e.g., too many signals) q_tautomer Is the pyrazole N-unsubstituted? start->q_tautomer q_broad Broad Signal Observed (10-14 ppm)? start->q_broad q_assign Need to Assign C3/C5? start->q_assign vt_nmr Run Variable Temperature (VT) NMR q_tautomer->vt_nmr  Yes q_rotamer Consider Rotamers (bulky groups) q_tautomer->q_rotamer  No coalescence Observe signal coalescence? vt_nmr->coalescence confirm_tautomer Tautomerism Confirmed coalescence->confirm_tautomer  Yes coalescence->q_rotamer  No d2o_shake Perform D₂O Shake q_broad->d2o_shake  Yes signal_disappears Signal Disappears? d2o_shake->signal_disappears confirm_nh N-H Proton Confirmed signal_disappears->confirm_nh  Yes run_hmbc Run 2D HMBC/NOESY signal_disappears->run_hmbc  No q_assign->run_hmbc  Yes confirm_assign Assignments Confirmed run_hmbc->confirm_assign

Caption: A workflow diagram for troubleshooting complex pyrazole NMR spectra.

Guide 2: Chromatographic Separation of Pyrazole Isomers

The synthesis of substituted pyrazoles frequently results in mixtures of regioisomers that require careful chromatographic separation.[13]

Q: My pyrazole isomers are co-eluting or showing very poor separation on a silica gel column. What should I do?

A: This is a common issue when isomers have very similar polarities.[7] The key is to optimize the mobile phase to exploit subtle differences in their interaction with the stationary phase.

  • Causality: Separation on silica gel (a polar stationary phase) is governed by the polarity of the analytes. Regioisomers often have nearly identical polarities, leading to similar retention times (Rf values).

  • Troubleshooting Protocol: Mobile Phase Optimization

    • Objective: To maximize the difference in Rf values (ΔRf) between the isomers.

    • Methodology:

      • TLC First: Before running a column, perform extensive TLC analysis. A good column separation requires a ΔRf of at least 0.1 on the TLC plate.

      • Adjust Polarity: If spots are not moving (Rf too low), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If spots are running too fast (Rf too high), decrease the polarity.

      • Change Solvent System: If adjusting polarity isn't enough, change the nature of the solvents. The "solvent triangle" (e.g., swapping ethyl acetate for dichloromethane or adding a small amount of methanol) can alter selectivity by changing the specific hydrogen bonding and dipole-dipole interactions.

      • Dry Loading: Always use the dry loading method for difficult separations. Dissolve your crude mixture in a strong solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent completely. This dry powder is then loaded onto the column. This prevents the strong loading solvent from disrupting the top of the column, leading to sharper bands and better resolution.[7]

    • Validation: Successful optimization is achieved when you can clearly see baseline separation of the two isomer spots on a TLC plate.

Table 1: Recommended Chromatographic Conditions for Pyrazole Isomers

Isomer TypeTechniqueStationary PhaseTypical Mobile Phase SystemKey Insight
Regioisomers Flash ChromatographySilica Gel (230-400 mesh)Hexane/Ethyl Acetate, Dichloromethane/MethanolBest for initial purification and separation of isomers with a noticeable polarity difference.[1][7]
Regioisomers Reverse-Phase HPLCC18 (Octadecylsilane)Acetonitrile/Water or Methanol/Water (often with 0.1% TFA or Formic Acid)Excellent for high-resolution separation of very similar isomers that are difficult to resolve on silica.[14][15]
Enantiomers Chiral HPLCChiral Stationary Phase (CSP)n-Hexane/Ethanol or n-Hexane/IsopropanolMandatory for separating enantiomers, which are physically identical in a non-chiral environment.[7]
Guide 3: Mass Spectrometry Analysis

Mass spectrometry (MS) is essential for confirming molecular weight and can sometimes help differentiate isomers.

Q: What are the common fragmentation patterns for pyrazole derivatives in mass spectrometry?

A: While highly dependent on the specific substituents, some general fragmentation pathways are observed.

  • Causality: Under electron ionization (EI) or CID, energy is introduced into the molecule, causing it to break apart at its weakest bonds or through stable rearrangements.

  • Common Pathways:

    • Loss of CO: For pyranopyrazoles or those with carbonyl groups, the elimination of a neutral carbon monoxide molecule is a common initial step.[16]

    • Loss of RCN: Fragmentation of the pyrazole ring itself can lead to the loss of a nitrile species (R-C≡N).[16]

    • Disproportionation: N-aryl pyrazoles can undergo fragmentation to produce an RN₂⁺ species, which then loses N₂ to give a characteristic aromatic ion (e.g., m/z 77 for a phenyl group).[16]

  • Protocol: Comparative MS/MS Analysis

    • Objective: To identify unique fragmentation patterns for each isomer.

    • Methodology:

      • Obtain pure samples of each isomer via chromatography.

      • Inject each isomer into an MS/MS-capable mass spectrometer (e.g., a Q-TOF or ion trap).

      • Isolate the parent ion (M+H)⁺ for each isomer.

      • Perform CID at various collision energies (e.g., 10, 20, 40 eV).

      • Compare the resulting MS² spectra. Look for the presence of a unique fragment ion in one isomer or a significant difference in the relative intensity of common fragments.[8]

    • Validation: A reproducible and unique fragment ion or fragmentation ratio at a specific collision energy can serve as a diagnostic marker to differentiate the isomers.

Guide 4: Solid-State Characterization

The solid-state structure of a pyrazole can be critical for applications in pharmaceuticals and materials science, where properties are dictated by the crystalline form.

Q: How can I be certain of the tautomeric form and intermolecular interactions of my pyrazole in the solid state?

A: The only definitive method to determine the three-dimensional structure of a molecule in the solid state is Single-Crystal X-ray Diffraction (SCXRD) .

  • Causality: SCXRD measures the diffraction pattern of X-rays passing through a single, high-quality crystal. This pattern is directly related to the electron density within the crystal, allowing for the precise calculation of atomic positions, bond lengths, bond angles, and intermolecular interactions like hydrogen bonds.[12][17]

  • Insights Gained from SCXRD:

    • Unambiguous Tautomer/Regioisomer Identification: It directly visualizes the connectivity of atoms, resolving any ambiguity from NMR or MS data.[5]

    • Polymorphism: The ability of a compound to exist in multiple crystalline forms is known as polymorphism. Different polymorphs can have drastically different physical properties (solubility, melting point). SCXRD can identify and characterize these different forms.[12]

    • Intermolecular Interactions: It reveals how molecules pack together in the crystal lattice, identifying key hydrogen bonds and other non-covalent interactions that govern the material's properties.[12][18]

  • Protocol:

    • Objective: To grow diffraction-quality single crystals.

    • Methodology:

      • Slow evaporation of a saturated solution is the most common technique.

      • Experiment with a variety of solvents of different polarities.

      • Other methods include slow cooling of a hot saturated solution or vapor diffusion (diffusing a poor solvent into a solution of the compound in a good solvent).

    • Validation: A successful crystal will be clear, have well-defined faces, and be of a suitable size for the X-ray diffractometer. The resulting crystallographic data provides the definitive solid-state structure.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). PMC.
  • Column chromatography conditions for separating pyrazole isomers. (2025). Benchchem.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona.
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.). Source not available.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry.
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Source not available.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). Source not available.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... (2023).
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • The Use of NMR Spectroscopy to Study Tautomerism. (2025).
  • Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. (2025). Benchchem.
  • Mass spectral investigation of compounds 1 and 11-15. (n.d.).
  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. (2019). Cambridge University Press & Assessment.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). Inorganica Chimica Acta.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents... (n.d.). Source not available.
  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry.
  • Completion of Crystallographic Data for the Series of 4-Halogen
  • The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. (n.d.).
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles... (n.d.). New Journal of Chemistry (RSC Publishing).
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv

Sources

Reference Data & Comparative Studies

Validation

Spectral Confirmation Guide: 1-Methyl-5-Propyl-1H-Pyrazole-4-Carboxylic Acid

The following technical guide details the spectral confirmation of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid , addressing the critical challenge of distinguishing it from its regioisomer. Executive Summary: The Reg...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral confirmation of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid , addressing the critical challenge of distinguishing it from its regioisomer.

Executive Summary: The Regioselectivity Challenge

In the synthesis of N-methylpyrazoles, particularly those derived from unsymmetrical 1,3-dicarbonyl equivalents, the formation of regioisomers is the primary purity risk. For 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid (Target), the critical impurity is its regioisomer, 1-methyl-3-propyl-1H-pyrazole-4-carboxylic acid (Alternative).

While both isomers share identical molecular weights (MW 168.19) and similar polarity, they exhibit distinct pharmacological profiles and spectral signatures. This guide prioritizes Nuclear Overhauser Effect Spectroscopy (NOESY) as the definitive "performance" metric for structural validation, superior to simple 1D NMR which can be ambiguous due to solvent effects.

Comparative Spectral Performance

The following table contrasts the diagnostic spectral features of the target compound against its most common isomer. Data is synthesized from high-field NMR studies of analogous 1,5-disubstituted pyrazoles.

Table 1: Diagnostic Signal Comparison (CDCl₃, 400 MHz)
FeatureTarget: 1-Methyl-5-Propyl (1,5-Isomer) Alternative: 1-Methyl-3-Propyl (1,3-Isomer) Differentiation Power
Diagnostic NOE Strong Cross-peak between N-Me and Propyl

-CH₂
No Cross-peak (N-Me is distant from Propyl)High (Definitive)
Proton Signal H-3 Singlet: Typically

7.9 – 8.0 ppm
H-5 Singlet: Typically

7.7 – 7.8 ppm
Medium (Solvent dependent)
N-Methyl Shift

3.80 – 3.85 ppm (Sterically crowded)

3.85 – 3.90 ppm (Less crowded)
Low
Carbon-13 (C3/C5) C5 (quat): ~140-145 ppm (Deshielded by N1)C3 (quat): ~150 ppm (Deshielded by N2)Medium
Melting Point Lower (~123-125 °C) (Crystal packing disrupted by steric clash)Higher (~150-152 °C) (More planar, better packing)Medium

Technical Insight: The 1,5-isomer is sterically congested. The N-methyl group forces the adjacent 5-propyl group out of planarity, often resulting in a lower melting point and distinct NOE signals compared to the flatter 1,3-isomer.

Experimental Protocols

A. Synthesis Context (Source of the Isomer)

The compound is typically generated via the condensation of methylhydrazine with an ethyl 2-((dimethylamino)methylene)-3-oxohexanoate intermediate (or equivalent).

  • Kinetic Control: Reaction in ethanol often yields a mixture favoring the 1,5-isomer (Target).

  • Thermodynamic Control: Acidic conditions or high heat may isomerize the product or favor the 1,3-isomer.

  • Critical Step: The use of fluorinated alcohols (e.g., TFE) has been shown to enhance regioselectivity toward the 1,5-isomer in similar systems [1].

B. Characterization Protocol (Self-Validating)

Reagents:

  • Solvent: CDCl₃ (Preferred for resolution) or DMSO-d₆ (If solubility is poor).

  • Internal Standard: TMS (0.00 ppm).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10-15 mg of the dried solid in 0.6 mL CDCl₃. Ensure the solution is clear; filter if necessary to prevent line broadening.

  • 1D Proton Acquisition:

    • Acquire standard ¹H NMR (16 scans).

    • Checkpoint: Verify the integral ratio of the Aromatic Singlet (1H) : N-Methyl (3H) : Propyl Chain (2H:2H:3H) is exactly 1:3:2:2:3.

  • 1D ¹³C Acquisition:

    • Acquire ¹³C NMR (1024 scans).

    • Checkpoint: Confirm Carbon count (8 distinct signals). Look for the Carboxyl Carbon (~163-165 ppm).[1]

  • 2D NOESY (The Validator):

    • Parameters: Mixing time (

      
      ) = 500 ms.
      
    • Target Interaction: Look for the intersection of the N-Methyl singlet (~3.8 ppm) and the Propyl

      
      -CH₂ triplet (~2.6-2.9 ppm) .
      
    • Result: Presence of a cross-peak confirms the 1,5-substitution pattern . Absence suggests the 1,3-isomer.

Validation Logic & Decision Tree

The following diagram illustrates the logical flow for confirming the structure, ensuring no false positives from solvent shifts.

G cluster_0 Critical Decision Point Start Crude Product Isolated HNMR Acquire 1H NMR (CDCl3) Start->HNMR CheckIntegrals Integrals Correct? (1H : 3H : 7H) HNMR->CheckIntegrals Purify Recrystallize / Column CheckIntegrals->Purify No NOESY Acquire 2D NOESY (Mix Time: 500ms) CheckIntegrals->NOESY Yes Purify->HNMR AnalyzeNOE Check Cross-peak: N-Me (3.8 ppm) <-> Pr-CH2 (2.8 ppm) NOESY->AnalyzeNOE Result15 CONFIRMED: 1-Methyl-5-Propyl Isomer (Target) AnalyzeNOE->Result15 Cross-peak Present Result13 REJECTED: 1-Methyl-3-Propyl Isomer (Alternative) AnalyzeNOE->Result13 Cross-peak Absent

Figure 1: Structural confirmation workflow emphasizing the critical NOESY checkpoint.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Link

  • Analogous Spectral Data (5-substituted): Šačkus, A., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Link

  • Isomer Comparison (1,3-substituted): Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E. Link

  • General NMR Shifts: Oregon State University. 1H NMR Chemical Shifts Table.Link

Sources

Comparative

Comparative Guide: Biological Activity &amp; Regioselectivity of Pyrazole Isomers in Drug Discovery

The Isomerism Challenge in Pyrazole Therapeutics In medicinal chemistry, the pyrazole scaffold is a "privileged structure," serving as the core pharmacophore for blockbusters like Celecoxib (Celebrex), Rimonabant, and Si...

Author: BenchChem Technical Support Team. Date: February 2026

The Isomerism Challenge in Pyrazole Therapeutics

In medicinal chemistry, the pyrazole scaffold is a "privileged structure," serving as the core pharmacophore for blockbusters like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). However, the synthesis of substituted pyrazoles—specifically through the condensation of 1,3-diketones with hydrazines—often yields a mixture of regioisomers (typically 1,3- vs. 1,5-disubstituted).

For a Senior Scientist, the challenge is not just synthesis, but the biological divergence of these isomers. A shift in a substituent from position 3 to position 5 does not merely alter physical properties; it fundamentally rewires the molecule's interaction with the biological target, often converting a nanomolar inhibitor into an inactive impurity, or worse, a toxic off-target binder.

This guide objectively compares the biological performance of pyrazole regioisomers, backed by experimental data and validated separation protocols.

Case Study: The COX-2 Selectivity Paradigm

The most definitive example of pyrazole regioisomerism dictating biological fate is found in Cyclooxygenase-2 (COX-2) inhibitors. The development of Celecoxib established that 1,5-diarylpyrazoles are potent, selective COX-2 inhibitors, whereas their 1,3-diaryl counterparts often lose selectivity or potency.

Mechanistic Divergence

The COX-2 active site features a unique hydrophilic side pocket (bounded by Val523) that is absent in COX-1 (which has the bulkier Ile523).

  • 1,5-Diaryl Isomers (e.g., Celecoxib): The geometry places the phenylsulfonamide group at N-1 and the tolyl group at C-5 in a specific angular relationship that allows the sulfonamide to penetrate the COX-2 side pocket, anchoring the molecule.

  • 1,3-Diaryl Isomers: The steric arrangement prevents this "lock-and-key" fit. The substituents clash with the hydrophobic channel or fail to align the sulfonamide with the polar side pocket, resulting in drastic loss of affinity.

Comparative Data: 1,5- vs. 1,3-Diarylpyrazoles

The following table summarizes the biological activity differences observed in classic SAR studies for COX-2 inhibition [1][2].

Feature1,5-Diarylpyrazole (Celecoxib Class) 1,3-Diarylpyrazole (Regioisomer) Impact
COX-2 IC50 0.04 - 0.06 µM (High Potency)> 10 µM (Low Potency)>100-fold loss in activity
COX-1 IC50 > 15 µM~ 5 - 10 µMLoss of selectivity
Selectivity Index > 300 (COX-2 selective)~ 0.5 - 2 (Non-selective)Increased GI toxicity risk
Binding Mode Sulfonamide enters Val523 side pocketSteric clash prevents side pocket entryStructural incompatibility
Visualization: The Selectivity Gate

The following diagram illustrates the logical flow of how regioisomerism dictates COX-2 selectivity.

COX2_Selectivity Substrate Pyrazole Scaffold Isomer15 1,5-Diaryl Isomer (Celecoxib-like) Substrate->Isomer15 Regioselective Synthesis Isomer13 1,3-Diaryl Isomer (Impurity) Substrate->Isomer13 Side Reaction Target COX-2 Active Site Isomer15->Target Enters SidePocket Hydrophilic Side Pocket (Val523) Isomer15->SidePocket Fits Perfectly Isomer13->Target Attempts Entry Isomer13->SidePocket Steric Mismatch Target->SidePocket Access Required Result1 High Affinity Binding (IC50 < 0.05 µM) SidePocket->Result1 Successful Inhibition Result2 Steric Clash / No Binding (IC50 > 10 µM) SidePocket->Result2 Failed Inhibition

Figure 1: Mechanism of Action for Pyrazole Regioisomers in COX-2 Inhibition.

Beyond Inflammation: Kinase Inhibitors[1][2][3]

In oncology, pyrazole isomers show a similar dichotomy, particularly in targeting kinases like EGFR and Aurora A .

  • EGFR Inhibition: Research on pyrazole-based EGFR inhibitors (e.g., Compound C5) demonstrates that the position of the aromatic ring on the pyrazole core is critical for ATP-binding site occupancy. The 1,3,5-trisubstituted patterns often yield nanomolar activity (IC50 ~0.07 µM), while their isomers may fail to form the necessary hydrogen bonds with the hinge region [3].

  • Tautomerism in Binding: Unlike the "locked" N-substituted pyrazoles, NH-pyrazoles can exist as tautomers (1H vs 2H). Protein binding pockets often select a specific tautomer. For instance, in CYP2E1 complexes, the binding affinity is heavily influenced by the substitution pattern, where 3,5-dimethyl substitution can actually block binding compared to monosubstituted derivatives due to steric hindrance in the catalytic site [4].

Technical Protocol: Regioisomer Separation & Validation

As a scientist, you cannot rely on "assumed" regioselectivity. The following protocol is a self-validating system for isolating and confirming pyrazole isomers.

Phase 1: Chromatographic Separation (The "Gradient Trick")

Pyrazole regioisomers often have very similar polarities (ΔRf < 0.1). Standard isocratic elution fails. Protocol:

  • Column: Silica Gel 60 (230-400 mesh).

  • Loading: Dry load the crude mixture adsorbed onto silica (essential for resolution).

  • Mobile Phase: Start with 100% Hexane (or Petroleum Ether).

  • Gradient: Increase Ethyl Acetate (EtOAc) in 2% increments.

    • Insight: 1,5-isomers are typically less polar (elute first) than 1,3-isomers due to shielding of the N-lone pair or twisting of the aryl rings out of planarity, reducing interaction with silica [5].

Phase 2: Structural Validation (The "NOE Signature")

NMR is the only definitive confirmation method. 1D-NMR is often ambiguous due to overlapping shifts. NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory.

Validation Logic:

  • 1,5-Isomer: You will observe a NOE cross-peak between the N-1 substituent protons (e.g., Phenyl-H) and the C-5 substituent protons (e.g., Methyl or Aryl).

  • 1,3-Isomer: You will observe a NOE cross-peak between the N-1 substituent and the C-5 Proton (if C5 is unsubstituted) or lack of interaction with the C-3 group due to distance.

Workflow Visualization

Separation_Protocol Mixture Crude Reaction Mixture (1,5 + 1,3 Isomers) TLC TLC Screening (Hex:EtOAc 8:2) Mixture->TLC Column Flash Chromatography (Gradient Elution) TLC->Column ΔRf > 0.05 Frac1 Fraction A (Less Polar) Likely 1,5-Isomer Column->Frac1 Elutes First Frac2 Fraction B (More Polar) Likely 1,3-Isomer Column->Frac2 Elutes Second NMR NOESY NMR Validation Frac1->NMR Frac2->NMR Confirm Confirmed Structure Ready for Assay NMR->Confirm NOE Observed (N1-Subst <-> C5-Subst)

Figure 2: Workflow for the isolation and structural confirmation of pyrazole regioisomers.

References

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of celecoxib. Journal of Medicinal Chemistry.

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. Biomedicines.

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry.

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Archives of Biochemistry and Biophysics.

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Universitat Autònoma de Barcelona.

Validation

A Comparative Guide to 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid and Other Alkyl Pyrazoles for Researchers

For Immediate Release A comprehensive technical guide offering an in-depth comparison of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid with other alkyl pyrazole analogs has been developed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide offering an in-depth comparison of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid with other alkyl pyrazole analogs has been developed for researchers, scientists, and professionals in drug development and agrochemical research. This guide details the synthesis, physicochemical properties, and biological activities of these compounds, supported by experimental data and protocols.

Introduction to the Pyrazole Scaffold: A Versatile Core in Chemical Biology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of biological activities.[2][3] Pyrazole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4] In agriculture, they form the basis of numerous commercial fungicides and herbicides.[5][6][7] The biological activity of pyrazole-containing compounds is highly dependent on the nature and position of substituents on the pyrazole core.[6][8] Alkyl and carboxylic acid functionalities, in particular, play a crucial role in modulating the physicochemical properties and target interactions of these molecules.

1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid: A Compound of Interest

1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid is a specific alkyl pyrazole derivative that has garnered interest due to its structural similarity to key components of highly active biological molecules. Understanding its properties in comparison to other alkylated pyrazoles is crucial for the rational design of new and improved therapeutic agents and crop protection chemicals. This guide focuses on the comparative analysis of this compound against its regioisomers and other related alkyl pyrazoles.

Comparative Analysis: Physicochemical and Biological Properties

The precise positioning of alkyl and carboxylic acid groups on the pyrazole ring significantly influences the molecule's polarity, lipophilicity, and ability to interact with biological targets. This section compares the known properties of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid with its key isomers and related compounds.

Physicochemical Properties

For instance, the intermolecular hydrogen bonding in pyrazoles with a free N-H group leads to higher melting points compared to their N-alkylated counterparts.[2] The position of the carboxylic acid group also influences acidity and hydrogen bonding potential.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogPKey Structural Features
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acidC₈H₁₂N₂O₂168.190.9N-methyl, 5-propyl, 4-carboxy
1-methyl-3-propyl-1H-pyrazole-4-carboxylic acidC₈H₁₁N₃O₄213.191.1N-methyl, 3-propyl, 4-carboxy
1-methyl-5-propyl-1H-pyrazole-3-carboxylic acidC₈H₁₂N₂O₂168.20-N-methyl, 5-propyl, 3-carboxy
1-methyl-1H-pyrazole-4-carboxylic acidC₅H₆N₂O₂126.11-N-methyl, 4-carboxy
5-methyl-1-propyl-1H-pyrazole-4-carboxylic acidC₈H₁₂N₂O₂168.20-N-propyl, 5-methyl, 4-carboxy

Note: Experimental data for direct comparison is limited. Predicted values and data from structurally similar compounds are used for illustrative purposes.

Biological Activity: A Tale of Two Isomers and Beyond

The substitution pattern on the pyrazole ring is a key determinant of biological activity and target selectivity. The amides derived from 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid are a prominent example, forming the core of several successful succinate dehydrogenase inhibitor (SDHI) fungicides.[5][6][9][10] This highlights the critical role of the substituents at the 1, 3, and 4-positions for this specific target.

While direct comparative biological data for 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid is scarce in the public domain, we can infer potential activities based on the structure-activity relationships (SAR) of related compounds.

  • Fungicidal Activity: The pyrazole-4-carboxamide scaffold is a well-established fungicidal pharmacophore.[7][9] The nature of the alkyl group at the 3 or 5-position and the N-substituent on the pyrazole ring significantly impact the spectrum and potency of antifungal activity.[5][6] For SDHI fungicides, a trifluoromethyl or difluoromethyl group at the 3-position is often crucial for high efficacy.[5][9] The activity of a 5-propyl substituted analogue would need to be experimentally determined to ascertain its potential in this area.

  • Herbicidal Activity: Pyrazole derivatives are also prominent in herbicide discovery.[8] Some pyrazole-4-carboxamides have shown potent herbicidal effects.[1] The specific substitution pattern dictates the mode of action and the weed spectrum.

  • Pharmaceutical Applications: In medicinal chemistry, different substitution patterns on the pyrazole ring lead to a wide range of therapeutic activities. For instance, 1,5-diarylpyrazoles have been investigated as anti-inflammatory agents by targeting COX enzymes,[11][12] while other derivatives show promise as kinase inhibitors for cancer therapy.[3] The specific biological targets of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid would require dedicated screening and investigation.

The positional isomerism between the 3- and 5-alkyl groups can lead to significant differences in biological activity. This is often due to steric and electronic effects that influence how the molecule binds to its target protein.[11]

Experimental Protocols: Synthesis and Characterization

The synthesis of substituted pyrazole-4-carboxylic acids typically involves a multi-step sequence. A general and adaptable synthetic route is outlined below, which can be modified to obtain various alkyl-substituted pyrazoles.

General Synthesis of 1-Alkyl-5-alkyl-1H-pyrazole-4-carboxylic Acids

This protocol is a generalized representation based on common synthetic methodologies for pyrazole-4-carboxylic acids.[13][14]

Workflow Diagram:

Synthesis_Workflow Start β-Ketoester & DMF-DMA Step1 Formation of Enaminone Start->Step1 Step2 Cyclization with Methylhydrazine Step1->Step2 Intermediate A Step3 Saponification Step2->Step3 Ester Intermediate Product 1-methyl-5-alkyl-1H-pyrazole-4-carboxylic acid Step3->Product

A generalized synthetic workflow.

Step 1: Synthesis of the Enaminone Intermediate

  • To a solution of the appropriate β-ketoester (e.g., ethyl 3-oxohexanoate for a propyl substituent at the 5-position) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure to obtain the crude enaminone intermediate, which can often be used in the next step without further purification.

Step 2: Cyclization to form the Pyrazole Ester

  • Dissolve the crude enaminone intermediate in a protic solvent like ethanol.

  • Add methylhydrazine to the solution. The reaction is often carried out at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Upon completion, the solvent is removed in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 1-methyl-5-alkyl-1H-pyrazole-4-carboxylate ester. The regioselectivity of this step can be influenced by the reaction conditions and the nature of the substituents.[14]

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the purified pyrazole ester in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.[15]

  • Heat the mixture to reflux for a few hours until the ester is completely hydrolyzed (monitored by TLC).

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain the final 1-methyl-5-alkyl-1H-pyrazole-4-carboxylic acid.

Characterization

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the final compound and all intermediates.[13][14] 2D NMR techniques like NOESY can be used to definitively determine the regiochemistry of the substituents on the pyrazole ring.[14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

  • Melting Point: To assess the purity of the crystalline solid product.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is intricately linked to their three-dimensional structure and the electronic properties of their substituents.

Logical Relationship Diagram:

SAR_Logic substituents Substituent Properties - Size - Shape - Lipophilicity - Electronic Effects binding Binding Interaction - Hydrogen Bonding - Van der Waals Forces - Pi-stacking substituents->binding Influences activity Biological Activity - Potency (IC50/EC50) - Selectivity - Spectrum of Activity binding->activity Determines

The interplay of substituent properties, binding interactions, and biological activity.

Key SAR takeaways from the broader class of pyrazole carboxamides in agriculture include:

  • The N-methyl group on the pyrazole is a common feature in many active compounds.

  • The substituent at the 3-position is often critical for potency. For SDHI fungicides, small, electron-withdrawing groups like difluoromethyl are highly favorable.[5]

  • The substituent at the 5-position can influence the spectrum of activity and physical properties.

  • The amide linkage at the 4-position is a key structural element for many biologically active pyrazole derivatives, providing a crucial hydrogen bonding motif for target interaction.[9][10]

Future Directions and Conclusion

While the pyrazole scaffold is well-established, the specific comparative analysis of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid and its isomers reveals a gap in the current literature. There is a clear need for direct, head-to-head comparative studies to elucidate the precise impact of alkyl group regio-isomerism on the physicochemical and biological properties of this class of compounds.

This guide provides a foundational framework for researchers interested in exploring the potential of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid and related alkyl pyrazoles. The provided synthetic strategies and analytical considerations offer a starting point for the synthesis and evaluation of these compounds against various biological targets. Future research should focus on generating robust comparative data to build a comprehensive understanding of the structure-activity relationships, which will be instrumental in the design of next-generation pharmaceuticals and agrochemicals.

References

  • Ohno, R., Watanabe, A., Matsukawa, T., Ueda, T., Sakurai, H., Hori, M., & Hirai, K. (Year).
  • Du, S., Tian, Z., Yang, D., Li, X., Li, H., Jia, C., Che, C., Wang, M., & Qin, Z. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408.
  • MDPI. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. [Link]

  • ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxyli. [Link]

  • PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

  • Academia.edu. (n.d.). synthesis and herbicidal activities of pyrazole-4-carbohydrazide derivatives. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

  • Environmental Protection Agency. (n.d.). 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. [Link]

  • PubChemLite. (n.d.). 1-methyl-5-propyl-1h-pyrazole-4-carboxylic acid. [Link]

  • ResearchGate. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. [Link]

  • PubMed Central. (2016). Structural optimization and biological evaluation of 1,5-disubstituted pyrazole-3-carboxamines as potent inhibitors of human 5-lipoxygenase. [Link]

  • ResearchGate. (2025). Structural optimization and biological evaluation of 1,5-disubstituted pyrazole-3-carboxamines as potent inhibitors of human 5-lipoxygenase. [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • MDPI. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. [Link]

  • SpectraBase. (n.d.). 5-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC-ACID-ETHYLESTER. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • ResearchGate. (2025). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (2025). Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. [Link]

  • EMBL-EBI. (n.d.). 1-methyl-pyrazole-4-carboxylic acid (CHEBI:74741). [Link]

  • PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

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Comparative

A Comparative Guide to the In Vitro Anti-Cancer Activity of Pyrazole Derivatives

Introduction As a Senior Application Scientist, my focus is on bridging the gap between novel chemical entities and their practical applications in biomedical research. Among the myriad of heterocyclic compounds, the pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

As a Senior Application Scientist, my focus is on bridging the gap between novel chemical entities and their practical applications in biomedical research. Among the myriad of heterocyclic compounds, the pyrazole scaffold has consistently emerged as a "privileged structure" in medicinal chemistry, particularly in oncology.[1][2][3] Pyrazole derivatives possess a unique five-membered ring structure with two adjacent nitrogen atoms, which confers a broad spectrum of pharmacological activities.[4][5] Their versatility allows for structural modifications that can be finely tuned to interact with a diverse array of biological targets, leading to potent and selective anti-cancer agents.[5]

This guide provides a comparative analysis of the in vitro anti-cancer activity of various pyrazole derivatives. We will move beyond a simple catalog of compounds to explore the causality behind their mechanisms of action, compare their efficacy against established benchmarks, and provide robust, validated protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds. The anti-cancer effects of pyrazole derivatives are multifaceted, ranging from the inhibition of key signaling kinases and disruption of microtubule dynamics to direct interaction with DNA.[1][5][6]

Comparative Efficacy of Pyrazole Derivatives by Mechanism of Action

The true potential of a chemical scaffold is revealed through its diverse biological activities. Pyrazole derivatives have been successfully engineered to target several hallmarks of cancer. Here, we compare representative examples from key mechanistic classes.

Kinase Inhibitors: Precision Targeting of Cancer Signaling

Kinases are fundamental regulators of cellular processes, and their dysregulation is a common driver of cancer. Pyrazole derivatives have proven to be exceptional scaffolds for designing potent kinase inhibitors.

A. Receptor Tyrosine Kinase (RTK) Inhibitors (EGFR/VEGFR-2)

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical targets in oncology, governing tumor growth, proliferation, and angiogenesis.[7] Fused pyrazole derivatives, such as pyrazolo[3,4-d]pyrimidines, have shown remarkable dual inhibitory activity.[7][8]

For instance, a series of fused pyrazole derivatives demonstrated potent dual inhibition of EGFR and VEGFR-2, with cytotoxicity against the HepG2 (hepatocellular carcinoma) cell line far exceeding that of standard drugs like erlotinib and sorafenib.[7][8] This dual-targeting approach can offer advantages over single-target agents by simultaneously blocking multiple pathways essential for tumor progression.[8]

B. Cyclin-Dependent Kinase (CDK) Inhibitors

Uncontrolled cell division is a defining feature of cancer, and the cell cycle is orchestrated by Cyclin-Dependent Kinases (CDKs).[9] Pyrazole derivatives have been developed as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis.[9][10] Novel indole-pyrazole hybrids, for example, have shown significant cytotoxicity against a panel of cancer cell lines, including HCT116 (colorectal), MCF-7 (breast), HepG2 (liver), and A549 (lung).[11] Notably, certain derivatives were more potent than the standard chemotherapeutic agent doxorubicin against specific cell lines.[11]

Below is a diagram illustrating a simplified kinase signaling pathway commonly targeted by pyrazole derivatives.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR RAS RAS/RAF EGFR->RAS PI3K PI3K EGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CDK2 CDK2/Cyclin E G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Pyrazole_RTKi Pyrazole RTK Inhibitors Pyrazole_RTKi->EGFR Inhibition Pyrazole_CDKi Pyrazole CDK Inhibitors Pyrazole_CDKi->CDK2 Inhibition

Caption: Targeted inhibition of key oncogenic signaling pathways by pyrazole derivatives.

Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton

The microtubule network is essential for cell division, and agents that disrupt its dynamics are powerful anti-cancer drugs.[12] Certain pyrazole derivatives act as tubulin polymerization inhibitors, effectively halting cells in the G2/M phase of the cell cycle.[13] A notable example is compound 5b , a 1H-benzofuro[3,2-c]pyrazole derivative, which exhibited potent growth inhibitory activity against K562 (leukemia) and A549 (lung) cancer cells, proving to be much more active than the standard drug ABT-751.[3] Its mechanism was confirmed through a tubulin polymerization assay, identifying it as a novel inhibitor.[3]

DNA Interacting Agents

While kinase and tubulin inhibition are common mechanisms, some pyrazole derivatives exert their cytotoxic effects by directly interacting with DNA. These compounds can bind to the minor groove of DNA, interfering with replication and transcription processes. One study identified a polysubstituted pyrazole derivative that showed superior anticancer activity against HepG2 cells compared to the standard drug cisplatin (IC50 of 2 µM vs. 5.5 µM). Molecular docking and competitive binding assays confirmed its ability to bind to the DNA minor groove.

Comparative Data Summary

The following tables provide a consolidated view of the in vitro efficacy of selected pyrazole derivatives compared to standard reference drugs.

Table 1: Comparative Cytotoxicity of Pyrazole-Based Kinase Inhibitors

Compound ID/ClassTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference DrugRef. IC50 (µM)Citation
Fused Pyrazole (50) EGFR / VEGFR-2HepG20.71Erlotinib10.6[8]
Pyrazolo[3,4-d]pyrimidine (3) EGFRHepG24.07Erlotinib10.6[7]
Pyrazole Carbaldehyde (43) PI3 KinaseMCF-70.25Doxorubicin0.95[8]
Indole-Pyrazole Hybrid (7a) CDK2HepG26.1Doxorubicin24.7[11]
Indole-Pyrazole Hybrid (33) CDK2HCT116< 23.7Doxorubicin40.0

Table 2: Comparative Activity of Pyrazole-Based Tubulin Polymerization Inhibitors

Compound IDCancer Cell LineCytotoxicity GI50 (µM)Tubulin Polymerization IC50 (µM)Reference DrugRef. GI50 (µM)Citation
Pyrazole 5b K5620.0217.30ABT-751>10[3]
Pyrazole 5b A5490.697.30ABT-7513.5[3]

Self-Validating Experimental Protocols

To ensure the reproducibility and reliability of in vitro anti-cancer studies, it is imperative to employ robust, well-characterized assays. The following are step-by-step protocols for key experiments, designed to be self-validating systems.

Protocol 1: Antiproliferative Activity via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality: The assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives and a reference drug in the appropriate cell culture medium. Replace the old medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50/GI50 value using non-linear regression analysis.

Caption: Standard workflow for determining cytotoxicity using the MTT assay.

Protocol 2: Apoptosis Quantification via Annexin V/PI Staining

This flow cytometry-based assay is the gold standard for distinguishing between different stages of cell death.

Causality: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate, allow them to attach, and then treat with the pyrazole derivative at its IC50 concentration for a defined period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells immediately using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Analysis: Gate the cell populations to quantify:

    • Viable cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

AnnexinV_PI_Principle cluster_key Key Key Phosphatidylserine (PS) Annexin V-FITC Propidium Iodide (PI) Viable Viable Cell (Annexin V- / PI-) Intact Membrane PS Inside Early Early Apoptosis (Annexin V+ / PI-) Intact Membrane PS Outside Viable->Early Induction of Apoptosis Late Late Apoptosis (Annexin V+ / PI+) Compromised Membrane PS Outside Early->Late Progression

Caption: Principle of cell population differentiation using Annexin V/PI staining.

Conclusion and Future Directions

The evidence overwhelmingly supports the status of the pyrazole scaffold as a cornerstone in the development of novel anti-cancer agents.[6][14] Through rational design and chemical modification, pyrazole derivatives have been successfully optimized to target a wide range of cancer-related proteins and pathways, including receptor tyrosine kinases, cell cycle regulators, and the microtubule cytoskeleton.[5] The comparative data presented in this guide highlight that many novel derivatives exhibit potency superior to that of established clinical drugs in in vitro models.[3][8][11]

The path forward in this field is clear. Future research should focus on:

  • Multi-Targeting: Designing single molecules that can inhibit multiple oncogenic pathways to overcome resistance mechanisms.

  • Selectivity: Enhancing selectivity for cancer cells over normal cells to minimize toxicity, a feature already observed in some derivatives.[1][15]

  • In Vivo Validation: Progressing the most promising in vitro candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the chemical tractability of the pyrazole nucleus and employing the robust validation protocols outlined here, the scientific community is well-positioned to translate these promising laboratory findings into the next generation of effective cancer therapeutics.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Design, Synthesis, Characterization, and Biological Evaluation of Novel Pyrazole Derivatives as Anticancer Agents. (2024). Nanotechnology Perceptions, 20(7), 2500. Retrieved February 19, 2026, from [Link]

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Sources

Validation

A Researcher's Guide to Validating the Mechanism of Action for Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its versatility allows for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] However, the journey from a promising pyrazole-based compound to a validated therapeutic requires a rigorous and systematic approach to elucidating its precise mechanism of action (MoA). This guide provides an in-depth comparison of essential experimental strategies for confirming the MoA of novel pyrazole compounds, moving from initial target identification to robust cellular validation.

Section 1: The Pyrazole Scaffold and Its Diverse Biological Targets

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[2] This structure allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and target-binding interactions.[2][4] Pyrazole-containing drugs have been successfully developed against a variety of target classes, demonstrating the scaffold's broad applicability.

Common Biological Targets of Pyrazole Compounds:

  • Protein Kinases: A significant number of FDA-approved pyrazole-containing drugs are protein kinase inhibitors (PKIs).[5][6] These compounds often act as ATP-competitive inhibitors, targeting the hinge region of the kinase domain.[5][7] Examples include Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/ROS1/MET inhibitor).[1][5]

  • G-Protein Coupled Receptors (GPCRs): Pyrazole derivatives can act as allosteric modulators of GPCRs, offering a nuanced approach to receptor modulation compared to traditional orthosteric ligands.[8][9][10]

  • Enzymes: Beyond kinases, pyrazoles can inhibit other enzyme classes, such as carbonic anhydrases and cyclooxygenases (COX).[11][12][13] The well-known anti-inflammatory drug Celecoxib, for instance, is a selective COX-2 inhibitor.[11]

  • Other Targets: The pyrazole scaffold has also been incorporated into drugs targeting DNA, tubulin, and various other proteins involved in critical cellular processes.[1]

Section 2: A Multi-Faceted Approach to MoA Validation

Validating the MoA of a new pyrazole compound requires a tiered approach, starting with direct target engagement and progressing to cellular and phenotypic consequences. This guide will focus on a hypothetical pyrazole compound, "Pyr-X," designed as a kinase inhibitor.

Experimental Workflow for MoA Validation

MoA_Validation_Workflow cluster_0 Tier 1: Direct Target Engagement cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Cellular Pathway Modulation T1_Biochemical Biochemical Assays (e.g., Kinase Activity Assay) T2_CETSA Cellular Thermal Shift Assay (CETSA) T1_Biochemical->T2_CETSA Confirms Target in vitro T1_Biophysical Biophysical Assays (e.g., SPR, ITC) T1_Biophysical->T2_CETSA Quantifies Binding Affinity T3_Signaling Downstream Signaling Analysis (e.g., Western Blot) T2_CETSA->T3_Signaling Confirms Target Engagement in Cells T3_Phenotypic Phenotypic Assays (e.g., Cell Viability, Apoptosis) T3_Signaling->T3_Phenotypic Links Target to Cellular Function

Caption: A tiered workflow for validating the mechanism of action of a pyrazole compound.

Tier 1: Confirming Direct Target Engagement

The initial step is to demonstrate a direct interaction between the pyrazole compound and its intended target protein. This is typically achieved through a combination of biochemical and biophysical assays.

Biochemical Assays: Measuring Functional Inhibition

For a putative kinase inhibitor like Pyr-X, a direct kinase activity assay is essential. This experiment measures the ability of the compound to inhibit the enzymatic function of the target kinase.

Experimental Protocol: In Vitro Kinase Activity Assay

  • Reagents and Materials:

    • Recombinant target kinase (e.g., Aurora A).

    • Kinase substrate (e.g., a specific peptide).

    • ATP (adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • Test compound (Pyr-X) and a known inhibitor (positive control).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of Pyr-X and the positive control in DMSO.

    • In the assay plate, add the kinase, substrate, and buffer.

    • Add the diluted compounds to the respective wells. Include a DMSO-only control (vehicle).

    • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.

    • Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Data Presentation: Comparison of Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
Pyr-X (Hypothetical) Aurora A 160 N/A
Compound 6Aurora A160[7]
AfuresertibAkt10.08[7]
RuxolitinibJAK1/JAK2~3[5]
Biophysical Assays: Quantifying Binding Affinity

While biochemical assays demonstrate functional inhibition, biophysical techniques directly measure the binding affinity and kinetics between the compound and its target. Surface Plasmon Resonance (SPR) is a powerful, label-free method for this purpose.[14][15][16]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Instrumentation and Consumables:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5 chip).

    • Ligand (target protein) and analyte (Pyr-X).

    • Immobilization and running buffers.[17]

  • Procedure:

    • Ligand Immobilization: Covalently attach the target kinase to the sensor chip surface.[15]

    • Analyte Injection: Flow solutions of Pyr-X at various concentrations over the chip surface.

    • Data Acquisition: Monitor the change in the refractive index at the surface in real-time, which is proportional to the mass of the analyte binding to the immobilized ligand.[15] This generates a sensorgram showing association and dissociation phases.

    • Kinetic Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation: Binding Kinetics of Pyr-X

ParameterValueDescription
ka (1/Ms) 1.5 x 10^5Association rate constant
kd (1/s) 3.0 x 10^-3Dissociation rate constant
KD (nM) 20Equilibrium dissociation constant

A low KD value indicates high binding affinity.

Tier 2: Validating Target Engagement in a Cellular Context

Demonstrating that a compound binds its target in a test tube is crucial, but it is equally important to confirm this engagement within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[18][19][20] The principle behind CETSA is that a ligand-bound protein is more resistant to thermal denaturation than its unbound form.[20]

Experimental Workflow for CETSA

CETSA_Workflow Start Treat cells with compound or vehicle Heat Heat challenge at various temperatures Start->Heat Lyse Cell Lysis Heat->Lyse Separate Separate soluble and precipitated proteins Lyse->Separate Detect Quantify soluble target protein (e.g., Western Blot) Separate->Detect Analyze Plot melt curves and calculate thermal shift Detect->Analyze

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., one that overexpresses the target kinase) to ~80-90% confluency.

    • Treat the cells with Pyr-X or a vehicle control (DMSO) and incubate to allow for compound uptake.[19]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[19]

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).[19]

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[19]

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using a method like Western blotting or an AlphaScreen assay.[18]

    • Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Tier 3: Linking Target Engagement to Cellular Function

The final step is to demonstrate that the engagement of the target by the pyrazole compound leads to the expected downstream cellular effects.

Downstream Signaling Analysis

If Pyr-X inhibits a kinase, it should modulate the phosphorylation of that kinase's downstream substrates. Western blotting is a standard technique to assess these changes.

Experimental Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment and Lysis: Treat cells with increasing concentrations of Pyr-X for a defined period. Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

  • Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase. Also, probe a separate membrane (or strip and re-probe the same one) with an antibody against the total amount of the substrate protein to ensure equal loading.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative level of substrate phosphorylation at different concentrations of Pyr-X. A dose-dependent decrease in the phospho-substrate signal would validate the on-target effect of the compound.

Phenotypic Assays

Ultimately, the inhibition of a target should lead to a measurable cellular phenotype, such as decreased cell viability or induction of apoptosis, particularly for anticancer agents.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Pyr-X for a specified duration (e.g., 48-72 hours).[21][22]

  • MTT Addition: Add MTT reagent to each well and incubate to allow viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Antiproliferative Activity of Pyrazole Compounds

CompoundCell LineGI50 (µM)MechanismReference
Pyr-X (Hypothetical) MCF-7 0.46 Aurora A Inhibition N/A
Compound 29MCF-717.12CDK2 Inhibition[23]
Compound 50HepG20.71EGFR/VEGFR-2 Inhibition[23]
Compound 21HCT1160.39Aurora A Inhibition[24]
Conclusion

Validating the mechanism of action for a novel pyrazole compound is a systematic process that builds a comprehensive evidence base. By integrating biochemical, biophysical, and cell-based assays, researchers can confidently establish a direct link between the compound, its molecular target, and the resulting cellular phenotype. This rigorous, multi-tiered approach is fundamental to the successful development of new pyrazole-based therapeutics.

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  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). PubMed Central. Available at: [Link]

  • Surface plasmon resonance. (n.d.). Unknown Source.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC. Available at: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Available at: [Link]

  • Surface Plasmon Resonance to Study Biomolecular Interactions Using a Sensor Chip. (2025). JOVE. Available at: [Link]

  • Surface plasmon resonance : methods and protocols. (n.d.). Semantic Scholar. Available at: [Link]

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Comparative

A Comparative Analysis of Pyrazole Synthesis Methods: A Guide for Researchers

The pyrazole ring system is a foundational scaffold in modern medicinal chemistry and materials science. Its prevalence in numerous FDA-approved drugs, agrochemicals, and functional materials underscores the critical imp...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole ring system is a foundational scaffold in modern medicinal chemistry and materials science. Its prevalence in numerous FDA-approved drugs, agrochemicals, and functional materials underscores the critical importance of efficient and versatile synthetic methodologies. This guide offers a comparative analysis of the principal strategies for pyrazole synthesis, providing researchers, scientists, and drug development professionals with a detailed understanding of the underlying mechanisms, practical considerations, and relative merits of each approach.

The Classical Approach: Condensation of 1,3-Dicarbonyls and Hydrazines

The reaction of 1,3-dicarbonyl compounds with hydrazines is the oldest and arguably most straightforward method for constructing the pyrazole core.[1][2][3] This venerable reaction, often referred to as the Knorr pyrazole synthesis, remains a workhorse in organic synthesis due to its operational simplicity and the ready availability of starting materials.[1][2][3][4][5][6][7][8]

The Knorr Pyrazole Synthesis

First described by Ludwig Knorr in 1883, this method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][7] The reaction typically proceeds by initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[4][5][6][9][10]

Mechanism and Regioselectivity: A key challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is controlling the regioselectivity.[11][12] The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomeric products.[2][7][12] Several factors influence the regiochemical outcome, including steric hindrance, electronic effects of the substituents, and the reaction pH.[11][12] For instance, under acidic conditions, the reaction pathway can be altered, sometimes favoring one regioisomer over the other.[11]

Experimental Protocol: Synthesis of 3,5-dimethylpyrazole

A representative procedure involves the reaction of acetylacetone with hydrazine:

  • Step 1: Acetylacetone and hydrazine (or a hydrazine salt) are dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Step 2: The mixture is heated, often to reflux, to drive the condensation and cyclization.

  • Step 3: Reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS).

  • Step 4: Upon completion, the reaction is cooled, and the product is isolated by crystallization or distillation.

Advantages:

  • Uses readily available and inexpensive starting materials.[2]

  • Generally proceeds in high yields.[10]

  • Operationally simple and does not typically require specialized equipment.

Limitations:

  • Lack of regiocontrol with unsymmetrical substrates is a significant drawback.[11][12]

  • The reaction conditions, which often involve heating, may not be suitable for sensitive substrates.

The Paal-Knorr Synthesis

While the Paal-Knorr synthesis is more famously associated with the formation of pyrroles from 1,4-dicarbonyls, the underlying principle of dicarbonyl-amine condensation is analogous.[13][14][15] In the context of pyrazoles, the term is sometimes used more broadly to describe the synthesis from 1,3-dicarbonyls and their synthetic equivalents.

Modern Strategies: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of nitrile imines with alkynes has emerged as a powerful and highly regioselective method for pyrazole synthesis.[16][17][18] This approach offers access to a wider array of substituted pyrazoles, often with a level of control that is difficult to achieve with classical condensation methods.

Mechanism: Nitrile imines, which are transient 1,3-dipoles, are typically generated in situ from the base-induced dehydrohalogenation of hydrazonoyl halides. These reactive intermediates then undergo a concerted [3+2] cycloaddition with an alkyne to form the pyrazole ring. The regioselectivity of this reaction is generally high and predictable, governed by the electronic properties of the substituents on both the nitrile imine and the alkyne.[19]

Experimental Protocol: General Procedure for Nitrile Imine Cycloaddition

  • Step 1: The hydrazonoyl halide and the alkyne are dissolved in an inert solvent (e.g., toluene or THF).

  • Step 2: A non-nucleophilic base, such as triethylamine, is added to generate the nitrile imine.

  • Step 3: The reaction is stirred at room temperature or gently heated until the starting materials are consumed.

  • Step 4: The reaction mixture is then worked up, and the pyrazole product is purified by chromatography or recrystallization.

Advantages:

  • Excellent regiocontrol.[19]

  • Broad substrate scope, allowing for the synthesis of complex and highly functionalized pyrazoles.[17]

  • Often proceeds under mild reaction conditions.

Limitations:

  • The hydrazonoyl halide precursors may require multi-step synthesis.

  • The use of a base may not be compatible with all functional groups.

The Cutting Edge: Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has opened new avenues for pyrazole synthesis, offering novel reaction pathways and improved efficiency.[20][21][22] Palladium, copper, and other transition metals have been employed to catalyze a variety of pyrazole-forming reactions.[20][23][24][25][26][27][28]

Palladium-Catalyzed Cyclizations

Palladium catalysts have proven particularly versatile in pyrazole synthesis.[23][24][25][26][27] One notable example is the intramolecular cyclization of α,β-alkynic hydrazones. This method provides a direct route to substituted pyrazoles. Another approach involves the palladium-catalyzed ring-opening of 2H-azirines with hydrazones.[24][26]

Copper-Mediated Cyclizations

Copper salts, such as copper(I) iodide, can mediate the electrophilic cyclization of α,β-alkynic hydrazones to afford pyrazole derivatives in good to excellent yields.[28][29][30] This reaction is tolerant of a variety of functional groups.[29][30]

Experimental Protocol: Copper-Catalyzed Cyclization of an α,β-Alkynic Hydrazone

  • Step 1: The α,β-alkynic hydrazone is dissolved in a solvent like acetonitrile.[29]

  • Step 2: A copper(I) salt (e.g., CuI) and a base (e.g., triethylamine) are added.[29]

  • Step 3: The reaction mixture is heated to reflux.[29]

  • Step 4: After completion, the solvent is removed, and the product is purified by chromatography.[29]

Advantages:

  • High efficiency and atom economy.

  • Access to unique substitution patterns.

  • Often proceeds under relatively mild conditions.

Limitations:

  • The cost and potential toxicity of the metal catalysts.

  • The synthesis of the specialized starting materials can be complex.[7]

  • Catalyst deactivation can be an issue.

Comparative Overview

FeatureKnorr Synthesis1,3-Dipolar CycloadditionMetal-Catalyzed Synthesis
Starting Materials 1,3-Dicarbonyls, HydrazinesHydrazonoyl halides, Alkynesα,β-Alkynic hydrazones, etc.
Key Advantage Simplicity, low costHigh regioselectivityHigh efficiency, novel substitution
Primary Limitation Poor regioselectivityPrecursor synthesisCatalyst cost and sensitivity
Typical Conditions Often requires heatingOften mild, room temperatureVaries, often mild to moderate heat

Visualizing the Synthetic Pathways

graphdot cluster_knorr Knorr Synthesis cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_metal Metal-Catalyzed Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone + Hydrazine Pyrazole_Knorr Pyrazole_Knorr Hydrazone->Pyrazole_Knorr Cyclization Hydrazonoyl_Halide Hydrazonoyl_Halide Nitrile_Imine Nitrile_Imine Hydrazonoyl_Halide->Nitrile_Imine + Base Pyrazole_Cyclo Pyrazole_Cyclo Nitrile_Imine->Pyrazole_Cyclo + Alkyne Alkynic_Hydrazone Alkynic_Hydrazone Pyrazole_Metal Pyrazole_Metal Alkynic_Hydrazone->Pyrazole_Metal [M] catalyst

Caption: Key transformations in major pyrazole synthesis routes.

Conclusion

The synthesis of pyrazoles is a rich and diverse field, with methods ranging from century-old classical reactions to modern, metal-catalyzed transformations. The choice of a particular synthetic route depends on a careful consideration of factors such as the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. While the Knorr synthesis remains a valuable tool for its simplicity, the precision offered by 1,3-dipolar cycloadditions and the novel disconnections provided by metal-catalyzed methods are indispensable for the synthesis of complex pyrazole-containing targets in contemporary research and development.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

  • Synthesis of Dihydropyrazoles via Palladium‐Catalyzed Cascade Heterocyclization/Carbonylation/Arylation of β,γ‐Unsaturated NÀTs hydrazones and commercially available arylboronic acids. NSF Public Access Repository.

  • Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. The Journal of Organic Chemistry.

  • REGIOCONTROLLED 1,3-DIPOLAR CYCLOADDITIONS OF NITRILE IMINES WITH ACETYLENES AND α,β-UNSATURATED SYSTEMS. ResearchGate.

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.

  • Knorr Pyrazole Synthesis. J&K Scientific LLC.

  • Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles by Ring-Opening Reactions of 2H-Azirines with Hydrazones. Organic Chemistry Portal.

  • Knorr pyrazole synthesis. Name-Reaction.com.

  • Synthesis of pyrazoles via CuI-mediated electrophilic cyclizations of α,β-alkynic hydrazones. Europe PMC.

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry.

  • Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.

  • Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. ResearchGate.

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.

  • Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles by Ring-Opening Reactions of 2H-Azirines with Hydrazones. Synlett.

  • Knorr Pyrazole Synthesis. Chem Help Asap.

  • Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent. Chemical Communications.

  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(4,4′-bipyrazolate). The Royal Society of Chemistry.

  • Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. ResearchGate.

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI.

  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry.

  • Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry.

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate.

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.org.

  • 1,3-Dipolar Cycloaddition of Nitrile Imines with Functionalized Acetylenes: Regiocontrolled Sc(OTf)3-Catalyzed Synthesis of 4- and 5-Substituted Pyrazoles. ResearchGate.

  • Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Taylor & Francis Online.

  • Knorr Pyrazole Synthesis. ResearchGate.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

  • Paal–Knorr synthesis. Wikipedia.

  • Paal-Knorr Synthesis. Alfa Chemistry.

  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. ResearchGate.

  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Thieme Connect.

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Validation

Precision in Pyrazoles: A Comparative Guide to Cross-Referencing NMR Data

Executive Summary: The Regioisomer Trap In drug discovery, the pyrazole ring is a privileged scaffold (e.g., Celecoxib, Ruxolitinib). However, it presents a notorious analytical challenge: annular tautomerism in unsubsti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In drug discovery, the pyrazole ring is a privileged scaffold (e.g., Celecoxib, Ruxolitinib). However, it presents a notorious analytical challenge: annular tautomerism in unsubstituted pyrazoles and regioisomerism (N1 vs. N2 alkylation) in substituted derivatives.

Standard 1D


H NMR is often insufficient for definitive assignment due to the electronic similarity of the C3 and C5 positions. Misassignment at this stage can derail Structure-Activity Relationship (SAR) campaigns by feeding erroneous structural data into computational models.

This guide objectively compares the three primary methodologies for cross-referencing pyrazole NMR data—Public Spectral Repositories , Algorithmic Prediction Software , and Ab Initio (DFT) Calculation —and establishes a self-validating experimental protocol for definitive assignment.

Comparative Analysis of Cross-Referencing Methodologies

We evaluated three "products" (methodologies) used to validate pyrazole structures. The metric for success is the ability to distinguish between N1- and N2-substituted isomers or tautomers.

Table 1: Performance Matrix of Cross-Referencing Tools
FeatureMethod A: Public Repositories (e.g., SDBS, HMDB)Method B: Algorithmic Prediction (e.g., Mnova, ChemDraw)Method C: Ab Initio Calculation (DFT-GIAO)
Core Technology Empirical matching against archived spectra.HOSE codes / Neural Networks.Quantum Mechanical (Schrödinger eq).
Accuracy (General) High (if exact match exists).Moderate (± 0.2-0.5 ppm).Very High (± 0.1 ppm).
Pyrazole Specificity Low. Lacks specific regioisomer pairs for novel IP.Low. Often fails to predict subtle N-lone pair effects.High. Accurately models electron density.
Cost/Time Free / Instant.License-based / Seconds.High Compute Cost / Hours-Days.[1]
Blind Spot Cannot validate novel compounds.Systematically misassigns C3/C5 in crowded environments.Requires expert setup (basis sets).
Verdict Screening Tool Only.Rough Draft Only.The Gold Standard.[1]
Detailed Analysis
Method A: Public Repositories (SDBS)

The Spectral Database for Organic Compounds (SDBS) is excellent for validating raw starting materials (e.g., 3-methylpyrazole). However, for complex drug candidates, it fails.

  • Limitation: It is a "positive match" system. If your specific derivative isn't in the database, the absence of data tells you nothing. It cannot distinguish between a novel N1-isomer and its N2-counterpart if neither is archived [1].

Method B: Algorithmic Prediction

Software using HOSE (Hierarchical Ordered Spherical description of Environment) codes relies on additivity rules.

  • The Failure Mode: Pyrazoles exhibit "annular desmotropy." The electronic environment of C3 and C5 changes drastically based on the protonation state of the adjacent Nitrogen. Algorithms often predict identical or nearly identical shifts for N1 and N2 isomers, leading to "false confidence" [2].

Method C: DFT-GIAO (The Recommended Alternative)

Gauge-Independent Atomic Orbital (GIAO) calculations (typically B3LYP/6-311+G(d,p)) provide the only reliable theoretical cross-reference for novel pyrazoles.

  • The Advantage: It calculates the shielding tensor based on the actual 3D geometry, accounting for steric clashes that force rotamers, which significantly impact chemical shifts [3].

Scientific Integrity: The Self-Validating Protocol

To ensure Trustworthiness and Accuracy , you cannot rely on a single data point. The following protocol utilizes


N HMBC  as the definitive "smoking gun," cross-referenced against solvent-dependent behavior.
The Mechanism of Assignment

The distinction relies on the hybridization difference:

  • Pyrrole-like Nitrogen (

    
     or 
    
    
    
    ):
    Significant shielding (Upfield).[2]
  • Pyridine-like Nitrogen (

    
    ):  Significant deshielding (Downfield).
    
Step-by-Step Methodology
Phase 1: Sample Preparation (Solvent Selection)
  • Avoid

    
     for Tautomers:  In non-polar solvents, pyrazoles form cyclic dimers or trimers via H-bonding, averaging the signals.
    
  • Use DMSO-

    
    :  This strong H-bond acceptor breaks intermolecular dimers, stabilizing the monomeric species and slowing proton exchange enough to potentially see distinct tautomers [4].
    
Phase 2: Acquisition Parameters
  • 1D

    
    H / 
    
    
    
    C:
    Standard acquisition.
  • 
     HMBC (Long Range):  This is critical. Optimize for 
    
    
    
    Hz.
    • Note: Standard HSQC is useless for the non-protonated N2 nitrogen.

Phase 3: The Assignment Logic (Self-Validation)

Compare the experimental chemical shifts (


) against the expected ranges.

Table 2: Diagnostic Chemical Shifts (referenced to liq.


) 
NucleusIsomer/PositionTypical

(ppm)
Diagnostic Feature

N
N1 (Pyrrole-like) 130 - 180 Upfield. Shows

coupling to attached alkyl/proton.

N
N2 (Pyridine-like) 230 - 270 Downfield. Key differentiator (

ppm).

C
C3 (vs C5) ~130 - 140 Usually shielded relative to C5 (if unsubstituted).

C
C5 (vs C3) ~120 - 130 Key Check: In N1-substituted pyrazoles, C5 shows a

correlation to the N1-substituent protons in HMBC. C3 does not.

Visualizing the Workflow

The following diagrams illustrate the logical flow for assigning pyrazole regioisomers.

Diagram 1: The Cross-Referencing Decision Tree

PyrazoleAssignment Start Start: Novel Pyrazole Derivative Exp Acquire 1H-15N HMBC (DMSO-d6) Start->Exp CheckDB Check Public DB (SDBS/CSD) Exp->CheckDB Match Exact Match Found? CheckDB->Match Analysis Analyze 15N Shifts Match->Analysis No Final Definitive Structure Assignment Match->Final Yes (Rare) DeltaCheck Δ(N1-N2) ≈ 70-100 ppm? Analysis->DeltaCheck DFT Perform DFT-GIAO Calculation (B3LYP/6-311+G**) DeltaCheck->DFT No (Ambiguous) DeltaCheck->Final Yes (Clear) Compare Compare Exp vs Calc DFT->Compare Compare->Final

Caption: Logical workflow for validating pyrazole regioisomers, prioritizing experimental


N data over databases.
Diagram 2: The C3 vs. C5 Discrimination Logic

C3vsC5 Subst N1-Substituent Protons HMBC HMBC Experiment Subst->HMBC C5 Carbon C5 (Adjacent to N1) HMBC->C5 3-Bond Coupling (3J) C3 Carbon C3 (Distal to N1) HMBC->C3 No Coupling (4J) Result Correlation Observed? C5->Result Assign Assignment Confirmed Result->Assign Signal Present

Caption: Using HMBC connectivity to distinguish the C5 (proximal) from C3 (distal) carbons in N-substituted pyrazoles.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[3][4][5][Link][5]

  • Claramunt, R. M., et al. (2006).[6] "The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study." The Journal of Organic Chemistry, 71(18), 6892–6897. [Link]

  • Alkorta, I., & Elguero, J. (2021).[1][6] "Theoretical Studies on the Structure and Properties of Pyrazoles." Journal of Heterocyclic Chemistry. [Link]

  • Hansen, P. E. (2021). "Isotope Effects in NMR Spectroscopy of Pyrazoles." Annual Reports on NMR Spectroscopy. [Link]

  • Faure, R., et al. (1989). "Carbon-13 NMR of Pyrazoles." Magnetic Resonance in Chemistry. [Link]

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Comparative

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Evaluation of Novel Pyrazole-Based Compounds The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Evaluation of Novel Pyrazole-Based Compounds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile functionalization, making it a cornerstone in the design of novel therapeutic agents. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.

This guide provides an objective comparison of novel pyrazole-based compounds across key therapeutic areas, supported by detailed experimental protocols and comparative data. As drug development professionals, our goal is not merely to generate data but to understand its implications. Therefore, this document emphasizes the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for robust and reproducible results. We will explore the evaluation of these compounds as potential anticancer, antimicrobial, and anti-inflammatory agents, providing the technical foundation required for their preclinical assessment.

Anticancer Activity Evaluation: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is driven by the need for therapies with higher efficacy and lower toxicity. Pyrazole derivatives have emerged as potent inhibitors of various oncogenic pathways, including receptor tyrosine kinases (EGFR, VEGFR-2), cyclin-dependent kinases (CDKs), and tubulin polymerization.

Causality in Experimental Design: Why the MTT Assay?

To assess the cytotoxic potential of novel compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a foundational and reliable method. Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells, which produces a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells. This colorimetric assay is highly suitable for high-throughput screening, allowing for the rapid determination of a compound's half-maximal inhibitory concentration (IC50), a critical parameter for comparing cytotoxic potency.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is optimized for screening novel pyrazole derivatives against adherent cancer cell lines such as the human breast cancer cell line (MCF-7) or lung cancer cell line (A549).

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7) to ~80% confluency in appropriate media.

    • Trypsinize, count, and prepare a cell suspension. Seed 1 x 10⁴ cells per well in a 96-well microtiter plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each novel pyrazole compound in sterile DMSO. Expertise Note: DMSO is a standard solvent, but its final concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Perform serial dilutions of the stock solutions in serum-free media to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Carefully remove the media from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Data: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the cytotoxic activity of representative novel pyrazole compounds against various cancer cell lines, compared to standard chemotherapeutic agents.

Compound IDCancer Cell LineTarget/MechanismIC50 / GI50 (µM)Reference DrugIC50 (µM)Citation
Compound 5b K562 (Leukemia)Tubulin Polymerization0.021ABT-751>1
Compound C5 MCF-7 (Breast)EGFR Kinase0.08Erlotinib0.15 (approx.)
Compound 3 HEPG2 (Liver)EGFR Kinase0.06Erlotinib10.6
Compound 9 HEPG2 (Liver)VEGFR-2 Kinase0.22Sorafenib1.06
Pyrazole 13 4T1 (Breast)DNA Intercalation25DoxorubicinNot specified
Compound 43 MCF-7 (Breast)PI3 Kinase0.25Doxorubicin0.95

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

Signaling Pathway and Workflow Visualization

The efficacy of many pyrazole-based anticancer agents stems from their ability to act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell cycle and proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK EGFR/VEGFR-2 Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., MAPK Pathway) RTK->Downstream Activates GF Growth Factor GF->RTK Binds ATP ATP ATP->RTK Binds to Active Site Pyrazole Novel Pyrazole Compound Pyrazole->RTK Competitively Inhibits Proliferation Gene Transcription for Cell Proliferation, Angiogenesis, and Survival Downstream->Proliferation Promotes Apoptosis Apoptosis (Programmed Cell Death) Downstream->Apoptosis Inhibits MIC_Workflow start Start: Prepare Bacterial Inoculum (0.5 McFarland) plate_prep Prepare 96-well plate: - 50µL Broth in C2-C12 - 100µL Compound in C1 start->plate_prep serial_dilution Perform 2-Fold Serial Dilution (C1 to C11) plate_prep->serial_dilution inoculate Inoculate all wells with 50µL of bacterial suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read Results: Observe wells for turbidity incubate->read end Determine MIC: Lowest concentration with no visible growth read->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Anti-inflammatory Activity Evaluation: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis and neurodegenerative disorders. Many pyrazole-based compounds, most notably Celecoxib, function as potent anti-inflammatory agents by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.

Causality in Experimental Design: Why the COX Inhibition Assay?

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible at sites of inflammation. Therefore, selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. An in vitro COX inhibition assay allows for the precise determination of a compound's potency (IC50) and selectivity for each isoenzyme.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This is a generalized protocol for a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

  • Reagent Preparation:

    • Prepare assay buffers, heme, and arachidonic acid substrate solution according to the kit manufacturer's instructions.

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Compound Preparation:

    • Prepare a dilution series of the novel pyrazole compounds and a selective COX-2 inhibitor control (e.g., Celecoxib) in assay buffer.

  • Assay Procedure:

    • To separate wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

    • Add the diluted test compounds or controls to the appropriate wells.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Incubate for the time specified in the kit protocol (e.g., 10 minutes).

    • Stop the reaction and add the developing reagent to measure the amount of prostaglandin produced (often PGE2 or a surrogate marker).

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration against the no-inhibitor control.

    • Determine the IC50 values for both COX-1 and COX-2 inhibition.

    • Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) . A higher SI indicates greater selectivity for COX-2.

Comparative Data: Anti-inflammatory Activity of Pyrazole Derivatives
Compound IDCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference DrugCitation
Compound 2a 19.87>1000> 50.3Celecoxib
Compound 3b 39.43875.822.21Celecoxib
Compound 5b 38.73676.817.47Celecoxib
Compound 6f 1150 (1.15 µM)>50000> 43.4Celecoxib
3,5-diarylpyrazole 10 (0.01 µM)Not SpecifiedNot SpecifiedIndomethacin

Conclusion and Future Perspectives

This guide has outlined the foundational experimental frameworks for evaluating the biological potential of novel pyrazole-based compounds. The data clearly indicates that targeted modifications to the pyrazole scaffold can yield derivatives with potent and selective activity against cancerous, microbial, and inflammatory targets. The structure-activity relationship (SAR) studies derived from these primary screenings are invaluable, guiding medicinal chemists in the rational design of next-generation therapeutics.

The compounds highlighted in the comparative tables, particularly those exhibiting nanomolar IC50 values and high selectivity indices, represent promising lead candidates. Future work should focus on optimizing their pharmacokinetic properties (ADMET) and validating their efficacy in more complex in vivo models to bridge the gap between promising in vitro data and clinical application.

References

  • El-Sayed, N., El-Bendary, E., El-Ashry, S., & El-Kerdawy, M. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Google Search.
  • (N.D.). (PDF)
  • Bravo, A., & Priebe, G. (N.D.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. Google Search.
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Validation

A Comparative Guide to Pyrazole Carboxamides for Antiprostate Cancer Research

This guide provides a comprehensive comparison of pyrazole carboxamides, a pivotal class of compounds in the treatment of prostate cancer, with a focus on their mechanism of action, preclinical efficacy, and the experime...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of pyrazole carboxamides, a pivotal class of compounds in the treatment of prostate cancer, with a focus on their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to support further investigation into novel cancer therapeutics.

Introduction: The Androgen Receptor as a Prime Target in Prostate Cancer

Prostate cancer remains a significant global health challenge, with its growth and progression being heavily dependent on the androgen receptor (AR) signaling pathway. The binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR initiates a cascade of events, including receptor dimerization, nuclear translocation, and the transcription of genes that drive tumor cell proliferation and survival. Consequently, inhibiting this pathway has been the cornerstone of prostate cancer therapy for decades.

Pyrazole carboxamides have emerged as a highly effective class of nonsteroidal AR inhibitors. This guide focuses on Enzalutamide, a second-generation AR inhibitor and a prime example of this chemical class, comparing its performance against the first-generation alternative, Bicalutamide, and providing the experimental framework to evaluate such compounds.

Mechanism of Action: A Multi-Pronged Attack on AR Signaling

The therapeutic superiority of second-generation pyrazole carboxamides like Enzalutamide stems from their multi-faceted inhibition of the AR signaling cascade, a significant advancement over older agents.

  • Higher Binding Affinity : Enzalutamide possesses a 5- to 8-fold higher binding affinity for the androgen receptor compared to Bicalutamide[1]. This stronger interaction leads to more effective competitive inhibition of androgen binding.

  • Impaired Nuclear Translocation : Unlike first-generation antagonists, which can still permit some AR movement to the nucleus, Enzalutamide actively inhibits the nuclear translocation of the activated androgen receptor[1][2][3]. This is a critical distinction, as it prevents the receptor from reaching its site of action.

  • Blocked DNA Binding & Coactivator Recruitment : Even if some AR were to translocate to the nucleus, Enzalutamide further obstructs the signaling pathway by impairing the binding of the AR to DNA and inhibiting the recruitment of coactivator proteins necessary for gene transcription[2][4].

  • Lack of Agonist Activity : A crucial flaw of Bicalutamide is that under conditions of AR overexpression, it can exhibit partial agonist activity, paradoxically promoting tumor growth. Enzalutamide, in contrast, lacks this agonist activity, ensuring a consistent antagonistic effect[2][4][5].

The following diagram illustrates the mechanistic differences between first and second-generation AR inhibitors.

cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Nuc Nuclear AR Complex AR->AR_Nuc Nuclear Translocation AR->AR_Nuc Inhibited by Enzalutamide (Step 2 Inh.) Bicalutamide Bicalutamide (1st Gen) Bicalutamide->AR Weakly Binds Enzalutamide Enzalutamide (2nd Gen) Enzalutamide->AR Strongly Binds (Step 1 Inh.) DNA DNA (Androgen Response Element) AR_Nuc->DNA Binds to DNA AR_Nuc->DNA Partial Agonism (Bicalutamide) AR_Nuc->DNA Inhibited by Enzalutamide (Step 3 Inh.) GeneTx Gene Transcription (PSA, etc.) DNA->GeneTx Initiates

Caption: Comparative mechanism of Bicalutamide vs. Enzalutamide on the AR pathway.

Structure-Activity Relationship (SAR) Insights

The efficacy of pyrazole carboxamides as AR antagonists is deeply rooted in their chemical structure. SAR studies have revealed that the pyrazole core is a crucial scaffold for facilitating noncompetitive interaction with the androgen receptor[6]. Key structural requirements for potent antagonistic activity often include a para-substituted phenyl ring at the 5-position, a carboxamide group at the 3-position, and specific substituents on the pyrazole nitrogen[7][8]. These features collectively contribute to the high-affinity binding and the unique inhibitory profile that prevents the conformational changes required for AR activation[4].

Preclinical Efficacy: A Data-Driven Comparison

The superior mechanism of Enzalutamide translates directly to enhanced performance in preclinical models of prostate cancer. In vitro and in vivo studies consistently demonstrate its advantages over first-generation agents.

In Vitro Cellular Activity

Enzalutamide shows potent activity across various prostate cancer cell lines, including those that overexpress AR (LNCaP/AR) and those resistant to Bicalutamide[9]. It effectively induces apoptosis in AR-overexpressing cells[2].

CompoundCell LineKey FeatureReported IC50 / EffectSource
Enzalutamide LNCaP/ARCastrate-Resistant, AR OverexpressionSuperior growth inhibition vs. Bicalutamide[9]
VCaPEndogenous AR Gene AmplificationInduced apoptosis (unlike Bicalutamide)[9]
22Rv1Castrate-Resistant, expresses AR-V7Considered generally resistant[10]
Bicalutamide LNCaP/ARCastrate-Resistant, AR OverexpressionShowed agonist activity, less inhibition[9]
In Vivo Xenograft Models

In animal models, Enzalutamide demonstrates robust anti-tumor activity, inducing tumor regression where older agents fail.

CompoundXenograft ModelKey FindingSource
Enzalutamide LNCaP/AR CRPC ModelInduced significant tumor regression in castrated mice.[2][9]
22Rv1 CRPC ModelRadiosensitizing effect; combination with radiation significantly slowed tumor progression.[11]
Patient-Derived Xenograft (PDX)Concurrent treatment with radiation was the most effective protocol, inhibiting tumor proliferation.[11]
Bicalutamide LNCaP/AR CRPC ModelInferior tumor response compared to Enzalutamide.[9]

Clinical Superiority: Evidence from the STRIVE Trial

The preclinical advantages of Enzalutamide have been validated in human clinical trials. The STRIVE trial directly compared Enzalutamide to Bicalutamide in men with castration-resistant prostate cancer (CRPC). The results were definitive:

  • Enzalutamide reduced the risk of cancer progression or death by 76% compared to Bicalutamide[5].

  • The median progression-free survival was 19.4 months for patients receiving Enzalutamide, versus only 5.7 months for those on Bicalutamide[5].

These findings firmly established the clinical superiority of this second-generation pyrazole carboxamide.

Challenges: Acquired Resistance

Despite their efficacy, a major challenge is the development of resistance to pyrazole carboxamides. One of the primary mechanisms is the expression of constitutively active AR splice variants, most notably AR-V7, which lacks the ligand-binding domain targeted by the drugs[12]. Additionally, preclinical studies suggest that prior treatment with chemotherapy like Docetaxel may reduce sensitivity to subsequent Enzalutamide therapy, potentially by enhancing AR-V7 expression[12][13][14].

Experimental Protocols for Compound Evaluation

To facilitate research in this area, we provide standardized, step-by-step protocols for key in vitro assays used to characterize the antiprostate cancer activity of novel compounds.

Preclinical Evaluation Workflow

The following diagram outlines a typical workflow for the preclinical assessment of a novel pyrazole carboxamide.

cluster_workflow Preclinical Evaluation Workflow start Novel Pyrazole Carboxamide Synthesis invitro_screening In Vitro Screening (Cell Viability Assay) start->invitro_screening Initial Potency mechanistic_assays Mechanistic Assays (Apoptosis, AR Translocation) invitro_screening->mechanistic_assays Confirm Mechanism lead_selection Lead Compound Selection mechanistic_assays->lead_selection Select Best Candidate invivo_models In Vivo Efficacy (Xenograft Models) lead_selection->invivo_models Test in Animal Model pk_pd Pharmacokinetics & Pharmacodynamics invivo_models->pk_pd Analyze Drug Exposure tox Toxicology Assessment pk_pd->tox Safety Evaluation ind IND-Enabling Studies tox->ind Prepare for Clinical Trials

Caption: A typical workflow for preclinical evaluation of novel anticancer compounds.

Protocol 1: Cell Viability Assessment (WST-1 Assay)

This protocol determines the dose-dependent effect of a compound on cancer cell proliferation.

  • Causality : The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to a formazan dye. The amount of dye produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Methodology:

  • Cell Seeding : Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium[15]. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation : Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug dose.

  • Cell Treatment : Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank) and vehicle control.

  • Incubation : Incubate the plate for 72 hours at 37°C and 5% CO2.

  • WST-1 Reagent Addition : Add 10 µL of WST-1 reagent to each well[16].

  • Final Incubation : Incubate the plate for 2-4 hours at 37°C, or until a sufficient color change is observed.

  • Data Acquisition : Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader[15].

  • Analysis : Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (defined as 100% viability) and plot the results to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Apoptosis Analysis (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Causality : In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (FITC), can identify these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Methodology:

  • Cell Culture and Treatment : Seed cells in a 6-well plate and treat with the test compound at relevant concentrations (e.g., 1x and 2x the IC50) for 48-72 hours. Include a vehicle control.

  • Cell Harvesting : Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis[17]. Pellet the cells by centrifugation.

  • Washing : Wash the cell pellet twice with cold PBS.

  • Resuspension : Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Staining : Transfer 100 µL of the cell suspension (1x10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Conclusion

Pyrazole carboxamides, exemplified by Enzalutamide, represent a significant therapeutic advance in the management of androgen-dependent prostate cancer. Their multi-targeted inhibition of the AR signaling pathway provides a clear mechanistic and clinical advantage over older, first-generation antagonists. While acquired resistance remains a hurdle, ongoing research into resistance mechanisms and the development of novel pyrazole-based compounds targeting alternative pathways, such as VEGFR2, continue to make this scaffold a promising foundation for future anticancer drug discovery[18][19]. The experimental protocols and comparative data provided herein serve as a valuable resource for the continued evaluation and development of this critical class of therapeutics.

References

  • Guerrero J, Alfaro IE, Gómez F, Protter AA, Bernales S. (2013). Enzalutamide, an androgen receptor signaling inhibitor, induces tumor regression in a mouse model of castration-resistant prostate cancer. Prostate, 73(12):1291-305. Available from: [Link]

  • American Society of Health-System Pharmacists. (2022). Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer. Available from: [Link]

  • Penson, D. F. et al. (2016). Enzalutamide Versus Bicalutamide in Castration-Resistant Prostate Cancer: The STRIVE Trial. Journal of Clinical Oncology, 34(18), 2098–2106. Available from: [Link]

  • Lin, C. et al. (2020). Preclinical studies show using enzalutamide is less effective in docetaxel-pretreated than in docetaxel-naïve prostate cancer cells. Aging-US, 12(17), 17694–17712. Available from: [Link]

  • Mulders, P. et al. (2013). Enzalutamide: A Novel Antiandrogen for Patients with Castrate-Resistant Prostate Cancer. Clinical Cancer Research, 19(5). Available from: [Link]

  • Lin, C. et al. (2020). Preclinical studies show using enzalutamide is less effective in docetaxel-pretreated than in docetaxel-naïve prostate cancer cells. PubMed, 32920545. Available from: [Link]

  • Lin, C. et al. (2020). Preclinical Study Using ABT263 to Increase Enzalutamide Sensitivity to Suppress Prostate Cancer Progression Via Targeting BCL2/ROS/USP26 Axis Through Altering ARv7 Protein Degradation. MDPI. Available from: [Link]

  • Patel, H. et al. (2026). Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. World Journal of Pharmaceutical Research. Available from: [Link]

  • Polkinghorn, W. R. et al. (2019). Radiosensitization by enzalutamide for human prostate cancer is mediated through the DNA damage repair pathway. Oncotarget, 10(27), 2693–2704. Available from: [Link]

  • Taconic Biosciences. (n.d.). A novel model of prostate cancer suggests enzalutamide functions through the immune system to diminish metastatic growth. Taconic Biosciences. Available from: [Link]

  • van der Veldt, A. A. M. et al. (2019). Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond. Expert Review of Anticancer Therapy, 19(1), 35-46. Available from: [Link]

  • Jamieson, C. A. M. et al. (2020). Abstract 6109: Enzalutamide treatment of patient derived bone metastatic prostate cancer xenograft models implanted in the bone resulted in durable progression to castration resistant prostate cancer (CRPC). AACR Journals. Available from: [Link]

  • ResearchGate. (n.d.). Mechanisms of action of enzalutamide and bicalutamide. ResearchGate. Available from: [Link]

  • Karzai, F. et al. (2021). Clinical Efficacy of Enzalutamide vs Bicalutamide Combined With Androgen Deprivation Therapy in Men With Metastatic Hormone-Sensitive Prostate Cancer. JAMA Network Open, 4(1), e2034633. Available from: [Link]

  • Gomaa, A. M. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • El-Sayed, N. N. E. et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(33), 22909-22927. Available from: [Link]

  • Ali, I. et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Pharmaceutical Research International. Available from: [Link]

  • Zhang, Y. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(19), 6799. Available from: [Link]

  • Schulten, H. et al. (2021). Evaluation of combination protocols of the chemotherapeutic agent FX-9 with azacitidine, dichloroacetic acid, doxorubicin or carboplatin on prostate carcinoma cell lines. PLOS ONE, 16(8), e0256336. Available from: [Link]

  • Wang, Y. et al. (2023). Computational drug discovery for castration-resistant prostate cancers through in vitro drug response modeling. PNAS, 120(17), e2216583120. Available from: [Link]

  • Wang, Y. et al. (2020). Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Journal of Biomolecular Structure and Dynamics, 38(9), 2582-2591. Available from: [Link]

  • UroToday. (2018). ESMO 2018: Randomized Trial of ADT + Enzalutamide Versus ADT + Bicalutamide in Metastatic Hormone Sensitive Prostate Cancer. UroToday. Available from: [Link]

  • Schulten, H. et al. (2021). Evaluation of combination protocols of the chemotherapeutic agent FX-9 with azacitidine, dichloroacetic acid, doxorubicin or carboplatin on prostate carcinoma cell lines. PLOS ONE, 16(8), e0256336. Available from: [Link]

  • Wang, Y. et al. (2020). Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. New Journal of Chemistry, 44(1), 183-193. Available from: [Link]

  • Lan, R. et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769-776. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid

[1] Executive Summary 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid (CAS: 252918-09-5) is an organic acid intermediate used frequently in medicinal chemistry. While not classified as a "High Acutely Toxic" substance (l...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid (CAS: 252918-09-5) is an organic acid intermediate used frequently in medicinal chemistry. While not classified as a "High Acutely Toxic" substance (like cyanides), its acidic nature and nitrogen-heterocycle structure dictate specific disposal streams to prevent uncontrolled reactions or environmental release.

Immediate Action Required:

  • Do Not dispose of down the drain (Sanitary Sewer).

  • Do Not mix with strong oxidizers or cyanides.

  • Primary Disposal Path: High-Temperature Incineration (via approved chemical waste contractor).

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in a self-validating safety protocol.

PropertyDataOperational Implication
CAS Number 252918-09-5Use this for waste manifesting.
Formula C₈H₁₂N₂O₂Contains Nitrogen; incineration may generate NOx.
Physical State Solid (Crystalline powder)Dust generation is a primary inhalation risk.
Acidity (pKa) ~3.5 - 4.0 (Predicted)Corrosive/Irritant. Incompatible with bases.
Solubility Low in water; High in DMSO/MeOHRinse glassware with organic solvent, not just water.
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Gloves, Goggles, Fume Hood) required.

Expert Insight: The "propyl" chain increases lipophilicity compared to simple pyrazoles, meaning this compound can penetrate skin more effectively than inorganic acids. Treat skin contact seriously.

Pre-Disposal: Segregation & Stabilization

Before the waste leaves your bench, it must be stabilized. The most common cause of waste-container accidents is improper segregation.

Critical Incompatibility Table
Incompatible ClassResult of MixingPrevention Protocol
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Exothermic reaction; potential fire/explosion.Segregate into "Organic Acid" stream, never "Oxidizer".
Strong Bases (e.g., Sodium Hydroxide)Rapid heat generation (Neutralization exotherm).Do not neutralize in the waste bottle.
Cyanides / Sulfides Release of toxic HCN or H₂S gas.Strict Isolation. Never mix acids with cyanide salts.

Disposal Workflow

This workflow ensures compliance with EPA (US) and RCRA standards.

Diagram 1: Waste Classification & Stream Selection

WasteDecisionTree Start Waste Generation: 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid FormCheck What is the physical form? Start->FormCheck Solid Pure Solid / Powder FormCheck->Solid Dry Chemical Liquid Dissolved in Solution FormCheck->Liquid Reaction Mixture StreamA STREAM A: Solid Hazardous Waste (Trace-contaminated debris goes here) Solid->StreamA SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated Flammable/Organics Aqueous Aqueous Solution (pH < 7) SolventCheck->Aqueous Mostly Water StreamB STREAM B: Halogenated Organic Waste Halogenated->StreamB StreamC STREAM C: Non-Halogenated Organic Waste NonHalogenated->StreamC StreamD STREAM D: Aqueous Acidic Waste (Do NOT pour down drain) Aqueous->StreamD

Figure 1: Decision tree for selecting the correct waste stream based on the chemical's physical state and solvent matrix.

Protocol Details:
  • Solid Waste (Stream A):

    • Collect pure substance in a sealable container (glass or HDPE).

    • Label as "Hazardous Waste - Solid Organic Acid."

    • Include contaminated consumables (weigh boats, gloves) in this stream if heavily soiled.

  • Liquid Waste (Streams B, C, D):

    • Do not fill containers >90% to allow for thermal expansion.

    • Ensure the cap is vented if there is any risk of ongoing reaction (though this compound is stable).

    • Labeling: Must list "1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid" explicitly. Do not use vague terms like "Organic Waste."

Emergency Contingencies: Spill Response

Spills of organic acids are manageable but require immediate, logical action to prevent respiratory irritation from dust or fumes.

Diagram 2: Spill Response Loop

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PPE UP Nitrile Gloves, Goggles, Lab Coat, N95 (if dust) Alert->PPE Assess 3. ASSESS Is it > 100g or highly hazardous? PPE->Assess EHS Call EHS / Emergency Team Assess->EHS Yes (Major Spill) Clean 4. NEUTRALIZE & CLEAN Cover with Sodium Bicarbonate or Spill Pads Assess->Clean No (Minor Spill) Dispose 5. DISPOSE Collect as Solid Hazardous Waste (Label: Spill Debris) Clean->Dispose

Figure 2: Operational workflow for managing minor laboratory spills.

Spill Cleanup Method:

  • Isolate: Mark the area.

  • Neutralize (Liquids): If the acid is in solution, apply sodium bicarbonate (baking soda) or a commercial acid neutralizer until bubbling ceases.

  • Absorb: Use vermiculite, dry sand, or spill pads.

  • Sweep (Solids): Avoid creating dust.[1][2][3][4] Do not dry sweep. Cover with wet paper towels or use a HEPA vacuum if available.

Final Disposal Method (End-of-Life)

Once collected by your facility's waste management team, the ultimate fate of this molecule should be:

  • Preferred: High-Temperature Incineration.

    • Reasoning: The pyrazole ring is stable. High temperatures (approx. 1000°C) are required to break the nitrogen-nitrogen bonds and fully oxidize the carbon skeleton.

    • Fuel Blending: Acceptable if the waste stream is high in BTU value (e.g., dissolved in ethanol/acetone) and halogen-free.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643160, 1-Methyl-1H-pyrazole-4-carboxylic acid (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 260-273. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid

Executive Safety Summary Compound Class: Pyrazole Carboxylic Acid Primary Hazard: Irritant (Skin/Eye/Respiratory) Biological Warning: As a structural analog to Sildenafil intermediates (e.g., 1-methyl-4-nitro-3-propyl-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Pyrazole Carboxylic Acid Primary Hazard: Irritant (Skin/Eye/Respiratory) Biological Warning: As a structural analog to Sildenafil intermediates (e.g., 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid), this compound possesses potential biological activity. While standard GHS classification often lists it as an "Irritant" (H315, H319, H335), the Precautionary Principle dictates it be handled as a Potent Pharmacological Agent (PPA) until specific toxicology data proves otherwise.

Immediate Action Required:

  • Engineering Control: All handling of dry powder must occur within a certified Chemical Fume Hood.

  • Skin Protection: Exposed skin is unacceptable.[1] Double-gloving is mandatory for solution handling.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Why" behind the protection.

Hazard CategorySpecific RiskMechanism of Injury
Inhalation High (Dust)The carboxylic acid moiety is acidic (pKa ~3-4), causing immediate irritation to mucous membranes. Pyrazole dust is fine and electrostatic; it disperses easily.
Skin Contact Moderate to HighAcidic irritation (chemical burn potential). Potential for transdermal absorption due to the lipophilic propyl chain.
Eye Contact SevereCorrosive damage to the cornea due to acidity. High risk of irreversible damage if not rinsed immediately.
Reactivity LowStable solid. Incompatible with strong bases (exothermic neutralization) and strong oxidizers.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.

A. PPE Decision Logic (Visualization)[2]

PPE_Logic Start Task Definition Solid Handling Solid (Weighing/Transfer) Start->Solid Liquid Handling Solution (Synthesis/HPLC) Start->Liquid Hood Engineering Control: Fume Hood REQUIRED Solid->Hood Primary Resp Respiratory: N95 (Min) or PAPR Solid->Resp Secondary (if hood fails) Glove1 Gloves: Single Nitrile (5 mil) Solid->Glove1 Eye Eye Protection: Chemical Goggles Solid->Eye Liquid->Hood Glove2 Gloves: Double Nitrile (Outer Chem-Resistant) Liquid->Glove2 High Risk Liquid->Eye

Caption: PPE Selection Logic based on physical state. Note the escalation to double-gloving for solutions where absorption risk increases.

B. Detailed Specifications
Body AreaStandard Protocol (Solid Handling)Enhanced Protocol (Solution/Synthesis)Technical Justification
Respiratory Fume Hood (Face velocity: 0.5 m/s). If hood is unavailable, fit-tested N95 is absolute minimum.Fume Hood . No respirator needed if sash is at working height.Engineering controls are superior to PPE. The hood captures dust at the source.
Hand Nitrile Gloves (0.11 mm / 5 mil). Inspect for pinholes.Double Gloving . Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, 8 mil) or Neoprene.Organic solvents (used to dissolve the acid) can permeate thin nitrile, carrying the drug payload to the skin.
Eye Safety Glasses with side shields + Face Shield if transferring large quantities (>100g).Chemical Splash Goggles (Indirect Vented).Solutions present a splash hazard. Goggles seal the orbital area; glasses do not.
Body Lab Coat (Cotton/Polyester blend). Long pants. Closed-toe shoes.Lab Coat + Chemical Apron (Tyvek or PVC) if handling >1L volumes.Prevents saturation of clothing in case of a spill.

Operational Protocol: Safe Handling Workflow

This protocol uses a "Clean-Dirty" zoning concept to prevent cross-contamination.

Phase 1: Preparation
  • Static Mitigation: Pyrazoles are often fluffy, electrostatic solids. Place an ionizing bar or antistatic gun inside the balance enclosure.

  • Sash Height: Lower the fume hood sash to the certified working height (usually 18 inches).

  • Solvent Selection: Identify your solvent (e.g., DMSO, Methanol). Ensure the waste container for this specific solvent stream is available before starting.

Phase 2: Weighing & Transfer (Critical Step)
  • The "Tap" Method: Do not scoop vigorously. Gently tap the spatula to dispense powder. This minimizes aerosolization.[2][3]

  • Containment: Weigh into a tared vial with a cap. Never weigh onto open weighing paper if air currents are present.

  • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened in methanol inside the hood before removing it.

Phase 3: Dissolution
  • Add solvent slowly to the solid.

  • Exothermic Check: While unlikely to be violent, carboxylic acid dissolution can generate mild heat.

  • Labeling: Immediately label the vessel: "Contains 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid [Irritant/Bioactive]".

Emergency Response & Spill Management

Scenario A: Dry Powder Spill (< 10g)

  • Do NOT sweep. Sweeping generates dust.

  • Cover the spill with wet paper towels (water or methanol) to dampen the powder.

  • Wipe up the slurry and place it in a solid hazardous waste bag.

  • Clean the surface with 0.1M NaOH (weak base) to neutralize the acid residue, followed by water.

Scenario B: Skin Exposure

  • Immediate Flush: Rinse with tepid water for 15 minutes.

  • Soap: Use soft soap (do not scrub hard, which abrades skin and increases absorption).

  • Medical: If redness persists, seek medical attention. Bring the SDS.

Disposal & Waste Management

Cradle-to-Grave Logic: This compound is an organic acid containing nitrogen.[3] It must not be mixed with oxidizers (explosion risk) or strong bases (heat generation) in the waste stream.

Waste_Disposal Waste Waste Generation Segregation Segregation Waste->Segregation SolidWaste Solid Waste (Contaminated Wipes/Powder) Segregation->SolidWaste LiquidWaste Liquid Waste (Mother Liquors) Segregation->LiquidWaste Tagging Labeling: 'Organic Acid - Toxic' SolidWaste->Tagging LiquidWaste->Tagging Disposal High-Temp Incineration (Nitrogen Scrubber) Tagging->Disposal

Caption: Waste segregation workflow. Note the requirement for incineration due to the nitrogen-rich pyrazole ring.

Disposal Protocol:

  • Liquids: Dispose of in "Organic Waste - Non-Halogenated" (unless dissolved in DCM/Chloroform).

  • Solids: Place in a dedicated "Hazardous Solid Waste" drum.

  • Destruction: The preferred method is High-Temperature Incineration equipped with a scrubber to handle Nitrogen Oxides (NOx) generated by the pyrazole ring combustion.

References

  • PubChem. (2023). Compound Summary: Pyrazole-4-carboxylic acid derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance: Chemical Hygiene Plan. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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